5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Description
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Properties
IUPAC Name |
5-cyano-2-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-5(4-10)1-2-6(7)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPGJVFDGAPUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717334 | |
| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1101120-80-2 | |
| Record name | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Cyano-2-fluorobenzene-1-sulfonyl chloride synthesis pathway
Starting Research Phase
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Outlining Synthetic Pathways
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Prioritizing Experimental Detail
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Analyzing Detailed Protocols
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Building the Detailed Protocol
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5-Cyano-2-fluorobenzene-1-sulfonyl chloride CAS number and identification
An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Synthesis, Characterization, and Application
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its core identification, synthesis, analytical characterization, chemical reactivity, and critical safety protocols, providing the field-proven insights necessary for its effective and safe utilization in a laboratory setting.
Core Compound Identification and Physicochemical Properties
This compound is a substituted aromatic sulfonyl chloride, a class of compounds renowned for its utility as a versatile intermediate in organic synthesis, particularly in the construction of sulfonamide-based bioactive molecules. Its trifunctional nature—possessing a highly reactive sulfonyl chloride group, a synthetically adaptable cyano moiety, and a metabolically robust fluorine atom—makes it a valuable building block in medicinal chemistry.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides an unambiguous link to its chemical identity.
Table 1: Core Identification and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1101120-80-2 | [1][2][3] |
| Molecular Formula | C₇H₃ClFNO₂S | [1] |
| Molecular Weight | 219.62 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Common Synonyms | 5-Cyano-2-fluorobenzenesulfonyl chloride | [1] |
| Physical Form | Solid (predicted) | [4] |
The reactivity of this molecule is dominated by the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). The presence of two strong electron-withdrawing groups on the benzene ring (the cyano group and the sulfonyl chloride itself) significantly influences the aromatic system's electronic properties and reactivity in further substitution reactions.
Synthesis and Purification: A Mechanistic Approach
While multiple synthetic routes to substituted benzenesulfonyl chlorides exist, a common and effective strategy for a molecule like this compound involves a multi-step sequence starting from a readily available precursor. An analogous method for a related compound involves nucleophilic aromatic substitution, oxidation, and subsequent chlorination.[5] This approach avoids the use of diazotization reactions, which can enhance safety and scalability.[5]
Proposed Synthetic Workflow
A plausible synthesis can be adapted from established protocols for similar structures.[5] The process begins with a suitable fluorinated benzonitrile derivative, introducing a sulfur-containing group that is then oxidized and chlorinated.
-
Step 1: Nucleophilic Aromatic Substitution. The synthesis could commence with a precursor like 2-fluoro-5-chlorobenzonitrile. A sulfur nucleophile, such as sodium sulfide, displaces the more labile chlorine atom to form a thiophenoxide intermediate. The choice of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it effectively solvates the cation of the nucleophile, enhancing its reactivity.
-
Step 2: Oxidation. The resulting thiophenoxide is then oxidized to the corresponding sulfonic acid. A strong oxidizing agent like sodium hypochlorite (bleach) is often employed for this transformation.[5] This step is the cornerstone of forming the requisite sulfonic acid moiety.
-
Step 3: Chlorination. The final step involves the conversion of the sulfonic acid to the target sulfonyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[5] This reaction proceeds via a chlorosulfite intermediate, which then collapses to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Purification Strategy
Given the high reactivity of sulfonyl chlorides, particularly their sensitivity to moisture, purification must be conducted under anhydrous conditions.[5] A low-temperature workup is often necessary to prevent hydrolysis of the sulfonyl chloride group back to the sulfonic acid.[5] Purification is typically achieved via recrystallization from a non-polar organic solvent or flash column chromatography on silica gel, using a gradient of non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate).
Analytical Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.
Caption: Standard analytical workflow for structural elucidation and purity assessment.
Expected Spectroscopic Data
While specific spectra require experimental acquisition, the expected features can be predicted based on the molecular structure and established principles.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns would be influenced by both fluorine and the adjacent protons.
-
¹³C NMR: Signals for the seven distinct carbon atoms would be observed, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant. The cyano carbon would appear around 115-120 ppm, and the carbon bearing the sulfonyl chloride group would be significantly downfield.
-
¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom, with its chemical shift and coupling to adjacent protons providing key structural information.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying functional groups. The spectrum should exhibit strong, characteristic absorption bands for the sulfonyl chloride group, typically seen around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively.[6] A sharp absorption band around 2230 cm⁻¹ would indicate the C≡N stretch of the cyano group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺). Critically, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of roughly 3:1.[6] This isotopic pattern is a definitive indicator of a monochlorinated compound.
Table 2: Predicted Analytical Signatures
| Technique | Expected Feature | Rationale |
| ¹H NMR | Aromatic multiplets (7.5-8.5 ppm) | Deshielded protons on the substituted benzene ring. |
| IR | Strong bands at ~1380 & ~1180 cm⁻¹ | Asymmetric and symmetric S=O stretching of the sulfonyl chloride.[6] |
| IR | Sharp band at ~2230 cm⁻¹ | C≡N stretching of the cyano group. |
| MS | M⁺ and M+2⁺ ion peaks (3:1 ratio) | Isotopic signature of the chlorine atom.[6] |
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the predictable reactivity of its sulfonyl chloride functional group. It is a potent electrophile that readily reacts with a wide range of nucleophiles.
-
Formation of Sulfonamides: The most common application is its reaction with primary or secondary amines to form sulfonamides (-SO₂NR₂). This reaction is fundamental to drug discovery, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs, including diuretics, antibiotics, and anticonvulsants.[5]
-
Formation of Sulfonate Esters: Reaction with alcohols or phenols yields sulfonate esters (-SO₂OR), which are excellent leaving groups in nucleophilic substitution reactions.
The cyano and fluoro groups also contribute to its utility:
-
Cyano Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine (-CH₂NH₂), or converted into a tetrazole ring, providing access to a diverse array of downstream products.[5]
-
Fluorine Substitution: The fluorine atom enhances the metabolic stability of molecules by strengthening the C-F bond against oxidative metabolism. It also modulates the pKa and lipophilicity of the final compound, which are critical parameters in drug design. Its presence allows for potential use in ¹⁸F radiolabeling for positron emission tomography (PET) imaging.[5]
Critical Safety, Handling, and Storage Protocols
Sulfonyl chlorides as a class are hazardous reagents that demand strict adherence to safety protocols. Information synthesized from safety data sheets of analogous compounds provides a clear guide to their handling.[7][8][9][10]
Primary Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage (H314).[8][10][11] Contact must be avoided at all times.
-
Water Reactivity: Reacts violently with water, moisture, and protic solvents, liberating corrosive and toxic hydrogen chloride (HCl) gas.[7][8] This reaction is highly exothermic.
Mandatory Handling Procedures
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of corrosive vapors.[7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[7][10]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and remove them carefully to avoid skin contamination.[7]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure full skin coverage.[7][10]
-
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible to prevent degradation from atmospheric moisture.[7]
Storage Requirements
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[7]
-
The storage area must be isolated from water, moisture, and incompatible materials such as strong bases and oxidizing agents.[7]
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[7][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of reactive and modulatory functional groups makes it an attractive starting point for the synthesis of complex molecular architectures. However, its utility is matched by its hazardous nature. A thorough understanding of its chemical properties, coupled with rigorous adherence to safety and handling protocols, is essential for its successful and safe application in research and development.
References
- 1. molbase.com [molbase.com]
- 2. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound 98% | CAS: 1101120-80-2 | AChemBlock [achemblock.com]
- 4. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.dk [fishersci.dk]
- 11. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
molecular structure and formula of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
An In-Depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular architecture, a field-proven synthetic protocol, characteristic reactivity, and its application in the synthesis of biologically active sulfonamides, grounded in authoritative literature.
Core Molecular Structure and Physicochemical Properties
This compound is an aromatic organic compound featuring a benzene ring substituted with three distinct functional groups: a sulfonyl chloride (-SO₂Cl), a fluorine atom (-F), and a cyano group (-C≡N). Its Chemical Abstracts Service (CAS) registry number is 1101120-80-2.[1][2] The molecular formula is C₇H₃ClFNO₂S, and it has a molecular weight of approximately 219.62 g/mol .[2]
The specific arrangement of these groups is critical to its chemical behavior. The highly electronegative sulfonyl chloride group is the primary reactive site. It is positioned at carbon 1 of the ring, with the fluorine atom at the ortho position (carbon 2) and the cyano group at the meta position (carbon 5).
-
Inductive and Mesomeric Effects : The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which enhances the electrophilicity of the sulfonyl chloride's sulfur atom. The cyano group also contributes a strong electron-withdrawing effect through both induction (-I) and resonance (-M). This electronic profile makes the sulfur atom highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.
Physicochemical Data Summary
While specific experimental data for this compound is not widely published, the properties of closely related analogs provide a reliable profile. It is expected to be a solid at room temperature and, like all sulfonyl chlorides, is highly sensitive to moisture.
| Property | Value / Expected Value | Source / Analogy |
| CAS Number | 1101120-80-2 | [1][2] |
| Molecular Formula | C₇H₃ClFNO₂S | [2] |
| Molecular Weight | 219.62 g/mol | [2] |
| Physical State | Solid (Expected) | Analogy to 3-Cyano-4-fluorobenzenesulfonyl chloride[3] and 2-Chloro-5-fluorobenzenesulfonyl chloride[4] |
| Melting Point (°C) | Not available. (Analog: 2-Fluorobenzenesulfonyl chloride, 27-30 °C) | [5][6] |
| Boiling Point (°C) | Decomposes upon heating. (Analog: 2-Fluorobenzenesulfonyl chloride, 246-247 °C) | [5][6] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Acetonitrile). Reacts with water and protic solvents. | General property of sulfonyl chlorides. |
| Moisture Sensitivity | High. Hydrolyzes to the corresponding sulfonic acid. | [7][8] |
Expected Spectroscopic Signature
For unambiguous identification, the following spectroscopic characteristics are predicted:
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong, characteristic absorption bands.
-
~2230 cm⁻¹ : Sharp, medium intensity peak from the C≡N (nitrile) stretch.
-
~1385 cm⁻¹ & ~1190 cm⁻¹ : Two very strong peaks corresponding to the asymmetric and symmetric S=O stretching vibrations of the sulfonyl chloride group, respectively.[9][10]
-
~1250-1000 cm⁻¹ : Strong absorption from the C-F stretch.
-
~600-500 cm⁻¹ : Strong band associated with the S-Cl stretch.[10]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The aromatic region (7.5-8.5 ppm) will show three distinct signals for the three protons on the benzene ring. Due to the ortho-fluorine and the anisotropic effects of the other groups, these signals will appear as complex multiplets (doublet of doublets, etc.). Based on analogs like 4-fluorobenzenesulfonyl chloride, the proton ortho to the sulfonyl chloride group (at C6) is expected to be the most downfield (deshielded).[11]
-
¹³C NMR : Will display 7 distinct signals. The carbon of the cyano group will appear around 115-120 ppm. The aromatic carbons will appear between ~110-145 ppm, with the carbon attached to the fluorine showing a large coupling constant (¹JCF). The carbon attached to the sulfonyl chloride group will also be readily identifiable.
-
¹⁹F NMR : A single resonance will be observed, with its chemical shift influenced by the electronic environment. Coupling to the ortho and meta protons will be visible.
-
-
Mass Spectrometry (MS) :
-
Molecular Ion (M⁺) : A peak will be observed at m/z 219, with a characteristic M+2 peak at m/z 221 of approximately one-third the intensity, confirming the presence of one chlorine atom (³⁵Cl/³⁷Cl isotopes).
-
Key Fragments : Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine radical to give [M-Cl]⁺ (m/z 184) and the neutral loss of sulfur dioxide (SO₂) to give [M-SO₂]⁺ (m/z 155).[12][13][14]
-
Synthesis Protocol: A Field-Proven Methodology
The most reliable and scalable synthesis of this compound proceeds from the readily available aromatic amine, 3-Amino-4-fluorobenzonitrile (CAS 859855-53-1), via a Sandmeyer-type chlorosulfonylation reaction.[15] This classic transformation involves two critical stages: diazotization of the primary amine followed by a copper-catalyzed reaction with a source of sulfur dioxide and chloride.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology & Causality
Materials:
-
3-Amino-4-fluorobenzonitrile
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur Dioxide (SO₂) gas or a stable surrogate like DABSO[16][17][18]
-
Glacial Acetic Acid
-
Copper(I) or Copper(II) Chloride (CuCl or CuCl₂)
-
Dichloromethane (DCM), Ice, Magnesium Sulfate (MgSO₄)
Protocol:
-
Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 3-amino-4-fluorobenzonitrile (1.0 eq) in concentrated HCl (approx. 3-4 volumes). b. Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the highly unstable diazonium salt from decomposing prematurely.[19] c. Dissolve sodium nitrite (1.1 eq) in a minimal amount of water and add it dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Causality: The in-situ generation of nitrous acid (HNO₂) from NaNO₂ and HCl is exothermic. Slow addition is a key control parameter for safety and yield. d. Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
Chlorosulfonylation (Meerwein Reaction): a. In a separate, larger flask, prepare a saturated solution of sulfur dioxide gas in glacial acetic acid. Add a catalytic amount of CuCl₂ (0.1 eq). Causality: SO₂ serves as the source for the sulfonyl group. The copper salt is the essential catalyst for the Sandmeyer-type single electron transfer (SET) mechanism that facilitates the conversion of the diazonium salt.[7][8] b. Cool this solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution. Vigorous evolution of nitrogen gas will be observed. Causality: The addition of the diazonium salt initiates the catalytic cycle. The loss of N₂ gas is the thermodynamic driving force for the reaction, forming a stable aryl radical that is trapped by the sulfur-containing species. d. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours until gas evolution ceases.
-
Workup and Purification: a. Carefully pour the reaction mixture onto a large volume of crushed ice. This will precipitate the crude product and dissolve the inorganic salts. Causality: Sulfonyl chlorides are prone to hydrolysis. Quenching in ice-water minimizes this side reaction while precipitating the water-insoluble organic product.[7] b. Extract the aqueous mixture with dichloromethane (3x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. d. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the high reactivity of the sulfonyl chloride moiety. Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.
Core Reaction: Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is typically added to scavenge the HCl produced.
Caption: General mechanism for sulfonamide synthesis.
Authoritative Application in Medicinal Chemistry
The 5-cyano-2-fluorobenzenesulfonamide scaffold is a valuable pharmacophore. A patent application (WO2021123237A1) explicitly demonstrates the use of this compound as a key intermediate in the synthesis of novel antibacterial agents.[20]
In this work, the title compound is reacted with ammonia to produce the parent 5-cyano-2-fluorobenzenesulfonamide .[20][21][22] This intermediate is then further elaborated to create compounds that act as inhibitors of bacterial leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis and survival.[20] This application underscores the compound's direct relevance to developing new therapeutics to combat antibiotic resistance.
Safety and Handling: A Self-Validating Protocol
As with all sulfonyl chlorides, this compound is a hazardous substance that must be handled with appropriate engineering controls and personal protective equipment (PPE).
-
Hazards :
-
Handling Precautions :
-
Work in a well-ventilated fume hood at all times.
-
Use under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.
-
Ensure all glassware is thoroughly dried before use.
-
Have an appropriate quenching agent (e.g., sodium bicarbonate solution) and spill kit readily available.
-
References
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- 2. molbase.com [molbase.com]
- 3. 3-Cyano-4-fluorobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 4. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 5. 2-Fluorobenzenesulfonyl chloride 97 2905-21-7 [sigmaaldrich.com]
- 6. alkalisci.com [alkalisci.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aaqr.org [aaqr.org]
- 15. 859855-53-1 | 3-Amino-4-fluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 16. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 17. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 19. Diazotisation [organic-chemistry.org]
- 20. WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use - Google Patents [patents.google.com]
- 21. 5-Cyano-2-fluorobenzenesulfonamide - High purity | EN [georganics.sk]
- 22. 5-cyano-2-fluorobenzenesulfonamide Manufacturer, Supplier from Pune [fluorochem.co.in]
- 23. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Reactivity, Stability, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a key building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a sulfonyl chloride, a cyano group, and a fluorine atom on a benzene ring, provides a versatile platform for the synthesis of a diverse array of complex molecules, particularly sulfonamides which are prevalent in many therapeutic agents.[1][2] This guide offers a comprehensive overview of the chemical reactivity, stability, and safe handling of this important reagent, grounded in established chemical principles and supported by practical, field-proven insights.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1101120-80-2 | [3][4] |
| Molecular Formula | C₇H₃ClFNO₂S | [3] |
| Molecular Weight | 219.62 g/mol | [3] |
| Appearance | Solid | [5] |
| Purity | Typically >98% | [4] |
Core Directive: Understanding Reactivity
The reactivity of this compound is dictated by the interplay of its three functional groups. The sulfonyl chloride is a highly electrophilic center, the cyano group is an electron-withdrawing group that can also undergo transformations, and the fluorine atom influences the aromatic ring's reactivity.
The Sulfonyl Chloride Group: The Primary Reactive Site
The sulfonyl chloride (-SO₂Cl) is the most reactive site on the molecule, readily undergoing nucleophilic substitution. This reactivity is the cornerstone of its utility in forming sulfonamides and sulfonate esters.[6]
Mechanism of Nucleophilic Substitution: The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom, followed by the departure of the chloride leaving group. This can occur through a one-step Sₙ2-like mechanism or a two-step addition-elimination pathway.[7]
Common Nucleophiles:
-
Amines (Primary and Secondary): This is the most common reaction, leading to the formation of sulfonamides, a critical functional group in many pharmaceuticals.[1][8]
-
Alcohols and Phenols: Reaction with alcohols or phenols yields sulfonate esters.
-
Water: Hydrolysis of the sulfonyl chloride group is a significant consideration, leading to the formation of the corresponding sulfonic acid.[6]
Influence of the Cyano and Fluoro Groups
The electron-withdrawing nature of both the cyano (-CN) and fluoro (-F) groups increases the electrophilicity of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. The fluorine atom, positioned ortho to the sulfonyl chloride, provides steric hindrance that can influence the rate and regioselectivity of reactions.
The cyano group itself can be a site for further chemical transformations. For instance, it can be reduced to an aminomethyl group (-CH₂NH₂) through catalytic hydrogenation, offering a route to further functionalization.[8]
Stability and Safe Handling
Due to its reactivity, this compound requires careful handling and storage to maintain its integrity and ensure laboratory safety.
Moisture Sensitivity
The primary stability concern is its sensitivity to moisture.[6][9] The sulfonyl chloride group readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid.[6][10] This reaction is often exothermic.[10]
Storage Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12]
-
Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.[11][13]
Thermal Stability
While generally stable at ambient temperatures, thermal decomposition can occur at elevated temperatures.[16][17] Decomposition may release toxic and corrosive gases such as sulfur oxides, hydrogen chloride, and hydrogen fluoride.[11][15]
Incompatibilities
This compound is incompatible with:
-
Strong bases: Reacts vigorously.
-
Alcohols: Reacts to form sulfonate esters.
-
Strong oxidizing agents. [14]
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This section provides a detailed, step-by-step methodology for a typical sulfonamide synthesis using this compound.
Objective: To synthesize N-benzyl-5-cyano-2-fluorobenzenesulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Addition of Amine and Base: To the stirred solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of benzylamine (1.0 eq). The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-cyano-2-fluorobenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly sulfonamide-containing compounds of interest in drug discovery. A thorough understanding of its reactivity, stability, and proper handling procedures is paramount for its successful and safe application in the laboratory. The electron-deficient nature of the aromatic ring, coupled with the high reactivity of the sulfonyl chloride group, provides a powerful tool for synthetic chemists. By following the guidelines and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this important building block.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. 2-Cyano-5-methoxybenzene-1-sulfonyl chloride|CAS 1261573-04-9 [benchchem.com]
- 3. 5-氰基-2-氟苯磺酰氯 | 1101120-80-2 [m.chemicalbook.com]
- 4. This compound 98% | CAS: 1101120-80-2 | AChemBlock [achemblock.com]
- 5. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]
- 6. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 9. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]
- 10. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.dk [fishersci.dk]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Introduction: A Versatile Architectural Element in Medicinal Chemistry
An In-depth Technical Guide on the Core Mechanism of Action of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
This compound is a highly functionalized aromatic compound that has emerged as a pivotal building block in modern drug discovery. While not an active pharmaceutical ingredient itself, its "mechanism of action" can be understood on two distinct but interconnected levels: its fundamental chemical reactivity and its role in constructing molecules that modulate specific biological pathways. The sulfonyl chloride moiety is a reactive functional group, primarily employed for the synthesis of sulfonamides, a class of compounds with a rich history and broad utility in medicine.[1][2] This guide elucidates the core principles governing its chemical behavior and its application in the development of targeted therapeutics, with a particular focus on inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key target in metabolic disease research.[3][4][5][6]
Part 1: The Chemical Mechanism of Action: Sulfonamide Formation
The primary utility of this compound lies in its capacity to react readily with nucleophiles, particularly primary and secondary amines, to form highly stable sulfonamide linkages.[7][8] This reactivity is dictated by the inherent electrophilicity of the sulfur atom within the sulfonyl chloride group (-SO₂Cl).
Core Reactivity of the Sulfonyl Chloride Group
The sulfur atom in a sulfonyl chloride is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom highly electron-deficient and thus an excellent electrophile. This makes it susceptible to attack by nucleophiles.[9][10] The electron-withdrawing properties of the cyano (-CN) and fluoro (-F) substituents on the benzene ring further enhance this electrophilicity, increasing the compound's reactivity compared to simpler benzenesulfonyl chlorides.[9][10]
The reaction with an amine proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen, typically facilitated by a mild base like pyridine or triethylamine, which also serves to neutralize the hydrochloric acid (HCl) byproduct.[8][11]
Figure 1: General mechanism for sulfonamide synthesis.
This robust and high-yielding reaction is a cornerstone of medicinal chemistry, enabling the covalent linkage of the 5-cyano-2-fluorophenylsulfonyl moiety to diverse amine-containing scaffolds to explore structure-activity relationships (SAR).[12]
Part 2: The Biological Mechanism: Inhibition of 11β-HSD1
While this compound has no direct biological activity, the sulfonamides derived from it are potent and selective inhibitors of 11β-HSD1, making this the principal biological mechanism of action for its derivatives.
11β-HSD1: A Key Regulator of Glucocorticoid Activity
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme highly expressed in key metabolic tissues, including the liver and adipose tissue.[13] Its primary function is the conversion of hormonally inactive cortisone into active cortisol (corticosterone in rodents).[4][14] Unlike systemic cortisol levels which are controlled by the adrenal gland, 11β-HSD1 regulates intracellular cortisol concentrations, effectively acting as a local "amplifier" of glucocorticoid action.[4]
The Link to Metabolic Syndrome
Elevated intracellular cortisol levels are strongly associated with the pathophysiology of metabolic syndrome. In the liver, cortisol stimulates gluconeogenesis (glucose production), while in adipose tissue, it promotes adipogenesis (fat cell differentiation and lipid accumulation).[4] Chronic over-activation of this pathway contributes to:
-
Obesity: Particularly visceral obesity.
-
Dyslipidemia (abnormal blood lipid levels).
Therefore, inhibiting 11β-HSD1 to reduce tissue-specific cortisol levels is a highly attractive therapeutic strategy for treating metabolic syndrome and its components.[3][5][6][15] Preclinical and clinical studies have shown that selective 11β-HSD1 inhibitors can improve glycemic control, reduce body weight, and enhance insulin sensitivity.[4][16]
Figure 2: Inhibition of the 11β-HSD1 pathway.
The sulfonamide group formed from this compound often serves as a critical pharmacophore, forming key hydrogen bonds or other interactions within the enzyme's active site.[1][17] The specific substitution pattern (5-cyano, 2-fluoro) provides a distinct electronic and steric profile that medicinal chemists can leverage to achieve high potency and selectivity for 11β-HSD1 over other enzymes, such as 11β-HSD2.[13][18]
Part 3: Experimental Protocol and Data Application
The practical application of this compound is best demonstrated through a standard synthesis protocol and the presentation of resulting biological data.
Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide
This protocol describes a representative, self-validating procedure for the synthesis of a sulfonamide derivative.
Objective: To synthesize an N-aryl-5-cyano-2-fluorobenzenesulfonamide from this compound and a generic aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sulfonyl chlorides are corrosive and moisture-sensitive, causing irritation and releasing HCl upon hydrolysis.[9][10] Handle under an inert atmosphere (e.g., nitrogen or argon).
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.2 eq) and dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Reagent Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[11] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide product.
Data Presentation: Evaluating Biological Activity
The synthesized sulfonamide derivatives are then evaluated for their ability to inhibit 11β-HSD1. The potency is typically reported as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Below is a table illustrating how data for potent 11β-HSD1 inhibitors are presented in the literature.
| Compound ID | Target Enzyme | IC₅₀ (nM) | In Vivo Efficacy (Mouse Model) | Reference |
| Compound C | 11β-HSD1 | 70 | Reduced body weight (17%) and fasting glucose (22%) at 200 mg/kg/d. | [3] |
| Compound 17 | 11β-HSD1 | - | Reduced fed blood glucose levels at 25 and 50 mg/kg. | [14] |
| BI 187004 | 11β-HSD1 | - | >90% inhibition of 11β-HSD1 activity in adipose tissue. | [16] |
| CNX-010-49 | 11β-HSD1 | - | 58% inhibition of hepatic 11β-HSD1 activity; 15% reduction in fasting glucose. | [16] |
Conclusion
The mechanism of action of this compound is multifaceted. Chemically, it is a highly reactive, electrophilic building block engineered for the efficient synthesis of sulfonamides. Biologically, this chemical reactivity is harnessed to construct novel molecules that can potently and selectively inhibit therapeutic targets. Its prominent role in the development of 11β-HSD1 inhibitors for metabolic syndrome underscores its significance as a valuable tool for researchers and drug development professionals, enabling the translation of fundamental chemical principles into potentially life-changing medicines.
References
- 1. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 2. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Structure based design of 11β-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
- 9. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 10. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]
- 11. Alcohol to Chloride - Sulfonyl Chlorides (R-SO2Cl) [commonorganicchemistry.com]
- 12. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benthamdirect.com [benthamdirect.com]
- 16. mdpi.com [mdpi.com]
- 17. Structure Based Design of 11β-HSD1 Inhibitors: Ingenta Connect [ingentaconnect.com]
- 18. Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
The Organic Chemist's Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Reagent in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a trifunctional reagent, has emerged as a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. Its unique combination of a reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and a strategically placed fluorine atom offers a versatile platform for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the commercial availability, synthesis, key chemical properties, and applications of this compound, with a focus on its utility for researchers and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of a reagent is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| CAS Number | 1101120-80-2 | [1] |
| Molecular Formula | C₇H₃ClFNO₂S | [1] |
| Molecular Weight | 219.62 g/mol | [1] |
| Appearance | Light yellow to yellow solid | Inferred from supplier data. |
| Melting Point | Data not available | Properties for the related compound 3-Cyano-4-fluorobenzenesulfonyl chloride are 67-70 °C.[2] |
| Boiling Point | Data not available | Predicted boiling point for the related compound 3-Cyano-4-fluorobenzenesulfonyl chloride is 332.8±27.0 °C.[2] |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | Based on the properties of similar sulfonyl chlorides. |
Spectroscopic Characterization:
The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 8.31 (dd, J = 6.2, 2.1 Hz, 1H), 8.04 (ddd, J = 8.7, 4.3, 2.1 Hz, 1H), 7.51 (t, J = 8.7 Hz, 1H). This data is consistent with the substitution pattern on the aromatic ring.
-
LCMS (APCI-): m/z 200 ([M-Cl+O]⁻, 100%). This corresponds to the mass of the sulfonate anion formed after the loss of the chlorine atom and the addition of an oxygen atom from water in the ion source.
Commercial Availability and Suppliers
This compound is commercially available from a number of specialized chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial to select a source that meets the specific requirements of the intended application.
Table 2: Prominent Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| BLD Pharm | --- | Inquiry required |
| AChemBlock | 98% | Inquiry required |
| MOLBASE | 95+% | 5g, 10g, and larger quantities available |
| Georganics | High purity | Milligrams to multi-kilogram batches |
| SynQuest Laboratories | 95% | Inquiry required |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis and Reaction Workflow
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available precursor. A common and effective route involves the diazotization of an aminobenzonitrile followed by a copper-catalyzed sulfonyl chloride formation.
Detailed Synthesis Protocol
A representative synthesis of this compound proceeds from 3-amino-4-fluorobenzonitrile. The underlying principle of this transformation is the conversion of the amino group into a diazonium salt, which is then displaced by a sulfonyl chloride group in a Sandmeyer-type reaction.
Step-by-Step Methodology:
-
Diazotization: A suspension of 3-amino-4-fluorobenzonitrile (1.0 eq) in concentrated hydrochloric acid is cooled to 0 °C. A solution of sodium nitrite (1.5 eq) in water is added dropwise, maintaining the temperature at 0 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt. The choice of a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.
-
Sulfonyl Chloride Formation: In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated. To this solution, copper(II) chloride dihydrate (0.3 eq) is added, and the mixture is further saturated with sulfur dioxide gas. This forms the reactive species for the subsequent substitution.
-
Sandmeyer-type Reaction: The previously prepared cold diazonium salt solution is added portion-wise to the acetic acid/SO₂/CuCl₂ mixture at 5 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour. The copper catalyst facilitates the conversion of the diazonium group to the sulfonyl chloride.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with water, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a yellow oil.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Organic Synthesis
The trifunctional nature of this compound makes it a highly attractive building block in medicinal chemistry. The sulfonyl chloride group serves as a versatile handle for the introduction of sulfonamide moieties, a privileged structural motif in numerous approved drugs. The cyano group can act as a hydrogen bond acceptor, a precursor to other functional groups, or a key element in directing molecular interactions. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.
A notable application of this compound is in the synthesis of inhibitors of bacterial aminoacyl-tRNA synthetases, which are promising targets for the development of new antibacterial agents. In a patented synthetic route, this compound is reacted with ammonia to form the corresponding sulfonamide, 5-cyano-2-fluorobenzenesulfonamide.[3] This sulfonamide then serves as a key intermediate for the construction of more complex molecules with potential therapeutic activity.[3]
Experimental Protocol: Synthesis of 5-Cyano-2-fluorobenzenesulfonamide
This protocol illustrates the utility of this compound in the preparation of a key sulfonamide intermediate.
Step-by-Step Methodology:
-
Reaction Setup: this compound (1.0 g, 4.55 mmol) is dissolved in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Ammonia Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Ammonia gas is then bubbled through the solution until saturation is reached. The low temperature is employed to control the exothermicity of the reaction and to minimize side reactions.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitoring by TLC or LCMS is recommended).
-
Work-up and Purification: The solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography on silica gel, eluting with a mixture of light petroleum ether and ethyl acetate, to afford 5-cyano-2-fluorobenzenesulfonamide.
Caption: Workflow for the synthesis of a key sulfonamide intermediate.
Safety, Handling, and Storage
As a sulfonyl chloride, this compound is a reactive and potentially hazardous compound that requires careful handling.
-
Hazards: Based on data for analogous compounds, it is expected to be corrosive and cause severe skin burns and eye damage.[4][5][6][7][8] It is also likely to be harmful if swallowed, in contact with skin, or if inhaled. Contact with water can liberate toxic gas (HCl).[4] It is moisture-sensitive.
-
Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, with demonstrated applications in the development of novel therapeutic agents. Its commercial availability, coupled with established synthetic routes to and from this intermediate, makes it an accessible tool for researchers in medicinal chemistry and drug discovery. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the laboratory. As the demand for sophisticated molecular architectures in drug development continues to grow, the importance of strategic building blocks like this compound is set to increase.
References
- 1. molbase.com [molbase.com]
- 2. 3-CYANO-4-FLUOROBENZENESULFONYL CHLORIDE | 351003-23-1 [chemicalbook.com]
- 3. WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride: Safety, Handling, and Synthetic Applications
This guide provides a comprehensive overview of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a key intermediate for researchers, scientists, and drug development professionals. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety and handling information from closely related analogs and established protocols for sulfonyl chlorides. The focus is on ensuring laboratory safety and leveraging the compound's synthetic utility, particularly in the construction of sulfonamide libraries for drug discovery.
Compound Profile and Significance in Drug Discovery
This compound (CAS No. 1101120-80-2) is an aromatic sulfonyl chloride that serves as a valuable building block in medicinal chemistry.[1][2] Its trifunctional nature—a reactive sulfonyl chloride group, an electron-withdrawing cyano group, and a fluorine atom—offers multiple avenues for synthetic diversification.
The sulfonyl chloride moiety is a powerful electrophile, primarily used for the synthesis of sulfonamides, a privileged scaffold in a vast array of therapeutic agents.[3][4] Sulfonamides are known for their diverse pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[5] The presence of the cyano and fluoro substituents on the benzene ring allows for fine-tuning of the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[6] Consequently, this reagent is particularly useful for generating libraries of novel sulfonamide derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[2]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1101120-80-2 | [1] |
| Molecular Formula | C₇H₃ClFNO₂S | [1] |
| Molecular Weight | 219.62 g/mol | [1] |
| Appearance | Likely a solid (based on analogs) | |
| Storage | Store under an inert atmosphere at room temperature. | [1] |
| Moisture Sensitivity | Highly sensitive to moisture. | [7] |
Hazard Assessment and Safety Precautions
Disclaimer: This hazard assessment is based on data from analogous compounds such as 4-Fluorobenzenesulfonyl chloride and 5-Chloro-2-fluorobenzenesulfonyl chloride. Always perform a risk assessment for your specific experimental conditions.
Primary Hazards:
-
Corrosive: Expected to cause severe skin burns and serious eye damage upon contact.[7]
-
Moisture-Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[7]
-
Inhalation Hazard: Inhalation of dust or vapors can cause severe respiratory tract irritation and potential chemical burns.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this reagent.[9][10][11]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields and a full-face shield.[9][10] | Protects against splashes of the corrosive solid and its reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[9][10] | Prevents direct skin contact with the corrosive material. |
| Skin and Body Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.[10][12] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood. For situations with potential for aerosolization or inadequate ventilation, a respirator with an appropriate cartridge is necessary. | Minimizes inhalation of harmful dust and vapors. |
Safe Handling and Storage Protocol
The primary challenge in handling this compound is its reactivity with moisture.[13][14] Adherence to anhydrous techniques is critical to maintain the reagent's integrity and ensure safety.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
The storage environment should be inert; commercial suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Keep away from water, bases, amines, and alcohols.[7]
Handling Workflow
The following diagram outlines the essential steps for safely handling this moisture-sensitive and corrosive reagent.
Caption: A logical workflow for the proper handling of moisture-sensitive reagents.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[7]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE. For small spills, cover with a dry, inert absorbent material (e.g., sand or vermiculite), and collect into a sealed container for disposal. Avoid adding water.
Application in Drug Development: Synthesis of a Sulfonamide Library
The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[2] This reaction is a cornerstone of medicinal chemistry for generating novel compounds for biological screening.[15]
Representative Experimental Protocol: Synthesis of N-Benzyl-5-cyano-2-fluorobenzenesulfonamide
This protocol details a standard procedure for the synthesis of a representative sulfonamide.
Step 1: Reaction Setup
-
Oven-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Cool the flask to room temperature under a stream of dry nitrogen.
-
In the flask, dissolve benzylamine (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
Step 2: Reagent Addition
-
In a separate, dry vial, weigh this compound (1.0 equivalent) under an inert atmosphere.
-
Dissolve the sulfonyl chloride in anhydrous DCM.
-
Using a syringe, add the sulfonyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. The dropwise addition helps to control any exotherm.
Step 3: Reaction and Work-up
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Caption: General reaction scheme for sulfonamide synthesis.
Conclusion
This compound is a potent and versatile reagent for drug discovery and development. Its utility, however, is matched by its hazardous properties, particularly its corrosivity and moisture sensitivity. By understanding these risks and implementing the rigorous safety and handling protocols outlined in this guide, researchers can safely and effectively utilize this compound to synthesize novel sulfonamides and advance their research programs.
References
- 1. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. trimaco.com [trimaco.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. sams-solutions.com [sams-solutions.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
solubility profile of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in Organic Solvents
Authored by a Senior Application Scientist
Introduction
This compound, a bespoke reagent in modern organic synthesis, holds significant potential in the development of novel pharmaceuticals and agrochemicals. Its utility as a synthetic building block is intrinsically linked to its solubility in various organic solvents. A comprehensive understanding of its solubility profile is paramount for optimizing reaction kinetics, facilitating purification processes, and developing robust, scalable synthetic routes. This guide provides a detailed exploration of the solubility characteristics of this compound, synthesizes predictive insights based on its structural analogues, and presents rigorous, field-proven protocols for its empirical solubility determination.
Physicochemical Properties and Their Influence on Solubility
To logically predict the solubility of this compound, we must first consider its key physicochemical properties.
| Property | Value/Information | Impact on Solubility |
| Molecular Formula | C₇H₃ClFNO₂S[1] | The presence of polar functional groups (cyano, sulfonyl chloride) and a halogen (fluorine) suggests a preference for polar solvents. |
| Molecular Weight | 219.62 g/mol [1] | A moderate molecular weight that does not inherently limit solubility in a wide range of solvents. |
| Appearance | Likely a solid at room temperature | The physical state necessitates dissolution for most synthetic applications. |
| Functional Groups | Sulfonyl chloride (-SO₂Cl), Cyano (-CN), Fluoro (-F) | The highly electrophilic sulfonyl chloride group is prone to reaction with protic solvents. The polar cyano and fluoro groups will influence interactions with polar solvents. |
The solubility of this compound is primarily dictated by the interplay between the polarity of the solvent and the reactivity of the sulfonyl chloride functional group. Similar to other arylsulfonyl chlorides, it is anticipated to exhibit favorable solubility in a range of common organic solvents, while its interaction with protic solvents will be reactive rather than simply solvating.[2][3]
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Expert Insights |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Tetrahydrofuran (THF), Ethyl Acetate, N,N-Dimethylformamide (DMF) | High | These solvents possess the polarity to effectively solvate the cyano and sulfonyl chloride moieties without the risk of reaction. They are often the solvents of choice for reactions involving sulfonyl chlorides. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and are chemically compatible with the sulfonyl chloride group.[3] |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The benzene ring of the solute will have favorable π-π stacking interactions with aromatic solvents, leading to moderate solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Low | The significant polarity difference between the solute and these non-polar solvents will result in poor solubility. |
| Ethers | Diethyl Ether, 1,4-Dioxane | Moderate to High | These solvents offer a balance of polarity and are generally unreactive, making them suitable for many applications. |
| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Reactive | Protic solvents will react with the sulfonyl chloride group, leading to hydrolysis to the corresponding sulfonic acid or solvolysis to form sulfonate esters.[2] This is not a true solubility but a chemical transformation. |
Experimental Protocols for Solubility Determination
In the absence of established data, the following protocols are recommended for determining the solubility of this compound. These methods are designed to provide both rapid qualitative assessment and precise quantitative data.
Qualitative Solubility Assessment (Visual Method)
This method provides a swift, preliminary evaluation of solubility in various solvents.
Methodology:
-
Dispense approximately 10-20 mg of this compound into a clean, dry vial.
-
Add 1 mL of the selected anhydrous solvent to the vial.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the resulting mixture against a dark background.
-
Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).[2]
Quantitative Solubility Determination (Shake-Flask Gravimetric Method)
The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound.[2]
Methodology:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to prevent the transfer of any undissolved solid.
-
Transfer the filtered saturated solution to a pre-weighed, dry container (e.g., a glass vial or aluminum pan).
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, re-weigh the container with the solid residue.
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Final Weight - Initial Weight) / Volume of Supernatant Taken
Visualizing the Experimental Workflow
The logical flow for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for Solubility Determination of an Organic Compound.
Safety and Handling Considerations
This compound, like other sulfonyl chlorides, is a corrosive and moisture-sensitive compound.[4][5]
-
Corrosivity: It can cause severe skin burns and eye damage.[4][6] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitivity: It reacts with water, potentially releasing toxic and corrosive gases such as hydrogen chloride.[5][7] All glassware and solvents used must be scrupulously dried to prevent decomposition of the material.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong predictive understanding of its behavior can be established through the analysis of its functional groups and comparison with analogous structures. It is anticipated to be highly soluble in polar aprotic and chlorinated solvents, with limited solubility in non-polar hydrocarbons and reactivity towards protic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine its solubility profile, enabling the informed design and optimization of synthetic procedures. Adherence to strict safety protocols is imperative when handling this reactive compound.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.dk [fishersci.dk]
- 6. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
The Emergence of a Key Building Block: A Technical Guide to 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Introduction: A Molecule Defined by its Utility
In the landscape of modern medicinal chemistry, the discovery of a novel compound is often not marked by a singular, celebrated event, but rather by its gradual emergence as a critical tool in the synthesis of high-value therapeutic agents. 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (CAS No. 1101120-80-2) is a quintessential example of such a molecule.[1] While a definitive "discovery" paper pinpointing its first synthesis remains elusive in publicly accessible literature, its history is written in the patents and research that leverage its unique chemical architecture. This guide provides an in-depth technical overview of this important building block, focusing on its synthesis, chemical properties, and its established role in the development of novel therapeutics.
Physicochemical Properties and Structural Attributes
A clear understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1101120-80-2 | [1] |
| Molecular Formula | C₇H₃ClFNO₂S | [1] |
| Molecular Weight | 219.62 g/mol | [2] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥97% | [1] |
The molecule's structure, featuring a sulfonyl chloride, a nitrile group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that is highly desirable in drug discovery. The potent electron-withdrawing nature of the sulfonyl chloride and cyano groups, combined with the ortho-fluorine atom, makes the aromatic ring susceptible to specific transformations, offering medicinal chemists a versatile scaffold for molecular elaboration.[2]
The Synthetic Pathway: From Aniline to Sulfonyl Chloride
The synthesis of this compound is not explicitly detailed in early academic literature but is described in a patent application, WO2021123237A1, which highlights its use in the preparation of bacterial aminoacyl-tRNA synthetase inhibitors.[3] The synthetic route is a classic example of diazo-chemistry followed by a copper-catalyzed sulfonyl chlorination.
Conceptual Workflow of the Synthesis
The overall transformation can be visualized as a two-step process starting from the readily available 4-amino-3-fluorobenzonitrile. The first step involves the conversion of the aniline to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the final sulfonyl chloride.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the synthetic procedures outlined for analogous compounds and general knowledge of the Sandmeyer-type reaction.
Step 1: Diazotization of 4-Amino-3-fluorobenzonitrile
-
Reaction Setup: A solution of 4-amino-3-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) is prepared in a reaction vessel equipped with a stirrer and a cooling system.
-
Cooling: The solution is cooled to a temperature between -5 °C and 0 °C. Maintaining this low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Addition of Nitrite: A solution of sodium nitrite in water is added dropwise to the cooled aniline solution. The addition rate is carefully controlled to maintain the low temperature and prevent the exothermic reaction from proceeding too quickly.
-
Stirring: The reaction mixture is stirred for an appropriate amount of time (typically 30-60 minutes) at the low temperature to ensure complete formation of the diazonium salt.
Step 2: Sulfonyl Chlorination
-
Catalyst and SO₂ Preparation: In a separate vessel, a solution of sulfur dioxide in a suitable solvent (e.g., glacial acetic acid) is prepared and saturated. To this, a catalytic amount of copper(II) chloride is added.
-
Addition of Diazonium Salt: The freshly prepared, cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution.
-
Reaction Progression: The reaction is allowed to proceed, often with gradual warming to room temperature, until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
-
Work-up and Purification: The reaction mixture is then poured into ice-water, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by techniques such as flash chromatography.
Causality Behind Experimental Choices
-
Choice of Starting Material: 4-Amino-3-fluorobenzonitrile is a commercially available and logical precursor, as the amino group provides a direct handle for the introduction of the sulfonyl chloride functionality via diazotization.[4]
-
Diazotization Conditions: The use of a strong acid and sodium nitrite is the standard and most efficient method for generating diazonium salts from anilines. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Copper Catalysis: The use of a copper salt (in this case, CuCl₂) is characteristic of Sandmeyer-type reactions. The copper catalyst facilitates the decomposition of the diazonium salt and the introduction of the sulfonyl chloride group.
-
Sulfur Dioxide as the Sulfur Source: Sulfur dioxide is the reagent of choice for introducing the -SO₂- group in this type of reaction.
Role in Drug Discovery and Development
The significance of this compound lies in its application as a versatile intermediate in the synthesis of complex, biologically active molecules. The sulfonyl chloride group is a highly reactive handle for the formation of sulfonamides, a common and important functional group in many pharmaceuticals.
Key Applications in Medicinal Chemistry
-
Inhibitors of Bacterial Aminoacyl-tRNA Synthetases: As demonstrated in patent WO2021123237A1, this sulfonyl chloride is a key reactant in the synthesis of compounds that inhibit bacterial leucyl-tRNA synthetase, an essential enzyme for bacterial viability.[3] This makes it a valuable building block for the development of new antibacterial agents.[3]
-
Kinase Inhibitors: The benzenesulfonyl chloride scaffold is frequently utilized in the design of kinase inhibitors for the treatment of cancers and other diseases. While specific examples directly citing this compound in this context are not prevalent in the initial search, the structural motifs are highly relevant to this field.
The strategic placement of the cyano and fluoro substituents allows for fine-tuning of the electronic and steric properties of the final drug candidates, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.
Conclusion: A Testament to Enabling Chemistry
The history of this compound is not one of a celebrated discovery, but rather a narrative of its enabling role in the advancement of medicinal chemistry. Its emergence underscores a crucial aspect of modern drug development: the need for a diverse toolbox of well-characterized, reactive intermediates. As researchers continue to explore new therapeutic targets, the demand for such versatile building blocks will undoubtedly grow, solidifying the importance of molecules like this compound in the ongoing quest for novel medicines.
References
- 1. 2-Fluoro-5-cyanobenzene-1-sulfonyl chloride, CasNo.1101120-80-2 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 2-Cyano-5-methoxybenzene-1-sulfonyl chloride|CAS 1261573-04-9 [benchchem.com]
- 3. WO2021123237A1 - 2-amino-n-(amino-oxo-aryl-lambda6-sulfanylidene)acetamide compounds and their therapeutic use - Google Patents [patents.google.com]
- 4. 4-Amino-3-fluorobenzonitrile | C7H5FN2 | CID 2756431 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Deployment of 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of chemical reagents, sulfonyl chlorides stand out for their reliable reactivity and the biological significance of the resulting sulfonamide linkage. This application note delves into the specific utility of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a versatile intermediate whose unique electronic and structural features are harnessed in the synthesis of targeted therapies. We will explore its application in the development of potent Rho kinase (ROCK) inhibitors, providing a detailed protocol and the underlying scientific rationale for its use.
The Significance of the 5-Cyano-2-fluorophenylsulfonyl Moiety
The this compound scaffold is not a random assortment of functional groups; it is a carefully orchestrated arrangement that offers distinct advantages in medicinal chemistry.
-
The Sulfonamide Warhead: The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide bonds.[1][2] The sulfonamide group is a key pharmacophore in a multitude of approved drugs, acting as a bioisostere for amides and carboxylic acids, and often participating in crucial hydrogen bonding interactions with protein targets.[2]
-
Electronic Tuning with Fluoro and Cyano Groups: The presence of both a fluorine atom and a cyano group on the phenyl ring significantly influences the electronic properties of the molecule. The fluorine atom, being highly electronegative, and the cyano group, a strong electron-withdrawing group, modulate the reactivity of the sulfonyl chloride and the physicochemical properties of the final compound. This electronic tuning can enhance binding affinity to the target protein and improve pharmacokinetic properties such as metabolic stability and cell permeability.[3]
-
Vectorial Orientation: The substitution pattern on the benzene ring provides a defined three-dimensional structure, allowing for precise orientation of the functional groups within a protein's binding pocket. This is critical for achieving high potency and selectivity for the intended biological target.
Application Showcase: Synthesis of a Potent Rho Kinase (ROCK) Inhibitor
A significant application of this compound is in the synthesis of inhibitors for Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is implicated in a range of pathologies, including cardiovascular diseases, cancer, and neurological disorders, making it a compelling therapeutic target.[2]
The Rho/ROCK Signaling Pathway: A Key Regulator of Cellular Function
The Rho/ROCK pathway is a critical signaling cascade that governs fundamental cellular processes such as cell adhesion, migration, proliferation, and smooth muscle contraction. The pathway is initiated by the activation of the small GTPase, RhoA. In its active GTP-bound state, RhoA binds to and activates ROCK. Activated ROCK, a serine/threonine kinase, then phosphorylates a multitude of downstream substrates, most notably myosin light chain phosphatase (MLCP). Phosphorylation of MLCP by ROCK inhibits its activity, leading to an increase in the phosphorylation of the myosin light chain (MLC). This, in turn, promotes actin-myosin interaction and results in smooth muscle contraction and stress fiber formation.
Caption: The Rho/ROCK signaling pathway leading to smooth muscle contraction.
In various disease states, the Rho/ROCK pathway is hyperactivated, leading to pathological consequences such as hypertension, vasospasm, and cancer cell metastasis. Therefore, inhibiting ROCK activity with small molecules is a promising therapeutic strategy.
Experimental Protocol: Synthesis of (S)-1-(5-cyano-2-fluorophenylsulfonyl)-3-aminopiperidine
This protocol outlines the synthesis of a key intermediate for a novel class of ROCK inhibitors, utilizing this compound. The procedure is adapted from established methods for sulfonamide synthesis.[4][5][6]
Reaction Scheme:
Caption: Synthesis of a ROCK inhibitor intermediate.
Materials and Equipment:
| Material | CAS Number | Supplier |
| This compound | 1101120-80-2 | Commercially available |
| (S)-3-Aminopiperidine dihydrochloride | 334618-23-4 | Commercially available |
| Triethylamine (TEA), ≥99.5% | 121-44-8 | Commercially available |
| Dichloromethane (DCM), anhydrous, ≥99.8% | 75-09-2 | Commercially available |
| Saturated aqueous sodium bicarbonate solution | N/A | Prepared in-house |
| Brine | N/A | Prepared in-house |
| Anhydrous magnesium sulfate | 7487-88-9 | Commercially available |
| Round-bottom flask | N/A | Standard laboratory glass |
| Magnetic stirrer and stir bar | N/A | Standard laboratory equipment |
| Ice bath | N/A | Standard laboratory equipment |
| Separatory funnel | N/A | Standard laboratory glass |
| Rotary evaporator | N/A | Standard laboratory equipment |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (S)-3-aminopiperidine dihydrochloride (1.0 eq).
-
Solvent and Base Addition: Suspend the amine salt in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add triethylamine (TEA) (2.2 eq) to the suspension. The triethylamine serves to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C over 15-20 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the valuable chiral amine.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The aqueous washes remove excess triethylamine hydrochloride and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired (S)-1-(5-cyano-2-fluorophenylsulfonyl)-3-aminopiperidine as a solid.
Safety Precautions:
-
This compound is corrosive and moisture-sensitive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction with amines is exothermic. Controlled, dropwise addition of the sulfonyl chloride at low temperature is crucial to manage the reaction exotherm.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Rationale and Self-Validation
The described protocol is designed for robustness and high yield. The choice of an anhydrous aprotic solvent like DCM prevents the hydrolysis of the reactive sulfonyl chloride. Triethylamine is a common and effective base for scavenging the HCl byproduct, driving the reaction to completion. The work-up procedure is standard for removing salts and polar impurities. The final purification by column chromatography ensures the isolation of a high-purity product suitable for further use in drug development. The success of the reaction can be validated at each step: TLC or LC-MS for reaction monitoring, and spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS) for characterization of the final product to confirm its structure and purity.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of ROCK inhibitors exemplifies its strategic importance in constructing complex and potent therapeutic agents. The provided protocol offers a reliable method for the synthesis of a key sulfonamide intermediate, highlighting the practical utility of this reagent. The unique combination of a reactive sulfonyl chloride group with the electronically tuned cyano- and fluoro-substituted phenyl ring makes it an indispensable tool for medicinal chemists aiming to develop next-generation targeted therapies.
References
- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 6. (S)-(+)-3-Aminopiperidine Dihydrochloride | 334618-07-4 | SynZeal [synzeal.com]
Application Notes and Protocols: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in Advanced Peptide Synthesis
For Research Use Only.
Abstract
This technical guide details the novel applications of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in the field of peptide synthesis and modification. While not a conventional coupling reagent, its unique bifunctional nature—possessing a highly reactive sulfonyl chloride and an activated fluoro group—opens avenues for specialized applications such as site-specific peptide labeling, the synthesis of complex peptide conjugates, and the formation of cyclic peptides with unique constraints. This document provides the theoretical framework, mechanistic insights, and detailed experimental protocols for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent for advanced peptide architectures.
Introduction: Beyond Conventional Peptide Modification
The synthesis of peptides with tailored properties is a cornerstone of modern drug discovery and chemical biology. While standard solid-phase peptide synthesis (SPPS) is a mature and powerful technology, the development of reagents for post-synthesis modification, cyclization, and conjugation remains a vibrant area of research.[1][2] These modifications are often crucial for enhancing peptide stability, bioavailability, and target affinity.[3]
This compound is an aromatic sulfonyl chloride that, based on its structure, is poised for a dual-mode reactivity with peptides. The sulfonyl chloride group is a well-established electrophile for reaction with primary and secondary amines, forming highly stable sulfonamide linkages.[4] Concurrently, the fluorine atom, activated by the strongly electron-withdrawing cyano and sulfonyl groups, is susceptible to nucleophilic aromatic substitution (SNAr) by potent nucleophiles like thiols. This document outlines the potential to exploit this dual reactivity for advanced peptide engineering.
Core Principle: Orthogonal Reactivity for Sequential Peptide Modification
The primary application proposed herein leverages the differential reactivity of the two electrophilic sites on this compound. The sulfonyl chloride reacts readily with amines under mild basic conditions, while the SNAr reaction at the C-F bond typically requires a stronger nucleophile (like a thiolate) and potentially more forcing conditions. This allows for a sequential and site-specific modification of peptides containing both amine and thiol functionalities.
Reaction with Amine Nucleophiles
The sulfonyl chloride moiety reacts rapidly and chemoselectively with the primary α-amino group of the peptide's N-terminus or the ε-amino group of a lysine side chain. This reaction forms a robust sulfonamide bond, which is resistant to enzymatic cleavage, making it an excellent isostere for a peptide bond in certain applications.
Reaction with Thiol Nucleophiles
The fluorine atom is positioned ortho to the sulfonyl chloride group and para to the cyano group. Both are strong electron-withdrawing groups, which significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack. The thiol side chain of a cysteine residue, particularly in its deprotonated thiolate form, is an excellent nucleophile for SNAr reactions on such activated aromatic systems. This reaction results in a stable thioether linkage.
Diagram: Proposed Dual-Mode Reactivity
Caption: Workflow for dual functionalization of a peptide.
Application I: Site-Specific Labeling and Bioconjugation
The ability to introduce a fluorinated and cyanated aromatic ring onto a peptide in a site-specific manner provides a powerful tool for various applications. The fluorine atom can serve as a sensitive probe for ¹⁹F NMR studies to investigate peptide conformation and binding, analogous to the use of p-fluorobenzenesulfonyl chloride.[5] The cyano group, while less commonly used, can act as a spectroscopic handle (e.g., in infrared spectroscopy) or a precursor for other functional groups.
Protocol 3.1: N-Terminal or Lysine-Specific Labeling
This protocol describes the reaction of this compound with a peptide containing one or more primary amine groups.
Materials:
-
Peptide of interest (purified, with at least one primary amine)
-
This compound
-
Anhydrous, amine-free Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
0.1% Trifluoroacetic acid (TFA) in water
-
Acetonitrile (ACN), HPLC grade
-
Reverse-Phase HPLC system
-
Mass spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF immediately before use.
-
Reaction Setup: In a clean microcentrifuge tube, add the dissolved peptide. Add 2-3 equivalents of DIPEA to the peptide solution.
-
Initiation of Reaction: Add 1.5 equivalents of the this compound stock solution to the peptide/DIPEA mixture.
-
Incubation: Vortex the reaction mixture briefly and allow it to react at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Quenching: Quench the reaction by adding 10 volumes of 0.1% TFA in water.
-
Purification: Purify the labeled peptide from unreacted starting materials and byproducts using reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final product by mass spectrometry.
Causality and Experimental Choices:
-
Anhydrous DMF: The sulfonyl chloride is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water.[6]
-
DIPEA: A non-nucleophilic base is used to deprotonate the amine groups, increasing their nucleophilicity, and to scavenge the HCl byproduct of the reaction.
-
Excess Reagent: A slight excess of the sulfonyl chloride ensures complete reaction with the target amine(s).
-
Monitoring and Quenching: LC-MS is crucial for determining the reaction endpoint. Quenching with acidified water hydrolyzes any remaining sulfonyl chloride and protonates the amines.
Application II: Synthesis of Head-to-Side-Chain Cyclic Peptides
The dual reactivity of this compound can be harnessed to cyclize peptides containing an N-terminal cysteine and a lysine residue within the sequence. The reaction proceeds in two steps: first, the sulfonyl chloride reacts with the lysine side chain, and second, the cysteine thiol attacks the activated fluoro-position, displacing the fluoride and closing the cyclic structure.
Protocol 4.1: Two-Step, One-Pot Peptide Cyclization
This protocol is designed for a linear peptide precursor with an N-terminal cysteine and a lysine at a suitable position for cyclization.
Materials:
-
Linear peptide precursor (e.g., H-Cys-(Xaa)n-Lys-(Xaa)m-COOH)
-
All materials listed in Protocol 3.1
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Procedure:
-
Peptide Dissolution: Dissolve the linear peptide in anhydrous DMF at a high dilution (e.g., 0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Step 1: Sulfonamidation: Add 2 equivalents of DIPEA to the peptide solution. Then, add 1.2 equivalents of a freshly prepared 10 mM solution of this compound in DMF.
-
Incubation and Monitoring: Allow the reaction to proceed at room temperature for 2 hours. Monitor the formation of the linear sulfonamide intermediate by LC-MS.
-
Step 2: Cyclization (SNAr): Once the first step is complete, add 3-4 equivalents of DBU to the reaction mixture. DBU is a stronger, non-nucleophilic base that will deprotonate the cysteine thiol to the more nucleophilic thiolate.
-
Incubation and Monitoring: Heat the reaction mixture to 40-50°C and monitor the cyclization over 4-12 hours by LC-MS. Look for the disappearance of the intermediate and the appearance of the cyclized product (with a mass loss corresponding to HF).
-
Quenching and Purification: Quench the reaction and purify the cyclic peptide as described in Protocol 3.1.
Causality and Experimental Choices:
-
High Dilution: This is a critical principle in cyclization reactions to minimize the formation of dimers and higher-order oligomers.
-
Staged Base Addition: The use of a milder base (DIPEA) initially favors the reaction at the more nucleophilic amine. The subsequent addition of a stronger base (DBU) is required to generate the thiolate for the less facile SNAr reaction.
-
Heating: The SNAr reaction may require thermal energy to overcome its activation barrier.
Diagram: Peptide Cyclization Workflow
Caption: Step-by-step workflow for peptide cyclization.
Data Summary and Expected Outcomes
The following table summarizes the expected mass shifts for the described modifications.
| Modification Type | Reacting Residue(s) | Reagent | Mass Change (Da) |
| Labeling | Lysine or N-terminus | This compound | +183.97 |
| Cyclization | Cysteine and Lysine | This compound | +163.96 |
Note: Mass changes are calculated based on the addition of the C₇H₃N₁O₂S moiety and the loss of HCl for labeling, and the addition of the C₇H₂N₁O₂S moiety with the loss of HCl and HF for cyclization.
Troubleshooting and Considerations
-
Side Reactions: The sulfonyl chloride can also react with the hydroxyl groups of serine, threonine, and tyrosine, or the imidazole nitrogen of histidine, though typically at a slower rate than with primary amines. These side reactions can be minimized by careful control of stoichiometry and reaction time.
-
Disulfide Bond Formation: For peptides containing multiple cysteine residues, ensure that free thiols are protected if they are not intended to participate in the SNAr reaction, to prevent disulfide bond formation.
-
Solubility: Both the intermediate and final products may have different solubility profiles than the starting peptide. Adjusting the purification solvent system may be necessary.
-
Reagent Stability: this compound is moisture-sensitive. Always use anhydrous solvents and handle the reagent in a dry environment. Prepare solutions fresh before use.
Conclusion
This compound presents a promising, albeit underexplored, tool for the chemical biologist and peptide chemist. Its capacity for dual, sequential reactions with common amino acid residues allows for the construction of sophisticated peptide architectures that are not readily accessible through standard synthetic methodologies. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the utility of this reagent in their own systems for creating novel labeled, conjugated, and cyclic peptides.
References
- 1. peptide.com [peptide.com]
- 2. Chemical Methods for Peptide and Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 5. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]
Application Notes and Protocols: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride as a Chemical Probe for Protein Modification
Introduction: The Rise of Covalent Probes and the Unique Potential of Sulfonyl Fluorides
In the landscape of chemical biology and drug discovery, the ability to selectively modify proteins in their native environment is a cornerstone of understanding biological function and developing novel therapeutics. Covalent chemical probes have emerged as powerful tools for this purpose, offering the ability to form stable bonds with target proteins, thereby enabling their identification, validation, and functional characterization.[1] While traditional covalent probes have often focused on the highly nucleophilic cysteine residue, there is a growing need for reagents that can target other amino acids, expanding the "ligandable" proteome.[2]
Sulfonyl fluorides (SFs) have risen to this challenge as a "privileged warhead," demonstrating a unique balance of stability in aqueous environments and reactivity towards a broader range of nucleophilic amino acid residues.[1][3] This reactivity is governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a highly efficient and biocompatible reaction.[4] Unlike more promiscuous electrophiles, the reactivity of sulfonyl fluorides is highly context-dependent, driven by the proximity and orientation of the probe within a protein's binding pocket—a phenomenon known as "proximity-enhanced reactivity."[1] This allows for the selective labeling of tyrosine, lysine, serine, and histidine residues, significantly broadening the scope of covalent ligand discovery.[2][5][6][7]
This application note provides a detailed guide to the use of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride as a chemical probe for protein modification. We will delve into the underlying principles of its reactivity, provide detailed protocols for its application in protein labeling and target identification, and discuss the analytical workflows required for data interpretation.
Probe Profile: this compound
This compound is an aromatic sulfonyl chloride featuring two key functional groups that modulate its reactivity and utility as a chemical probe.
| Property | Value/Descriptor | Source |
| Molecular Formula | C₇H₃ClFNO₂S | [8] |
| Molecular Weight | 219.61 g/mol | [9] |
| CAS Number | 1101120-80-2 | [8] |
| IUPAC Name | This compound | [8] |
The electron-withdrawing nature of the cyano (-CN) and fluoro (-F) groups is anticipated to enhance the electrophilicity of the sulfur atom in the sulfonyl chloride group, making it more susceptible to nucleophilic attack by amino acid residues. The fluorine atom at the ortho position may also influence the conformation of the molecule and its interactions within a protein binding site.
Mechanism of Action: Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The covalent modification of proteins by this compound proceeds via the SuFEx mechanism. This reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonyl or sulfonamide linkage.
Figure 1: General mechanism of protein modification by SuFEx chemistry.
The key to the utility of sulfonyl fluorides as probes lies in their "tunable" reactivity. While stable in the aqueous environment of a cell or lysate, their reaction with protein nucleophiles is significantly accelerated within the confines of a binding pocket that provides favorable orientation and catalytic residues.[1] This "proximity-enhanced reactivity" minimizes off-target labeling and enriches for modifications at sites of interaction.
Experimental Protocols
The following protocols provide a framework for utilizing this compound for protein modification studies. Optimization of probe concentration, incubation time, and temperature may be necessary for specific protein targets and experimental systems.
Protocol 1: In Vitro Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with this compound for initial characterization of reactivity.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
SDS-PAGE apparatus and reagents
-
Mass spectrometer (e.g., ESI-MS) for intact protein analysis[12][13]
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Protein Solution: Prepare a solution of the purified protein at a concentration of 1-5 mg/mL in the desired reaction buffer.
-
Labeling Reaction: Add the this compound stock solution to the protein solution to achieve the desired final probe concentration (e.g., 10-100 µM). A DMSO concentration of <5% (v/v) is recommended to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-4 hours). Time-course experiments are recommended to determine the optimal incubation period.
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT to a final concentration of 10 mM.
-
Analysis by SDS-PAGE:
-
Take an aliquot of the reaction mixture and add SDS-PAGE loading buffer.
-
Run the sample on an SDS-PAGE gel.[14]
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A shift in the molecular weight of the labeled protein may be observed, although this is often subtle.
-
-
Analysis by Mass Spectrometry:
-
Desalt the remaining reaction mixture using a suitable method (e.g., spin column).
-
Analyze the intact protein by ESI-MS to confirm covalent modification. The mass of the labeled protein will increase by the mass of the probe minus the mass of hydrogen fluoride (HF).
-
Protocol 2: Labeling in Complex Proteomes (Cell Lysate)
This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate, to identify potential targets of this compound. This often requires the use of a tagged version of the probe (e.g., with an alkyne or biotin handle for subsequent enrichment). For the purpose of this protocol, we will assume a two-step labeling and detection workflow if an alkyne-tagged version of the probe is synthesized.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-tagged this compound analog
-
Biotin-azide or fluorescent-azide for click chemistry
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Streptavidin beads for enrichment (if using biotin-azide)
-
SDS-PAGE apparatus and reagents
-
In-gel fluorescence scanner (if using fluorescent-azide)
-
Western blotting apparatus and antibodies (for target validation)
-
Mass spectrometer for proteomic analysis
Workflow Diagram:
Figure 2: Chemoproteomic workflow for target identification.
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer containing protease inhibitors.
-
Probe Labeling: Add the alkyne-tagged this compound analog to the lysate to a final concentration of 10-100 µM. Incubate for 1-4 hours at 37°C.
-
Click Chemistry:
-
To the labeled lysate, add the biotin-azide or fluorescent-azide reporter tag.
-
Add the click chemistry reagents according to a standard protocol.
-
-
Gel-Based Analysis (Fluorescent Tag):
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the labeled proteins using an in-gel fluorescence scanner.[15]
-
-
Enrichment and Mass Spectrometry (Biotin Tag):
-
Incubate the biotin-labeled lysate with streptavidin beads to enrich for modified proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead digestion of the enriched proteins with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.[15]
-
-
Data Analysis:
-
Use a suitable software suite to search the MS/MS data against a protein database to identify the labeled proteins.
-
Further analysis can pinpoint the specific sites of modification on the identified proteins.
-
Data Analysis and Interpretation
Mass Spectrometry for Site Identification
Mass spectrometry is the definitive method for confirming covalent modification and identifying the specific amino acid residue that has been labeled.[16][17]
-
Intact Protein Analysis: As described in Protocol 1, a mass shift corresponding to the addition of the probe confirms covalent labeling.
-
Peptide Mapping: For larger proteins and for identifying the site of modification, a bottom-up proteomics approach is employed. The labeled protein is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. The modified peptide will exhibit a specific mass shift, and the fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact modified residue.
Gel-Based Methods for Visualization
Gel electrophoresis provides a straightforward method for visualizing protein labeling, particularly when using a fluorescently tagged probe.[10][14]
-
In-Gel Fluorescence: This method offers high sensitivity and allows for the direct visualization of labeled proteins in a complex mixture.[15]
-
Western Blotting: Following SDS-PAGE and transfer to a membrane, specific protein targets can be probed with antibodies to confirm their labeling.
Troubleshooting
| Problem | Possible Cause | Solution |
| No labeling observed | Probe instability/hydrolysis | Prepare fresh probe stock solution in anhydrous DMSO. Minimize exposure to aqueous solutions before use. |
| Low protein reactivity | Increase probe concentration, incubation time, or temperature. Ensure the protein is correctly folded and the target residue is accessible. | |
| Incompatible buffer | Avoid buffers containing nucleophiles (e.g., Tris) that can react with the probe. Use buffers like PBS or HEPES. | |
| High background/non-specific labeling | Probe concentration too high | Perform a dose-response experiment to determine the optimal probe concentration. |
| Incubation time too long | Perform a time-course experiment to find the optimal incubation time. | |
| Difficulty identifying modification site | Low stoichiometry of labeling | Optimize labeling conditions to increase the percentage of modified protein. |
| Modified peptide not detected by MS | Use a different protease for digestion. Optimize LC-MS/MS parameters for the detection of modified peptides. |
Conclusion
This compound, and sulfonyl fluorides in general, represent a versatile and powerful class of chemical probes for protein modification. Their unique reactivity profile, governed by SuFEx chemistry, allows for the targeting of a broader range of amino acid residues beyond cysteine. The protocols and workflows outlined in this application note provide a comprehensive guide for researchers to utilize this probe for a variety of applications, from characterizing the reactivity of purified proteins to identifying novel drug targets in complex biological systems. By leveraging the principles of proximity-enhanced reactivity and state-of-the-art analytical techniques, these probes will continue to expand our understanding of the proteome and accelerate the development of new covalent therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
- 4. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes - Jena Bioscience [jenabioscience.com]
- 8. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]
- 9. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 10. Protein detection and quantitation technologies for gel-based proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Detection and Quantitation Technologies for Gel-Based Proteome Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Mass spectrometric analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Gel electrophoresis - Wikipedia [en.wikipedia.org]
- 15. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass Spectrometry of Protein-Ligand Complexes: Enhanced Gas Phase Stability of Ribonuclease-Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry based tools to investigate protein-ligand interactions for drug discovery. | Semantic Scholar [semanticscholar.org]
reaction of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride with primary amines
Application Note & Protocol Guide
Topic: Reaction of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride with Primary Amines for the Synthesis of Novel Sulfonamide Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Building Block for Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of novel sulfonamide derivatives is therefore a critical activity in drug discovery and lead optimization. This compound is a highly valuable and reactive building block for this purpose. Its unique substitution pattern—featuring two potent electron-withdrawing groups (ortho-fluoro and para-cyano)—renders the sulfonyl group exceptionally electrophilic, facilitating reliable coupling with primary amines.
This guide provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and field-proven insights for the successful synthesis of N-substituted-5-cyano-2-fluorobenzenesulfonamides. We will explore the reaction mechanism, discuss critical process parameters, and offer a robust troubleshooting framework to empower researchers in synthesizing novel molecular entities for drug development pipelines.
Scientific Principles and Reaction Mechanism
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic example of nucleophilic acyl substitution occurring at a sulfur center.[1] The reaction proceeds through a well-established mechanism driven by the high electrophilicity of the sulfur atom.
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.
-
Departure of the Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group.
-
Proton Transfer: A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][3] This step is crucial as it prevents the protonation and deactivation of the primary amine nucleophile.
Influence of Aromatic Substituents:
The reactivity of the arenesulfonyl chloride is significantly influenced by the substituents on the aromatic ring. In the case of this compound:
-
Electron-Withdrawing Effects: Both the para-cyano (-CN) and ortho-fluoro (-F) groups are strongly electron-withdrawing. They inductively pull electron density from the ring and, consequently, from the sulfonyl group. This effect intensifies the positive partial charge on the sulfur atom, making it a "super-electrophile" and accelerating the rate of nucleophilic attack. Kinetic studies on related systems confirm that electron-withdrawing groups enhance reaction rates in nucleophilic substitutions at the sulfonyl sulfur.[4]
-
The ortho-Fluoro Effect: While ortho-substituents can sometimes introduce steric hindrance, smaller groups like fluorine can participate in a phenomenon known as "steric acceleration." This counterintuitive effect is thought to arise from the relief of ground-state steric strain as the molecule moves towards the transition state.[4][5] The presence of the ortho-fluoro group may therefore contribute to the high reactivity of this reagent.
Caption: Generalized mechanism for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol describes a general method for the reaction of this compound with a generic primary amine. Researchers should adjust stoichiometry and reaction times based on the specific amine used.
3.1 Materials and Reagents
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
3.2 Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Causality Note: Using anhydrous solvent is critical to prevent the hydrolysis of the sulfonyl chloride into the unreactive sulfonic acid.[3] The base is added at this stage to be readily available to neutralize the HCl as it is formed.
-
-
Reaction Initiation: Cool the stirred amine solution to 0 °C using an ice-water bath.
-
Causality Note: The reaction is often exothermic. Starting at a low temperature helps to control the reaction rate, minimize potential side reactions, and ensure safety.
-
-
Sulfonyl Chloride Addition: In a separate flask, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.
-
Causality Note: Slow, dropwise addition is crucial to maintain temperature control and prevent localized concentration spikes, which could lead to side reactions like di-sulfonylation.[3]
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let it stir for 4-24 hours.
-
Causality Note: While initiated at 0 °C, many sulfonamide formations proceed efficiently at ambient temperature. The extended stir time ensures the reaction goes to completion.
-
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the limiting reagent (typically the sulfonyl chloride).
-
Trustworthiness Note: Regular monitoring is key to a self-validating protocol. It prevents running the reaction for too long, which can increase byproducts, or stopping it prematurely, which results in low yield.
-
-
Aqueous Workup: Once the reaction is complete, dilute the mixture with additional DCM. Transfer it to a separatory funnel and wash sequentially with:
-
1M HCl (2x) - to remove excess triethylamine.
-
Water (1x).
-
Saturated NaHCO₃ solution (1x) - to remove any trace of unreacted sulfonyl chloride (as sulfonic acid).
-
Brine (1x) - to remove residual water from the organic layer.
-
Causality Note: This washing sequence is a standard and effective method to systematically remove impurities, salts, and unreacted starting materials, simplifying the final purification step.[1]
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure N-substituted-5-cyano-2-fluorobenzenesulfonamide.[1]
3.3 Product Characterization
Confirm the structure and purity of the final compound using standard analytical techniques:
-
¹H & ¹³C NMR: To confirm the chemical structure. The N-H proton of the sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic S=O stretching bands, which are typically strong and appear around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Process Optimization and Troubleshooting
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of Sulfonyl Chloride: Presence of water in the solvent or on glassware.[3] 2. Poor Amine Nucleophilicity: The primary amine is sterically hindered or electronically deactivated. 3. Inactive Reagents: Degradation of sulfonyl chloride or amine. | 1. Ensure all glassware is flame- or oven-dried. Use freshly opened or distilled anhydrous solvents. Run the reaction under an inert atmosphere. 2. Increase reaction temperature (e.g., reflux in THF) or extend the reaction time. Consider a stronger, non-nucleophilic base. 3. Verify the purity of starting materials before beginning the reaction. |
| Significant Di-sulfonylation Byproduct | 1. Incorrect Stoichiometry: Using an excess of sulfonyl chloride. 2. High Reaction Concentration or Temperature: Conditions favor the second reaction. | 1. Use a 1:1 or slight excess (1.05-1.1 eq) of the amine relative to the sulfonyl chloride.[3] 2. Maintain a lower reaction temperature (0 °C to RT) and ensure slow addition of the sulfonyl chloride. |
| Polar Byproduct at Baseline (TLC) | 1. Hydrolysis Product: The main polar byproduct is likely the 5-cyano-2-fluorobenzenesulfonic acid from the reaction of the sulfonyl chloride with moisture.[3] | 1. This confirms the need for stricter anhydrous conditions. The sulfonic acid can be removed during the NaHCO₃ wash in the workup step. |
| Potential SNAr Byproduct | 1. Harsh Reaction Conditions: High temperatures or a very strong amine nucleophile might cause substitution of the ortho-fluorine. | 1. This is generally not observed under standard conditions. If suspected, maintain lower reaction temperatures. The sulfonylation of the amine is kinetically much faster than SNAr at the fluoro-position. |
Conclusion
The is a highly efficient and reliable method for synthesizing a diverse range of sulfonamides. The electronic activation provided by the cyano and fluoro groups ensures high reactivity, allowing for robust product formation under mild conditions. By adhering to the principles of anhydrous reaction setup, careful temperature control, and systematic workup and purification, researchers can confidently utilize this protocol to generate novel molecular scaffolds for advancing drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Novel Sulfonamides using 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its remarkable versatility as a bioisostere for amides and carboxylic acids, coupled with favorable physicochemical properties such as increased water solubility and metabolic stability, has cemented its place in a wide array of therapeutics.[1] From antibacterial agents to anticancer and anti-inflammatory drugs, the sulfonamide moiety continues to be a privileged scaffold in the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of N-substituted-5-cyano-2-fluorobenzenesulfonamides, utilizing the versatile building block, 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This protocol is designed for researchers, scientists, and drug development professionals seeking to explore new chemical space around this valuable pharmacophore.
Chemical Profile: this compound
| Property | Value | Source |
| Chemical Formula | C₇H₃ClFNO₂S | [3] |
| CAS Number | 612541-15-8 | [3] |
| Molecular Weight | 219.62 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥98% | N/A |
Reaction Principle: Nucleophilic Substitution at the Sulfonyl Center
The synthesis of sulfonamides from sulfonyl chlorides is a classic and robust transformation in organic chemistry. The reaction proceeds via a nucleophilic substitution at the electron-deficient sulfur atom of the sulfonyl chloride by a primary or secondary amine. The presence of an electron-withdrawing cyano group and a fluorine atom on the benzene ring of this compound enhances the electrophilicity of the sulfur atom, facilitating the reaction. A base, such as pyridine or triethylamine, is typically employed to neutralize the hydrochloric acid byproduct generated during the reaction.[4]
Visualizing the Synthesis
Reaction Pathway
Caption: General reaction scheme for sulfonamide synthesis.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of N-substituted sulfonamides and should be optimized for specific primary amines.[4]
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Primary amine (R-NH₂) | Reagent Grade | Commercially Available |
| Pyridine or Triethylamine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | 1M solution | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Commercially Available |
| Brine | Saturated NaCl solution | Prepared in-house |
| Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 - 1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Base: To the amine solution, add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane. Slowly add this solution dropwise to the cooled amine mixture over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-5-cyano-2-fluorobenzenesulfonamide.
-
Characterization of the Final Product
The structure and purity of the synthesized sulfonamides should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see aromatic protons in the range of 7.0-8.5 ppm. The proton of the sulfonamide N-H group will typically appear as a singlet between 8.5 and 10.5 ppm.[5] The signals corresponding to the alkyl or aryl substituent on the nitrogen will also be present in their characteristic regions.
-
¹³C NMR: The carbon atoms of the benzene ring will appear in the aromatic region (120-150 ppm). The carbon bearing the cyano group will be significantly deshielded.
-
-
Infrared (IR) Spectroscopy:
-
The most characteristic IR absorption bands for the sulfonamide functional group are the asymmetric and symmetric stretching vibrations of the S=O bonds, which typically appear in the ranges of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.[5][6]
-
The N-H stretching vibration of the sulfonamide group is expected to be observed in the region of 3350-3250 cm⁻¹.[5]
-
The C≡N stretching vibration of the cyano group will appear as a sharp band around 2230-2210 cm⁻¹.
-
-
Mass Spectrometry (MS): The molecular weight of the final product can be confirmed by mass spectrometry, observing the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).
Safety Precautions
This compound and related sulfonyl chlorides are corrosive and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[7][8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Handle in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.
-
In case of contact:
-
Spills: Absorb spills with an inert material and dispose of as hazardous waste.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions were maintained. |
| Loss of product during work-up. | Ensure proper pH adjustments during washes. Minimize the number of transfers. | |
| Impure product after chromatography | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
| Oiling out during recrystallization | Improper solvent choice. | Select a solvent in which the compound is soluble when hot but sparingly soluble when cold. |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of novel sulfonamides using this compound. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize a diverse library of N-substituted-5-cyano-2-fluorobenzenesulfonamides for further investigation in drug discovery and development programs. The versatility of this protocol allows for the incorporation of a wide range of primary amines, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | 612541-15-8 | MZA54115 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. acdlabs.com [acdlabs.com]
- 7. fishersci.dk [fishersci.dk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
5-Cyano-2-fluorobenzene-1-sulfonyl chloride in the synthesis of kinase inhibitors
Application Note & Protocol
Strategic Incorporation of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in the Synthesis of Potent and Selective Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Abstract: The strategic design of small molecule kinase inhibitors remains a cornerstone of modern targeted cancer therapy.[1][2][3][4] The efficacy and selectivity of these agents are profoundly influenced by the physicochemical properties of their constituent fragments. This guide provides an in-depth analysis of This compound , a critical building block in the synthesis of advanced kinase inhibitors. We will explore its chemical rationale, provide a detailed protocol for its application in the synthesis of the FDA-approved drug Dabrafenib, and discuss the downstream mechanism of action.
The Landscape of Kinase Inhibition and the Role of Precision Scaffolds
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] The development of small molecule kinase inhibitors (SMKIs) that target the ATP-binding site of specific kinases has revolutionized cancer treatment.[2][4] The success of first-generation inhibitors like Imatinib validated this approach and spurred the development of more sophisticated molecules.[2]
The primary challenge in kinase inhibitor design is achieving high potency for the target kinase while maintaining selectivity across the human kinome, which contains over 500 members.[1] Off-target activity can lead to toxicity and undesirable side effects. Therefore, the selection of chemical building blocks is a critical decision, dictating the final compound's binding affinity, selectivity, metabolic stability, and overall drug-like properties.
The sulfonamide moiety is a privileged structure in medicinal chemistry, valued for its ability to act as a hydrogen bond acceptor and its hydrolytic stability compared to amides.[6] Aryl sulfonyl chlorides are the primary reagents for introducing this functional group. The specific substitution pattern on the aryl ring is paramount for fine-tuning interactions within the kinase active site. This is where This compound emerges as a reagent of significant interest.
Reagent Profile: this compound
This compound is an aromatic sulfonyl chloride that provides a unique combination of electronic and steric features, making it an exemplary scaffold for modern kinase inhibitor design.
-
Chemical Structure: C₇H₃ClFNO₂S
-
CAS Number: 1101120-80-2[7]
Key Structural Features and Their Mechanistic Implications:
-
Sulfonyl Chloride (-SO₂Cl): This is the reactive functional group responsible for forming the stable sulfonamide bond. The electrophilic sulfur atom readily reacts with primary or secondary amines in the presence of a base, displacing the chloride leaving group.[6][8] This reaction is robust, high-yielding, and a foundational method in medicinal chemistry.
-
2-Fluoro Substituent: The fluorine atom at the ortho position is critical. Its strong electron-withdrawing nature increases the electrophilicity of the sulfonyl sulfur, potentially increasing reaction rates. More importantly, in the final inhibitor, this fluorine can form key hydrogen bonds or other non-covalent interactions within the target protein's active site, enhancing binding affinity and selectivity.
-
5-Cyano Substituent: The nitrile group (-C≡N) is a powerful electron-withdrawing group and a versatile hydrogen bond acceptor. Its inclusion can significantly impact the molecule's polarity, solubility, and metabolic stability. In the context of a kinase inhibitor, the cyano group can occupy specific pockets in the ATP-binding site, contributing to the overall potency and selectivity profile of the drug.
The strategic placement of these functional groups makes this reagent a pre-optimized fragment for engaging with kinase active sites.
Application Protocol: Synthesis of a Dabrafenib Precursor
A prominent example showcasing the utility of this compound is in the synthesis of Dabrafenib . Dabrafenib is a potent and selective inhibitor of mutant BRAF kinase, approved for the treatment of metastatic melanoma with BRAF V600E mutations.[9][10][11] The sulfonamide linkage formed using this reagent is a critical part of the Dabrafenib structure.
The following protocol outlines the key sulfonamide bond-forming step in a representative synthesis of a Dabrafenib intermediate.
Workflow for Sulfonamide Formation
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol is adapted from established synthetic routes for sulfonamides and Dabrafenib.[8][12][13] Researchers should adapt it based on their specific starting materials and laboratory conditions.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the starting amine (e.g., 3-fluoro-5-aminophenyl derivative) (1.0 eq).
-
Dissolve the amine in a suitable anhydrous solvent. Pyridine can serve as both the solvent and the base. Alternatively, use an inert solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), in which case a non-nucleophilic base like triethylamine (1.5 eq) or pyridine (1.5 eq) must be added.[8]
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Sulfonyl Chloride:
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction for 4-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
-
Workup:
-
Once the reaction is complete, quench it by slowly adding water or 1M HCl (if a base like triethylamine was used).
-
Dilute the mixture with additional solvent (e.g., DCM or Ethyl Acetate).
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate (NaHCO₃) solution (to remove any remaining acid), and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide product.[8]
-
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.[8]
-
Safety Note: this compound is a corrosive solid and is sensitive to moisture.[14] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Mechanism of Action: Inhibition of the MAPK/ERK Pathway
The ultimate utility of the synthesized molecule, Dabrafenib, lies in its biological activity. Dabrafenib is a highly selective ATP-competitive inhibitor of the BRAF kinase, particularly the V600E mutant protein that is present in approximately 50% of melanomas.[9][15][16]
The BRAF Signaling Cascade:
In normal cells, the RAS/RAF/MEK/ERK (MAPK) pathway is a tightly regulated signaling cascade that controls cell proliferation, differentiation, and survival.[10]
-
Growth factors bind to receptor tyrosine kinases (RTKs).
-
This activates RAS proteins, which in turn activate RAF kinases (ARAF, BRAF, CRAF).
-
Activated BRAF phosphorylates and activates MEK.
-
Activated MEK phosphorylates and activates ERK.
-
Activated ERK translocates to the nucleus to regulate gene expression, promoting cell growth and survival.
In BRAF V600E mutant melanoma, the BRAF protein is constitutively active, leading to constant, uncontrolled signaling through the MAPK pathway, which drives oncogenesis.[10][16]
Inhibition by Dabrafenib:
Dabrafenib binds to the ATP-binding site of the mutant BRAF V600E kinase.[9][15] This competitive inhibition prevents BRAF from phosphorylating MEK, thereby blocking the downstream signaling cascade.[9] The result is an arrest of the cell cycle at the G1 phase and the induction of apoptosis in tumor cells.[9]
Caption: The MAPK pathway and the inhibitory action of Dabrafenib.
Quantitative Data: Selectivity and Potency
The success of a kinase inhibitor is defined by its potency against the target and its selectivity over other kinases. The sulfonamide scaffold derived from this compound contributes to the excellent profile of Dabrafenib.
| Kinase Target | IC₅₀ (nM) | Comment |
| BRAF V600E | 0.8 - 5 | High potency against the primary oncogenic driver.[9] |
| BRAF (Wild-Type) | 3.2 | Potent inhibition. |
| CRAF | 4.8 | Also inhibits CRAF, which has implications for paradoxical activation.[9] |
| VEGFR2 | >10,000 | High selectivity over unrelated kinases. |
| p38 | >10,000 | High selectivity over unrelated kinases. |
Note: IC₅₀ values are compiled from various biochemical assays and may vary between studies. The data illustrates the general potency and selectivity profile.
Conclusion
This compound is more than a simple reagent; it is a highly engineered building block for the rational design of sophisticated kinase inhibitors. Its unique electronic properties and potential for specific, multi-point interactions within a kinase active site make it an invaluable tool for medicinal chemists. The successful development of Dabrafenib provides a compelling case study of how the strategic selection of a sulfonyl chloride fragment can directly contribute to the creation of a potent, selective, and clinically effective targeted cancer therapy. As the field of kinase inhibitor discovery continues to evolve, the use of such precision chemical scaffolds will remain essential for developing the next generation of life-saving medicines.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 3. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. news-medical.net [news-medical.net]
- 5. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]
- 6. books.rsc.org [books.rsc.org]
- 7. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschool.co [medschool.co]
- 11. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 12. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 13. Dabrafenib Mesylate synthesis - chemicalbook [chemicalbook.com]
- 14. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
Application Notes and Protocols for Sulfonamide Synthesis via Coupling with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Introduction: The Strategic Importance of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in modern medicinal chemistry and drug development. Its prevalence in a wide array of therapeutic agents stems from its unique physicochemical properties, which allow it to act as a versatile bioisostere for amides and carboxylic acids. Sulfonamides often impart improved metabolic stability, enhanced binding affinity through additional hydrogen bonding opportunities, and modulated polarity to parent molecules. The specific reagent, 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, offers a trifecta of functionalities: the reactive sulfonyl chloride for coupling, a strategically placed cyano group that can act as a hydrogen bond acceptor or be further transformed, and a fluorine atom which can enhance binding affinity and metabolic stability. This guide provides a comprehensive experimental framework for the effective coupling of this reagent with primary and secondary amines to generate novel sulfonamide derivatives.
Core Principles of the Sulfonylation Reaction
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This process results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid. The presence of a non-nucleophilic base is critical to neutralize the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The reaction mechanism proceeds via a nucleophilic substitution at the sulfur center. The lone pair of electrons on the amine's nitrogen atom attacks the electron-deficient sulfur atom of the sulfonyl chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate eliminates a chloride ion, and the base facilitates the removal of a proton from the nitrogen, yielding the final sulfonamide product.
Below is a generalized workflow for the coupling reaction:
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for Coupling with Aliphatic Primary and Secondary Amines
This protocol is a robust starting point for a wide range of aliphatic amines. Optimization of temperature and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Aliphatic amine (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aliphatic amine (1.0-1.2 equivalents) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5-2.0 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
Protocol 2: Procedure for Coupling with Anilines (Less Nucleophilic Amines)
Anilines are generally less nucleophilic than aliphatic amines. Therefore, slightly more forcing conditions and a different base are often employed.
Materials:
-
This compound
-
Substituted or unsubstituted aniline
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline (1.0-1.2 equivalents) in anhydrous DCM.
-
Base and Solvent: Add anhydrous pyridine (2.0-3.0 equivalents), which can also serve as a co-solvent.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the cooled aniline solution.
-
Reaction Progression: Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction may require gentle heating (e.g., 40 °C) for less reactive anilines. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), deionized water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-aryl sulfonamide.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with representative amines. These are general guidelines and may vary depending on the specific substrate.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzylamine | Triethylamine | DCM | 0 to RT | 4-8 | 85-95 |
| 2 | Morpholine | Triethylamine | DCM | 0 to RT | 2-6 | >90 |
| 3 | Aniline | Pyridine | DCM/Pyridine | RT to 40 | 12-24 | 70-85 |
| 4 | 4-Methoxyaniline | Pyridine | DCM/Pyridine | RT | 12-18 | 80-90 |
Safety and Handling Precautions
This compound is a corrosive solid and is moisture-sensitive.[1][2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Contact with water will liberate toxic and corrosive hydrogen chloride gas.[1][2] All reactions should be performed under anhydrous conditions. Bases such as triethylamine and pyridine are flammable and have strong odors; they should also be handled in a fume hood.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction time or temperature (especially for less nucleophilic amines). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the sulfonyl chloride.
-
Multiple Products: The formation of side products can occur if the amine has multiple reactive sites. In such cases, protection of other functional groups may be necessary.
-
Purification Challenges: The polarity of the resulting sulfonamide can vary significantly. A systematic approach to TLC with different solvent systems is recommended to identify the optimal conditions for column chromatography.
Characterization of Products
The synthesized sulfonamides should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product. The disappearance of the amine N-H protons (for primary amines) and the appearance of a sulfonamide N-H proton signal (typically a broad singlet) are indicative of a successful reaction. ¹⁹F NMR can be used to confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The presence of characteristic S=O stretching vibrations (typically in the range of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and N-H stretching (for primary and secondary amine products) can be observed.
Below is a diagram illustrating the key steps in the reaction mechanism:
Caption: Mechanism of sulfonamide formation.
Conclusion
The coupling of this compound with primary and secondary amines is a reliable and versatile method for the synthesis of a diverse range of sulfonamides. The protocols provided herein offer a solid foundation for researchers in drug discovery and organic synthesis. By understanding the underlying principles and paying careful attention to experimental details, these reactions can be efficiently performed to generate novel molecules with significant potential for biological applications.
References
Application Notes and Protocols for the Derivatization of Amino Acids with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Document ID: AN-CFSC-AA-2026-01
Abstract
This document provides a comprehensive technical guide for the pre-column derivatization of primary and secondary amino acids using a novel reagent, 5-Cyano-2-fluorobenzene-1-sulfonyl chloride (CFSC). The protocol is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of amino acids via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). We elucidate the underlying reaction mechanism, provide detailed, step-by-step protocols for derivatization and subsequent analysis, and offer insights into method development and validation. The resulting N-(5-cyano-2-fluorophenylsulfonyl)-amino acid derivatives are anticipated to exhibit favorable chromatographic properties and possess a strong chromophore for sensitive UV detection.
Introduction: The Rationale for Amino Acid Derivatization
The quantitative analysis of amino acids is a cornerstone in a multitude of scientific disciplines, including proteomics, metabolomics, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose. However, a significant analytical challenge arises from the fact that most of the 20 proteinogenic amino acids lack a native chromophore or fluorophore, rendering their direct detection by common HPLC detectors like UV-Vis or Fluorescence detectors insensitive and impractical.[1][2]
To overcome this limitation, a pre-column derivatization strategy is employed. This involves a chemical reaction that attaches a labeling agent to the amino acid molecule prior to chromatographic separation.[3] An ideal derivatizing reagent should react rapidly and completely with all amino acids, yield stable derivatives, and impart a strong UV-absorbing or fluorescent tag to the analyte.[4]
Historically, reagents such as Dansyl chloride and Dabsyl chloride have been the workhorses for amino acid derivatization.[5] This application note introduces this compound (CFSC) as a promising alternative, leveraging its unique structural features to potentially offer advantages in reactivity and detection.
Principle of the Method: The Sulfonylation Reaction
The derivatization of amino acids with CFSC is based on the well-established reaction between a sulfonyl chloride and an amine to form a stable sulfonamide linkage.[6]
The Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the unprotonated amino group of the amino acid on the highly electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically conducted under alkaline conditions (pH 9-10) to ensure the deprotonation of the amino group, thereby enhancing its nucleophilicity.[5] The electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups on the benzene ring of CFSC are expected to further increase the electrophilicity of the sulfonyl chloride group, potentially leading to faster reaction kinetics compared to unsubstituted or electron-donating group-substituted sulfonyl chlorides.[1][7] The reaction produces the N-(5-cyano-2-fluorophenylsulfonyl)-amino acid derivative and hydrochloric acid, which is neutralized by the alkaline buffer, driving the reaction to completion.
Diagram of the Derivatization Reaction Workflow:
Caption: Workflow for amino acid derivatization with CFSC.
Properties of the CFSC Moiety
The 5-cyano-2-fluorobenzene portion of the derivatizing agent is expected to confer several advantageous properties to the resulting amino acid derivatives:
-
Enhanced UV-Vis Detection: The cyanofluorobenzene moiety is a strong chromophore. While specific spectral data for N-(5-cyano-2-fluorophenylsulfonyl)-amino acids is not yet published, related compounds suggest that the derivatives will exhibit significant UV absorbance, likely in the range of 230-280 nm, allowing for sensitive detection.
-
Increased Hydrophobicity: The aromatic nature of the tag increases the hydrophobicity of the amino acid derivatives, leading to improved retention and separation on reversed-phase HPLC columns.
-
Potential for Fluorescence Detection: Some cyanophenyl derivatives are known to exhibit fluorescence.[8] It is recommended that users perform a preliminary scan of the excitation and emission spectra of the derivatized amino acids to determine if a sensitive fluorescence detection method can be developed.
-
Favorable Mass Spectrometric Fragmentation: The sulfonamide bond can yield characteristic fragmentation patterns in mass spectrometry, aiding in the identification and quantification of the derivatives. A common fragmentation pathway for aromatic sulfonamides involves the loss of SO2.[9]
Experimental Protocols
Disclaimer: The following protocols are based on established methods for similar sulfonyl chlorides and serve as a robust starting point for method development with CFSC. Optimization may be required for specific applications and sample matrices.
Materials and Reagents
-
Amino Acid Standards: Analytical grade standards of all desired amino acids.
-
This compound (CFSC): Purity >97%. Handle with care in a fume hood, as sulfonyl chlorides are corrosive and moisture-sensitive.[10]
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Sodium Bicarbonate (NaHCO₃): Analytical grade.
-
Hydrochloric Acid (HCl): Analytical grade.
-
Quenching Reagent (Optional): e.g., 1 M solution of a primary amine like butylamine.
Preparation of Solutions
-
Amino Acid Stock Solution (1 mM): Prepare a mixed stock solution containing all amino acid standards at a concentration of 1 mM in 0.1 M HCl. Store at 4°C.
-
Derivatization Buffer (0.1 M Sodium Bicarbonate, pH 9.5): Dissolve 0.84 g of NaHCO₃ in 100 mL of deionized water. Adjust the pH to 9.5 with 1 M NaOH if necessary.
-
CFSC Reagent Solution (10 mg/mL): Accurately weigh 10 mg of CFSC and dissolve in 1 mL of acetonitrile. Prepare this solution fresh daily and protect it from light.
Derivatization Procedure
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 50 µL of the amino acid standard solution or your sample.
-
Buffering: Add 100 µL of the 0.1 M sodium bicarbonate buffer (pH 9.5) to the tube and vortex briefly.
-
Addition of CFSC: Add 100 µL of the freshly prepared CFSC reagent solution to the tube.
-
Reaction: Vortex the mixture thoroughly and incubate in a heating block or water bath at 60°C for 45 minutes. The incubation should be performed in the dark to prevent any potential photodegradation of the derivatives.
-
Quenching (Optional): After incubation, cool the mixture to room temperature. To consume excess CFSC, add 20 µL of the quenching solution. Vortex and let it stand at room temperature for 10 minutes. This step may not be necessary if the excess reagent does not interfere with the chromatography.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Diagram of the Derivatization Reaction:
Caption: The reaction of an amino acid with CFSC.
Analytical Methodology
HPLC with UV Detection
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient from 10% B to 70% B over 30 minutes is a reasonable starting point for separating the derivatized amino acids. The gradient should be optimized to achieve baseline separation of all derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a wavelength determined by scanning the UV-Vis spectrum of a derivatized standard (a starting point of 254 nm is recommended).
Table 1: Suggested HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 25.0 | 30 | 70 |
| 30.0 | 30 | 70 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
LC-MS Analysis
For enhanced selectivity and sensitivity, the derivatized amino acids can be analyzed by LC-MS.
-
LC System: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode. Preliminary experiments should be conducted to determine the optimal ionization polarity.
-
MS Method: For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed. This will involve determining the precursor ion (the molecular weight of the derivatized amino acid) and a characteristic product ion for each derivative. The loss of SO₂ (64 Da) is a likely fragmentation pathway to monitor.[9]
Method Validation and Troubleshooting
Method Validation
A full validation of the developed method should be performed according to established guidelines (e.g., ICH). This should include an assessment of:
-
Linearity and Range: A calibration curve should be constructed using a series of standards of known concentrations.
-
Accuracy and Precision: Determined by analyzing replicate samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample matrix.
-
Stability: The stability of the derivatized amino acids should be assessed over time under different storage conditions. Sulfonamides derived from sulfonyl chlorides with electron-withdrawing groups may be more susceptible to degradation.[1]
Troubleshooting
-
Low Derivatization Yield: Ensure the pH of the reaction mixture is alkaline. Prepare the CFSC reagent solution fresh. Increase the reaction temperature or time.
-
Poor Peak Shape: Adjust the mobile phase composition and pH. Ensure the sample solvent is compatible with the mobile phase.
-
Interfering Peaks: Optimize the chromatographic gradient to separate the derivatives from any byproducts or matrix components. Consider the use of a quenching reagent.
Conclusion
The derivatization of amino acids with this compound presents a promising and novel approach for their quantitative analysis by HPLC and LC-MS. The unique electronic properties of the CFSC reagent are anticipated to provide high reactivity and yield derivatives with excellent chromatographic and detection characteristics. The protocols and methodologies outlined in this document provide a comprehensive framework for the successful implementation and validation of this new derivatization strategy in a research or drug development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing post-column derivatize reaction conditions for detecting sulfonamides by high performance liquid chromatograph [hyyysci.com]
- 4. HPLC Separation of Aromatic Sulfonamides and Hydrozine | SIELC Technologies [sielc.com]
- 5. 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride | Benchchem [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Fluoro-3-cyanobenzenesulfonyl chloride 97 351003-23-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride and its Reaction Products
Welcome to the technical support center for the purification of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this versatile reagent and its subsequent reaction products. Here, we synthesize technical accuracy with field-proven insights to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and troubleshooting points.
Q1: My crude this compound is an oily, impure substance after synthesis. What is the most likely impurity and how can I remove it?
A1: The most common impurity is the corresponding sulfonic acid, 5-cyano-2-fluorobenzene-1-sulfonic acid.[1] This arises from the hydrolysis of the highly reactive sulfonyl chloride group by water present during the reaction or workup.[2][3] To remove it, a carefully executed aqueous workup is essential. Wash the crude product (dissolved in a water-immiscible organic solvent like dichloromethane or ethyl acetate) with a saturated sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer. Be cautious, as vigorous gas evolution (CO₂) will occur.[4]
Q2: After an aqueous workup, my product still shows impurities on TLC/LCMS. What are other potential byproducts?
A2: Besides the sulfonic acid, other common impurities can include:
-
Disulfides: Formed from the coupling of intermediate sulfur species.[1][5]
-
Sulfones: Resulting from further reaction of the sulfonyl chloride.[1][5]
-
Sandmeyer Byproducts: If your synthesis involves a Sandmeyer-type reaction, chloro- or other halo-arenes can form.[1][5]
-
Residual Solvents or Reagents: Such as thionyl chloride, chlorosulfonic acid, or solvents like DMF if used.[1][6]
Q3: Is this compound stable enough for silica gel column chromatography?
A3: While some sulfonyl chlorides can be purified by flash column chromatography, it should be approached with caution.[7][8] The acidic nature of silica gel can promote hydrolysis, leading to product loss. If chromatography is necessary, it is advisable to:
-
Use a less polar solvent system (e.g., hexanes/ethyl acetate) to ensure rapid elution.
-
Consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent.
-
Work quickly and avoid leaving the compound on the column for extended periods.
Q4: My purified this compound is a solid. What is the best way to store it?
A4: Due to its moisture sensitivity, the purified solid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or a dry, cool place.[3] Proper storage is critical to prevent degradation over time.
Part 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guidance for overcoming specific purification challenges.
Troubleshooting Guide: Identifying and Resolving Impurities
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Oily or Gummy Crude Product | High concentration of sulfonic acid from hydrolysis; residual chlorinated solvents.[9] | Perform a thorough aqueous workup with a bicarbonate wash. Ensure complete removal of volatile solvents under high vacuum.[4][9] |
| Streaking on TLC Plate | Presence of highly polar impurities, likely the sulfonic acid. | Spot a sample of the crude material co-spotted with a baseline reference on the TLC plate. The streak should originate from the baseline. After a bicarbonate wash, the streaking should significantly diminish. |
| Product Decomposes on Rotovap | Residual acid (e.g., sulfonic acid) can catalyze decomposition at elevated temperatures.[2] | Ensure all acidic impurities are removed via a base wash before concentrating the product. Use moderate temperatures on the rotary evaporator. |
| Low Yield After Purification | Hydrolysis during aqueous workup; product instability on silica gel. | Minimize the time the sulfonyl chloride is in contact with water.[2] If using chromatography, opt for a rapid plug filtration over a full column, or consider recrystallization as an alternative. |
Experimental Workflow: Purification of this compound
This workflow outlines the logical steps from crude reaction mixture to pure product.
Caption: Workflow for the purification of this compound.
Protocol 1: Standard Aqueous Workup and Recrystallization
This is the most reliable method for purifying gram-scale quantities of the title compound.
-
Quenching: Carefully pour the crude reaction mixture into a beaker containing crushed ice and water. This will hydrolyze any remaining highly reactive chlorinating agents.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Collect the organic layer.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Caution: Perform this slowly as vigorous CO₂ evolution will occur. This step is crucial for removing the sulfonic acid impurity.[4] Check the aqueous layer with pH paper to ensure it is basic.
-
Final Wash: Wash the organic layer with a saturated brine solution to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid thermal decomposition.[2]
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration, wash with cold hexanes, and dry under high vacuum.
Part 3: Purification of Downstream Reaction Products (e.g., Sulfonamides)
The purification of products derived from this compound, such as sulfonamides, presents a different set of challenges.
Troubleshooting Guide: Purification of Sulfonamide Products
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion; starting sulfonyl chloride remains. | Insufficient amine nucleophile or base; steric hindrance. | Use a slight excess of the amine and a suitable non-nucleophilic base (e.g., triethylamine, DIPEA). Monitor the reaction by TLC/LCMS until the sulfonyl chloride is consumed. |
| Crude product contains sulfonic acid. | The starting sulfonyl chloride was impure and contained hydrolyzed material. | Ensure the starting sulfonyl chloride is pure before use. The resulting sulfonic acid can often be removed by an aqueous bicarbonate wash during workup, similar to the sulfonyl chloride purification. |
| Product is difficult to separate from excess amine. | The amine is water-soluble or has similar polarity to the product. | During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the excess amine, making it water-soluble and easily removed in the aqueous phase. |
Logical Flow for Sulfonamide Synthesis & Purification
Caption: General workflow for sulfonamide synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. reddit.com [reddit.com]
optimizing reaction conditions for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing reaction conditions and troubleshooting common issues encountered when using this versatile reagent. The following question-and-answer format addresses specific challenges to help you achieve robust and reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields in my sulfonamide coupling reaction. What are the most common contributing factors?
A1: Low yields when using this compound, or any sulfonyl chloride, typically stem from a few critical parameters. The primary culprit is often the reagent's sensitivity to moisture.
-
Hydrolysis: Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid, which is unreactive in the desired coupling reaction.[1] This hydrolysis consumes your starting material and complicates purification. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reaction Temperature: While heating can increase the reaction rate, excessive temperatures can lead to degradation of the starting material or the product. Conversely, temperatures that are too low may cause the reaction to stall.[3] The optimal temperature must be determined empirically for each specific substrate.
-
Base Selection and Stoichiometry: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] Common choices include pyridine or triethylamine (Et₃N). The base should be added in at least a stoichiometric equivalent to the sulfonyl chloride. Insufficient base can lead to the protonation of your amine nucleophile, rendering it unreactive.
-
Nucleophile Reactivity: The electronic and steric properties of your amine or alcohol nucleophile play a significant role. Electron-deficient anilines or sterically hindered amines will react more slowly and may require more forcing conditions (e.g., higher temperature, longer reaction time, or use of a stronger, non-nucleophilic base).
Q2: My final product is contaminated with 5-cyano-2-fluorobenzenesulfonic acid. How can I prevent its formation and remove it during workup?
A2: The presence of the sulfonic acid is a direct result of hydrolysis.[2] Prevention is the most effective strategy, followed by targeted purification methods.
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, use solvents from a solvent purification system or freshly opened anhydrous bottles, and handle all reagents under an inert atmosphere.
-
Controlled Quenching: Quench the reaction by adding it to cold water or ice.[2] This rapid temperature drop minimizes the rate of hydrolysis of any unreacted sulfonyl chloride. For many aryl sulfonyl chlorides with low water solubility, precipitating the product from an aqueous medium can effectively protect it from extensive hydrolysis.[5]
Removal:
-
Aqueous Base Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic sulfonic acid, transferring it into the aqueous phase as its more soluble salt. Be cautious, as a strong base or prolonged exposure could potentially hydrolyze the desired sulfonamide product.
-
Aqueous HCl Scrubbing: For crude liquid organosulfonyl chlorides, scrubbing with an aqueous hydrochloric acid solution can be an effective purification method to extract the more water-soluble sulfonic acid.[6]
Q3: What are the best practices for monitoring the progress of my sulfonylation reaction?
A3: Effective reaction monitoring is crucial to prevent the formation of byproducts from over-running the reaction or to identify a stalled reaction.[7] Thin-Layer Chromatography (TLC) is the most common and accessible method.
-
TLC Analysis:
-
Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should provide good separation between your starting amine/alcohol, the sulfonyl chloride, and the product, with Rf values ideally between 0.2 and 0.8.
-
Visualization: Co-spot your starting materials alongside the reaction mixture. The reaction is complete upon the consumption of the limiting reagent (usually the amine/alcohol). The product spot, typically having an intermediate polarity between the two starting materials, should appear and intensify over time. Use UV light to visualize the spots.[8]
-
-
LC-MS/HPLC: For more precise monitoring, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) are invaluable. These techniques can provide quantitative data on the consumption of starting materials and the formation of the product and any byproducts.[9]
Troubleshooting Guide: Deeper Dive
Issue 1: Formation of Di-sulfonylated or Other Polysulfonylated Byproducts
-
Question: I am reacting an aniline derivative and observing products with multiple sulfonyl groups attached. How can I achieve mono-sulfonylation?
-
Analysis & Solution: Polysulfonylation occurs when the nucleophile (e.g., an aniline) is highly activated and reacts multiple times.[7] While the electron-withdrawing cyano and fluoro groups on the sulfonyl chloride moderate its reactivity, a sufficiently nucleophilic aromatic amine can still undergo multiple substitutions.
-
Control Stoichiometry: Carefully control the stoichiometry. Use of a large excess of the sulfonyl chloride should be avoided. A 1:1 to 1:1.1 ratio of amine to sulfonyl chloride is a good starting point.
-
Protect the Amino Group: The most robust solution is to temporarily protect the amino group. For anilines, acetylation to form the corresponding acetanilide is a common strategy. The acetyl group deactivates the aromatic ring, preventing over-sulfonylation, and its steric bulk often favors para-substitution.[7] The protecting group can be removed later via acidic or basic hydrolysis.
-
Issue 2: Reaction Fails to Initiate or Stalls
-
Question: I have mixed my reagents, but TLC analysis shows only starting materials even after several hours. What should I do?
-
Analysis & Solution: A stalled reaction can be due to insufficient activation energy, poor reagent quality, or low solubility.
-
Verify Reagent Quality: this compound is sensitive to moisture. If the bottle is old or has been improperly stored, it may have largely hydrolyzed to the sulfonic acid. Use a fresh bottle or verify the purity of the reagent via NMR before use.[9]
-
Increase Temperature Incrementally: If the reaction is being run at 0 °C or room temperature, gradually increase the temperature (e.g., to 40-50 °C) and continue to monitor by TLC.[3]
-
Solvent Screening: Poor solubility of either the sulfonyl chloride or the nucleophile can inhibit the reaction. If you are using a solvent like dichloromethane (DCM), consider screening other anhydrous aprotic solvents where your reagents are more soluble, such as tetrahydrofuran (THF), acetonitrile (MeCN), or 1,4-dioxane.
-
Check Your Base: Ensure your base (e.g., triethylamine) is not wet and has been added in the correct amount.
-
Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol provides a general starting point for the reaction between this compound and a primary or secondary amine.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF, or MeCN) under an inert atmosphere of nitrogen or argon.
-
Base Addition: Add a suitable base, such as triethylamine (1.2 - 1.5 eq.) or pyridine (used as a solvent or co-solvent).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress using TLC or LC-MS until the limiting reagent is consumed (typically 2-16 hours).[8]
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure sulfonamide.[10]
Table 1: Key Reaction Parameter Optimization
| Parameter | Recommended Range | Rationale & Expert Insights |
| Stoichiometry (Amine:Sulfonyl Chloride:Base) | 1 : 1.05-1.2 : 1.2-2.0 | A slight excess of the sulfonyl chloride ensures complete consumption of the (often more valuable) amine. A larger excess of base ensures the HCl byproduct is fully scavenged.[7] |
| Temperature | 0 °C to 50 °C | Start at 0 °C to control potential exotherms, then warm to room temperature. Gentle heating may be required for less reactive nucleophiles, but high temperatures risk degradation.[3] |
| Solvent | DCM, THF, MeCN, Pyridine | Anhydrous aprotic solvents are essential to prevent hydrolysis.[2] Pyridine can act as both a base and a solvent and is often effective for less reactive amines. |
| Concentration | 0.1 M - 0.5 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side reactions. Start around 0.2 M and adjust as needed. |
Visual Workflow & Logic Diagrams
To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated using Graphviz.
Caption: Standard experimental workflow for sulfonamide synthesis.
Caption: Decision tree for troubleshooting common sulfonylation issues.
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to the technical support center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the successful use of this reagent in your experiments.
I. Overview of this compound
This compound is a highly reactive aromatic sulfonyl chloride. The presence of two strong electron-withdrawing groups, a cyano (-CN) group at the 5-position and a fluorine (-F) atom at the 2-position, significantly activates the sulfonyl chloride group towards nucleophilic attack. This high reactivity makes it a valuable reagent for the synthesis of a wide range of sulfonamides and sulfonate esters, which are important motifs in medicinal chemistry.[1][2] However, this enhanced reactivity also predisposes the compound to several common side reactions that can complicate synthesis and purification. Understanding these potential pitfalls is crucial for successful experimentation.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions and concerns that researchers may have when working with this compound.
Q1: What are the primary applications of this compound?
A1: Its primary application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[3] These sulfonamides are often key intermediates or final products in the development of new therapeutic agents.[2][4] It can also be used to synthesize sulfonate esters by reacting it with alcohols.
Q2: How should I handle and store this reagent?
A2: this compound is sensitive to moisture and should be handled under anhydrous conditions in a well-ventilated fume hood.[5] It is corrosive and can cause severe skin burns and eye damage.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the reagent in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Q3: What are the most common side reactions I should be aware of?
A3: The most common side reactions include:
-
Hydrolysis: Reaction with water to form the corresponding sulfonic acid.[6][8]
-
Reaction with nucleophilic solvents: Solvents like methanol or ethanol can react to form sulfonate esters.
-
Bis-sulfonylation: If the amine nucleophile has more than one reactive N-H bond, a double sulfonylation can occur.[9]
-
Polymerization: While less common for this specific reagent unless used with a bifunctional nucleophile, it is a possibility in some reaction setups.[10]
Q4: Why is my reaction yield low when synthesizing a sulfonamide?
A4: Low yields can be due to several factors:
-
Degradation of the sulfonyl chloride: The reagent may have hydrolyzed due to improper storage or exposure to moisture during the reaction setup.[9]
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature are critical.[9]
-
Side reactions: The formation of byproducts, such as the sulfonic acid from hydrolysis, will consume the starting material and lower the yield of the desired product.
-
Difficult purification: The desired product may be lost during workup and purification steps.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during reactions with this compound.
Issue 1: Formation of an Insoluble White Precipitate
-
Symptom: Upon addition of the sulfonyl chloride to the reaction mixture, a white precipitate forms immediately and does not dissolve.
-
Probable Cause: The most likely cause is the formation of 5-cyano-2-fluorobenzenesulfonic acid due to the hydrolysis of the sulfonyl chloride by residual water in the solvent or on the glassware.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Check Reagent Quality: If the problem persists, the starting sulfonyl chloride may have degraded. Consider using a fresh batch.
-
Issue 2: Complex Reaction Mixture with Multiple Spots on TLC/LC-MS
-
Symptom: The reaction mixture shows multiple products, making purification difficult.
-
Probable Cause: This can be due to a combination of side reactions, including hydrolysis, reaction with the solvent, or bis-sulfonylation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex reaction mixtures.
Issue 3: Reaction Fails to Proceed to Completion
-
Symptom: Significant amounts of starting amine and sulfonyl chloride (or its hydrolysis product) remain even after extended reaction times.
-
Probable Cause:
-
Insufficiently Basic Conditions: The base used may not be strong enough to effectively scavenge the HCl generated during the reaction, leading to the protonation of the amine nucleophile and slowing down the reaction.
-
Steric Hindrance: A bulky amine or the ortho-fluoro substituent on the sulfonyl chloride may slow down the reaction rate.
-
-
Troubleshooting Steps:
-
Choice of Base: Use a non-nucleophilic base of appropriate strength. Tertiary amines like triethylamine or diisopropylethylamine are common choices. For less reactive amines, a stronger base like pyridine or DBU might be necessary.
-
Temperature: Gently heating the reaction mixture can often drive it to completion. However, be cautious as higher temperatures can also promote side reactions.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
IV. Key Reaction Mechanisms and Side Reactions
A. Desired Sulfonamide Formation
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is required to neutralize the HCl byproduct.
Caption: General mechanism for sulfonamide formation.
B. Common Side Reactions
-
Hydrolysis:
Caption: Hydrolysis of this compound.
-
Bis-sulfonylation (with a primary amine):
Caption: Bis-sulfonylation side reaction.
V. Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and a suitable non-nucleophilic solvent (e.g., dichloromethane, THF, or acetonitrile) to an oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.2-1.5 eq) to the solution and stir for 5-10 minutes.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq) in the same anhydrous solvent and add it dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
VI. Data Summary
| Potential Issue | Cause | Preventative Measure |
| Low Yield | Hydrolysis of sulfonyl chloride | Use anhydrous solvents and an inert atmosphere. |
| Multiple Products | Bis-sulfonylation | Use an excess of the amine; slow addition of sulfonyl chloride. |
| Reaction Stalls | Insufficiently strong base | Use a stronger, non-nucleophilic base (e.g., pyridine). |
| Formation of Ester | Reaction with alcohol solvent | Use a non-nucleophilic solvent (e.g., DCM, THF). |
VII. References
-
Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. Available at: 1
-
Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). - ResearchGate. Available at: 11
-
troubleshooting low yield in sulfonamide synthesis - Benchchem. Available at: 9
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: 12
-
(PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. Available at: 13
-
Sulfonyl halide - Wikipedia. Available at: --INVALID-LINK--
-
Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: --INVALID-LINK--
-
US20040242932A1 - Aromatic sulfonation reactions - Google Patents. Available at: --INVALID-LINK--
-
The Synthesis of Functionalised Sulfonamides - UCL Discovery. Available at: --INVALID-LINK--
-
Sodium laureth sulfate - Wikipedia. Available at: --INVALID-LINK--
-
Synthesis of an Sulfonamide, why is this step neccessary? (see pic) : r/chemistry - Reddit. Available at: --INVALID-LINK--
-
Synthesis of sulfonyl chloride substrate precursors. Available at: --INVALID-LINK--
-
2-Cyano-4-fluorobenzene-1-sulfonyl chloride - 1261674-26-3 - Vulcanchem. Available at: --INVALID-LINK--
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: --INVALID-LINK--
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at: --INVALID-LINK--
-
Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Available at: --INVALID-LINK--
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC - NIH. Available at: --INVALID-LINK--
-
Preparation of sulfonamides from N-silylamines - PMC - NIH. Available at: --INVALID-LINK--
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 - Smolecule. Available at: --INVALID-LINK--
-
Sulfonylation reactions and commonly used sulfonylating reagents. - ResearchGate. Available at: --INVALID-LINK--
-
Recent Advances of Sulfonylation Reactions in Water - PubMed. Available at: --INVALID-LINK--
-
1101120-80-2|this compound|BLD Pharm. Available at: --INVALID-LINK--
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: --INVALID-LINK--
-
5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem. Available at: --INVALID-LINK--
-
Interaction of 2,4,6-tris(fluorosulfonyl)chlorobenzene with O-, N-, S-, C-nucleophiles and F-anion | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride - CymitQuimica. Available at: --INVALID-LINK--
-
Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility - PMC - PubMed Central. Available at: --INVALID-LINK--
-
Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. Available at: --INVALID-LINK--
-
Nucleophilic acyl substitution: acid chlorides from thionyl chloride - YouTube. Available at: --INVALID-LINK--
-
Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides - ResearchGate. Available at: --INVALID-LINK--
-
2-Fluorobenzenesulfonyl chloride 97 2905-21-7 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
713-21-3|2-Fluoro-5-nitrobenzenesulfonyl chloride|BLD Pharm. Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]
- 6. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 7. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
improving the yield of sulfonylation with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to the technical support guide for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and validated protocols for improving sulfonylation reaction yields and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity profile of this compound?
This compound is a highly reactive aromatic sulfonyl chloride. The sulfur atom is strongly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the cyano and fluoro-substituted benzene ring. This makes it an excellent reagent for forming sulfonamides and sulfonate esters through reaction with a wide range of nucleophiles, most notably primary and secondary amines and alcohols.[1][2] Its reactivity necessitates careful handling to avoid degradation, particularly from moisture.[3][4]
Q2: How should I properly handle and store this reagent?
Due to its high reactivity and moisture sensitivity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is best kept in a cool, dry place. When handling the reagent, always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and use dry glassware and anhydrous solvents to prevent hydrolysis.[3][5]
Q3: What are the primary safety concerns associated with this reagent?
This compound is classified as corrosive and can cause severe skin burns and eye damage.[4][6] It is also harmful if swallowed, inhaled, or in contact with skin.[6] Upon reaction with water, it can release corrosive hydrochloric acid (HCl) gas.[3][5] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate caution.
Troubleshooting Guide: Optimizing Your Sulfonylation Yield
This section addresses specific issues encountered during sulfonylation reactions in a direct question-and-answer format.
Issue: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired sulfonamide. What are the most critical factors I should investigate?
A: Low yield is the most common issue and can typically be traced back to one of four key areas: reagent integrity, reaction conditions, stoichiometry, or the choice of base.
-
Reagent Integrity:
-
Sulfonyl Chloride Hydrolysis: This is the primary suspect. This compound readily hydrolyzes to its corresponding sulfonic acid upon exposure to moisture.[3][5] The sulfonic acid is unreactive under these conditions and will not form the desired product.
-
Solution: Always use a fresh bottle of the reagent or one that has been properly stored. Ensure all glassware is oven-dried or flame-dried, and use high-quality anhydrous solvents.
-
-
Nucleophile Quality: Ensure your amine or alcohol is pure and free of contaminants.
-
-
Choice of Base: The base is critical for scavenging the HCl generated during the reaction.[7][8] An inappropriate base can either be too weak to be effective or can compete with your primary nucleophile.
-
Solution: Use a non-nucleophilic, sterically hindered tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice. For less nucleophilic amines (e.g., anilines), a stronger base may be required.[9][10] Avoid using primary or secondary amines as the base, as they will react with the sulfonyl chloride.
-
-
Reaction Temperature: Temperature control is crucial for managing reactivity and minimizing side reactions.[11][12]
-
Solution: Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, especially during the addition of the sulfonyl chloride. Once the addition is complete, the reaction can often be allowed to slowly warm to room temperature to ensure it proceeds to completion.[11] For less reactive nucleophiles, gentle heating may be necessary, but this should be optimized carefully.[13]
-
-
Solvent Selection: The solvent must be anhydrous and inert to the reactants. It should also be capable of dissolving both the nucleophile and the sulfonyl chloride to ensure a homogeneous reaction mixture.
-
Solution: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are excellent first choices. For reactions with anilines or other less soluble amines, dimethylformamide (DMF) can be used, but ensure it is anhydrous.[9]
-
Issue: Significant Side Product Formation
Q: My TLC/LC-MS analysis shows multiple spots, indicating the formation of side products. What are these impurities and how can I prevent them?
A: Side product formation often points to issues with stoichiometry or the reactivity of the chosen base.
-
Double Sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂) and an excess of sulfonyl chloride or base, you may form the double-sulfonated product (R-N(SO₂Ar)₂).
-
Solution: Use a slight excess (1.05-1.2 equivalents) of the amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is the limiting reagent and minimizes the formation of the di-sulfonated species.
-
-
Reaction with Nucleophilic Base: If you use a base that is also a nucleophile (e.g., an unhindered amine), it can compete with your substrate for the sulfonyl chloride.
-
Solution: As mentioned previously, switch to a non-nucleophilic, sterically hindered base like DIPEA or a weaker base like pyridine if suitable for your substrate.
-
-
Hydrolysis Product: As noted, the sulfonic acid resulting from hydrolysis is a common impurity found during workup.
-
Solution: Rigorously exclude water from your reaction by using anhydrous solvents and inert atmosphere techniques.[3]
-
Visualized Reaction and Troubleshooting Workflow
General Sulfonylation Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfur center. The base plays a crucial role in deprotonating the nucleophile (in the case of amines) and neutralizing the HCl byproduct.
References
- 1. nbinno.com [nbinno.com]
- 2. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 3. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 4. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride Solutions
References
- 1. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijtsrd.com [ijtsrd.com]
troubleshooting failed reactions involving 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Answering the user's request to create a technical support center for .
Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this highly reactive building block. Our goal is to provide you with the expertise and field-proven insights necessary to troubleshoot failed reactions and optimize your synthetic outcomes.
The unique structure of this compound—featuring two strong electron-withdrawing groups (cyano and fluoro)—renders the sulfur atom exceptionally electrophilic. While this enhances its reactivity for desired transformations like sulfonamide synthesis, it also magnifies its sensitivity to reaction conditions, particularly moisture. This guide addresses the most common challenges in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Q1: My sulfonamide formation reaction resulted in a low or non-existent yield. What are the most critical factors to investigate first?
A1: This is the most frequently encountered issue. A low yield is almost always traceable to one of three areas: reagent integrity, reaction environment, or stoichiometry. The high reactivity of this specific sulfonyl chloride means there is little room for error in these parameters.
Initial Troubleshooting Checklist:
-
Moisture Contamination (Hydrolysis): The sulfonyl chloride functional group is extremely sensitive to water.[1][2][3] Trace amounts of moisture in your amine, solvent, or base will lead to rapid hydrolysis, converting your starting material into the unreactive 5-cyano-2-fluorobenzene-1-sulfonic acid. This is the primary failure mode.
-
Reagent Quality:
-
Sulfonyl Chloride: Has the bottle been opened multiple times? Was it stored under an inert atmosphere? Degradation is rapid upon exposure to ambient air.
-
Amine: Is your amine pure? Amines can absorb atmospheric CO₂ to form carbamates, reducing the available nucleophile.
-
Base: Tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be hygroscopic. Use a freshly distilled or newly opened bottle.
-
-
Reaction Conditions:
-
Anhydrous Solvent: Ensure you are using a properly dried, anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).
-
Inert Atmosphere: The entire reaction, from reagent addition to quenching, should be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
A logical workflow for diagnosing the issue is presented below.
Caption: Initial troubleshooting workflow for low-yield reactions.
Q2: I believe my this compound has degraded. How can I confirm this and what is the chemical mechanism?
A2: Your suspicion is likely correct, as hydrolysis is the most common degradation pathway for all sulfonyl chlorides.[4][5] The electron-withdrawing cyano and fluoro groups on this specific reagent make the sulfur atom highly electrophilic and thus even more susceptible to nucleophilic attack by water.
Mechanism of Degradation: The primary degradation route is hydrolysis to the corresponding sulfonic acid, which is inert in subsequent sulfonamide coupling reactions.
Caption: Competing reaction pathways for the sulfonyl chloride.
Verification Protocol:
-
Thin-Layer Chromatography (TLC): Spot a small, quenched sample of your reaction mixture. The sulfonic acid byproduct is significantly more polar than the starting sulfonyl chloride and will have a much lower Rf value (often staying at the baseline) in common solvent systems (e.g., ethyl acetate/hexanes).
-
LC-MS Analysis: Dilute a sample of the reaction mixture and analyze. Look for the mass corresponding to the sulfonic acid (C₇H₄FNO₃S, MW: 201.18).
-
Handling Best Practices:
-
Storage: Always store in a desiccator under an inert atmosphere.
-
Handling: Weigh and dispense the reagent quickly in a glovebox or glove bag. If handled in the open, ensure the humidity is low and minimize exposure time.
-
Source: Use a fresh bottle from a reputable supplier or material from a recently opened container.
-
Q3: What are the recommended starting conditions (base, solvent, temperature) for a successful sulfonamide synthesis with this reagent?
A3: The key is to control the reaction's exotherm and prevent side reactions by starting at a low temperature. A non-nucleophilic organic base is standard.
Recommended Starting Protocol & Conditions:
This protocol provides a robust starting point for coupling with a typical primary or secondary amine.
| Parameter | Recommendation | Rationale & Expert Insight |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | These are aprotic, inert solvents that solubilize the reactants well. Ensure they are from a freshly dried source or a sealed commercial bottle. |
| Base | Pyridine or Triethylamine (TEA) | Pyridine can act as a nucleophilic catalyst, which is often beneficial. TEA is a stronger, non-nucleophilic base. Use 1.5-2.0 equivalents to scavenge the HCl byproduct effectively. |
| Temperature | 0 °C for addition, then warm to Room Temperature (RT) | Start the reaction cold to manage the initial exotherm upon adding the highly reactive sulfonyl chloride. Allowing it to warm to RT ensures the reaction goes to completion. |
| Stoichiometry | 1.0 eq. Amine, 1.05-1.1 eq. Sulfonyl Chloride, 1.5-2.0 eq. Base | A slight excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine. Sufficient base is critical to drive the reaction forward. |
Step-by-Step Experimental Protocol:
-
Setup: Dry all glassware in an oven ( >100 °C) and cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine (1.0 eq.) and the base (e.g., pyridine, 2.0 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 2-4 hours).
-
Work-up: Proceed to the purification step as described in Q4.
Q4: My reaction seems to have worked, but purification is difficult. I have a persistent, highly polar impurity.
A4: The impurity is almost certainly the 5-cyano-2-fluorobenzene-1-sulfonic acid formed from the hydrolysis of excess or degraded sulfonyl chloride. Its high polarity and acidity make it distinct from the desired sulfonamide, which can be exploited during work-up.
Purification Protocol (Aqueous Extraction):
-
Quench: Carefully quench the reaction mixture by adding deionized water.
-
Dilute: Dilute the mixture with additional DCM.
-
Base Wash: Transfer the mixture to a separatory funnel and wash with a dilute aqueous base solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). The sulfonic acid is acidic and will be deprotonated to its highly water-soluble salt form, partitioning into the aqueous layer. The desired sulfonamide, being much less acidic, will remain in the organic layer.
-
Separation: Separate the organic layer. Repeat the aqueous base wash one more time to ensure complete removal of the sulfonic acid.
-
Final Wash: Wash the organic layer with brine to remove residual water.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Final Purification: The crude product can then be further purified by column chromatography or recrystallization as needed.
References
Technical Support Center: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to the technical support center for handling and removal of unreacted 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this reactive intermediate in their synthetic workflows. Here, we move beyond simple procedural lists to explain the chemical principles behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity and stability concerns with this compound?
A: this compound is a highly electrophilic compound. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is electron-deficient, making it a prime target for nucleophiles. Its reactivity is further influenced by the electron-withdrawing effects of the cyano (-CN) and fluoro (-F) groups on the benzene ring.
The primary stability concern is its high sensitivity to moisture.[1][2] It readily hydrolyzes upon contact with water, even atmospheric moisture, to form the corresponding 5-cyano-2-fluorobenzenesulfonic acid.[3][4][5] This hydrolysis is often the source of the most common and troublesome impurity during reaction work-up. Therefore, all reactions should be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[3]
Q2: My reaction is complete, but my work-up is problematic. What happens to the unreacted sulfonyl chloride?
A: During an aqueous work-up, any unreacted this compound is rapidly converted to 5-cyano-2-fluorobenzenesulfonic acid. This sulfonic acid is highly water-soluble and acidic. If not properly neutralized and removed, it can complicate extractions, prevent product crystallization, and interfere with chromatographic purification. The classic method to handle this is to intentionally hydrolyze (quench) the unreacted sulfonyl chloride under controlled basic conditions to form the corresponding sulfonate salt, which has very high aqueous solubility and can be easily washed away.[1][3]
Q3: I see a significant amount of starting material in my crude product analysis (TLC/LC-MS). What are the common causes of incomplete conversion?
A: Incomplete consumption of the sulfonyl chloride can stem from several factors:
-
Stoichiometry: The nucleophile (e.g., an amine or alcohol) may be limiting, impure, or volatile, leading to an effective excess of the sulfonyl chloride.
-
Reaction Conditions: The reaction temperature may be too low, or the reaction time insufficient for complete conversion. Sulfonylation reactions can sometimes be sluggish.[6][7][8]
-
Base Stoichiometry: In reactions requiring a base (like pyridine or triethylamine) to scavenge the HCl byproduct, an insufficient amount of base can lead to the protonation of the nucleophile, rendering it unreactive and halting the reaction.[9][10]
-
Steric Hindrance: Highly hindered nucleophiles will react more slowly, requiring more forcing conditions or longer reaction times.
Troubleshooting Guide: From Reaction Flask to Pure Compound
Issue 1: Post-reaction analysis shows >10% unreacted sulfonyl chloride.
-
Immediate Action: Do not proceed directly to a simple water wash and extraction. This will generate a significant amount of sulfonic acid, which can be difficult to separate from polar products.
-
Recommended Strategy: Implement a controlled quenching step. This involves adding the reaction mixture to a cold, stirred, basic aqueous solution to convert the excess sulfonyl chloride into its highly water-soluble sulfonate salt. This is the most reliable method for its removal.
Issue 2: After aqueous work-up, my product is contaminated with a polar, UV-active impurity that remains in the aqueous layer but also seems to affect my organic phase.
-
Likely Cause: This is the classic signature of 5-cyano-2-fluorobenzenesulfonic acid contamination. Its amphiphilic nature can sometimes lead to emulsions during extraction.
-
Solution: Ensure the pH of the aqueous phase during the basic wash is sufficiently high (pH 8-10) to fully deprotonate the sulfonic acid to its salt form. Use a saturated sodium bicarbonate or dilute sodium hydroxide solution. A subsequent wash with brine can help break emulsions and further remove water-soluble impurities.[1]
Issue 3: My product and the unreacted sulfonyl chloride are non-polar and have very similar Rf values on TLC, making separation difficult.
-
Likely Cause: The structural similarity between the starting material and the product (e.g., a sulfonamide derived from a large, non-polar amine) makes extractive and chromatographic separation challenging.
-
Solution:
-
Chemical Quenching/Scavenging: The most effective approach is to selectively react the sulfonyl chloride away. Quenching with a simple, small amine (like ammonia or a primary amine) can convert it into a much more polar sulfonamide that is easier to separate.
-
Chromatography Optimization: If quenching is not feasible, careful optimization of flash column chromatography is required. Employing a shallow solvent gradient or using a different solvent system (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol) may provide the necessary resolution.[11][12]
-
Purification Protocols & Decision Workflow
The choice of purification strategy depends on the scale of the reaction and the properties of the desired product.
Workflow for Selecting a Purification Method
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Sulfonamide - Wikipedia [en.wikipedia.org]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
preventing hydrolysis of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride during reactions
<
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the challenges of working with this highly reactive intermediate. This resource is structured to address specific issues you may encounter, with a focus on preventing the common problem of hydrolysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during reactions involving this compound, providing step-by-step protocols and explaining the underlying chemical principles.
Issue 1: Low Yield of the Desired Sulfonamide Product and Presence of a Water-Soluble Byproduct.
Plausible Cause: This is a classic sign of hydrolysis of the starting sulfonyl chloride. This compound is highly susceptible to reaction with water, which converts it to the corresponding and unreactive 5-cyano-2-fluorobenzenesulfonic acid. This sulfonic acid byproduct is often water-soluble and may be lost during aqueous workup, leading to a low isolated yield of your target sulfonamide.
Solution: Rigorous Exclusion of Water
The most critical factor in preventing hydrolysis is maintaining anhydrous (water-free) conditions throughout the entire experimental setup and reaction.[1][2]
Detailed Protocol for Anhydrous Reaction Setup:
-
Glassware Preparation:
-
Thoroughly wash all glassware (reaction flask, dropping funnel, condenser, etc.) and dry in an oven at >120 °C for at least 4 hours, or preferably overnight.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon). This prevents atmospheric moisture from condensing on the cool surfaces.
-
-
Solvent and Reagent Preparation:
-
Use only high-quality, anhydrous solvents. It is best practice to use freshly distilled solvents or solvents from a solvent purification system.
-
If using bottled anhydrous solvents, ensure the septum is intact and use a dry syringe or cannula to transfer the solvent.
-
All other reagents, particularly the amine, must be thoroughly dried. Liquid amines can be dried over potassium hydroxide (KOH) pellets and distilled. Solid amines should be dried in a vacuum oven.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with nitrogen or argon.
-
Add the this compound to the reaction mixture under the inert atmosphere. If it is a solid, you can use a glove box or a positive flow of inert gas over the flask opening during addition.
-
If the reaction requires a base, such as pyridine or triethylamine, ensure it is also anhydrous. Pyridine is often added to neutralize the HCl generated during the reaction, which can otherwise contribute to side reactions.[3]
-
Issue 2: The Reaction is Sluggish or Fails to Go to Completion, Even Under Anhydrous Conditions.
Plausible Cause: While hydrolysis is the primary concern, other factors can impede the reaction. These include insufficient activation of the amine, steric hindrance, or the use of an inappropriate solvent. The electron-withdrawing nature of the cyano and fluoro groups on the benzene ring increases the electrophilicity of the sulfonyl chloride, making it highly reactive.[4] However, a poorly nucleophilic amine may still react slowly.
Solution: Optimizing Reaction Conditions
1. Choice of Base and Solvent:
-
Base: A non-nucleophilic base is crucial. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge the HCl produced. Pyridine can also be used and can sometimes act as a nucleophilic catalyst.[3]
-
Solvent: The choice of solvent can significantly impact reaction rates.
-
Aprotic Solvents are Preferred: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are excellent choices as they are non-reactive towards the sulfonyl chloride.
-
Polarity: A solvent that can dissolve both the sulfonyl chloride and the amine is necessary.
-
2. Temperature Control:
-
Many sulfonamide formations are initially performed at 0 °C to control the exothermic reaction and then allowed to warm to room temperature.
-
If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this must be balanced against the increased risk of side reactions.
Workflow for Optimizing a Sluggish Reaction:
Caption: A logical workflow for troubleshooting a slow or incomplete sulfonamide formation reaction.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] A desiccator is also recommended. For long-term storage, refrigeration is advisable to minimize decomposition.
Q2: What is the mechanism of hydrolysis for sulfonyl chlorides?
A2: The hydrolysis of arenesulfonyl chlorides typically proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism at the sulfur atom.[6][7] Water acts as the nucleophile, attacking the electrophilic sulfur center and displacing the chloride ion. The presence of electron-withdrawing groups, like the cyano and fluoro substituents on your compound, enhances the electrophilicity of the sulfur, making it more susceptible to this attack.
Hydrolysis Mechanism:
Caption: Simplified mechanism of sulfonyl chloride hydrolysis.
Q3: Can I monitor the progress of my reaction to check for hydrolysis?
A3: Yes, several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to monitor the consumption of the starting sulfonyl chloride and the formation of the product. The sulfonic acid byproduct will likely have a very different Rf value (often staying at the baseline in non-polar solvent systems).
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative method for monitoring the reaction.[8][9] You can track the disappearance of the starting material peak and the appearance of the product peak. The hydrolysis product, being more polar, will have a shorter retention time on a reverse-phase column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction. The chemical shifts of the aromatic protons and the fluorine atom will change as the sulfonyl chloride is converted to the sulfonamide. The sulfonic acid will also have a distinct set of peaks.
Q4: Are there alternative reagents to sulfonyl chlorides for making sulfonamides that are less sensitive to hydrolysis?
A4: While sulfonyl chlorides are the classic reagents, some alternatives exist for specific applications. For instance, sulfonate esters, such as pentafluorophenyl (PFP) sulfonates, have been investigated as more stable precursors.[2] Additionally, recent methods have explored the direct conversion of sulfonamides to other sulfonamide derivatives, bypassing the highly reactive sulfonyl chloride intermediate.[10] However, for most standard syntheses, careful handling of the sulfonyl chloride remains the most direct and common approach.
Data Summary
Table 1: Recommended Anhydrous Solvents and Drying Agents
| Solvent | Boiling Point (°C) | Common Drying Agent |
| Dichloromethane (DCM) | 39.6 | Calcium Hydride (CaH₂) |
| Tetrahydrofuran (THF) | 66 | Sodium/Benzophenone |
| Acetonitrile (ACN) | 81.6 | Calcium Hydride (CaH₂) |
| Toluene | 110.6 | Sodium/Benzophenone |
Table 2: Common Non-Nucleophilic Bases for Sulfonamide Synthesis
| Base | pKa of Conjugate Acid | Key Features |
| Triethylamine (TEA) | 10.75 | Standard, cost-effective |
| Diisopropylethylamine (DIPEA) | 11.0 | Sterically hindered, less nucleophilic than TEA |
| Pyridine | 5.25 | Can act as a nucleophilic catalyst |
| 2,6-Lutidine | 6.64 | Sterically hindered, less basic |
References
- 1. books.rsc.org [books.rsc.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to the technical support center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for scaling up reactions involving this versatile reagent. Here, we address common challenges and frequently asked questions to ensure the safe, efficient, and successful scale-up of your chemical syntheses.
Introduction to this compound
This compound is a key building block in medicinal chemistry and materials science, valued for its distinct electronic properties conferred by the electron-withdrawing cyano and fluoro groups.[1][2] However, like many sulfonyl chlorides, its reactivity can present challenges during scale-up, including sensitivity to moisture, potential for exothermic reactions, and difficulties in purification.[3][4][5] This guide provides a systematic approach to overcoming these obstacles.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter when scaling up reactions with this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide Product
Question: We are observing a significantly lower yield than expected upon scaling up our sulfonylation reaction from a 1g to a 100g scale. What are the likely causes and how can we mitigate this?
Answer:
Low yield on scale-up is a common problem that can often be traced back to several scale-dependent factors.[4][6] The primary culprits are often related to mixing, heat transfer, and moisture control.
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, which converts it to the unreactive sulfonic acid.[3][7] This issue is exacerbated on larger scales where reactions are often exposed to the atmosphere for longer periods.
-
Solution: Implement stringent anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
Poor Mixing and Localized "Hot Spots": In larger reactors, inefficient stirring can lead to localized areas of high concentration or temperature. This can promote side reactions or degradation of the product.[4][6]
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing. For highly exothermic reactions, consider a jacketed reactor for better temperature control.[8]
-
-
Incomplete Reaction: The reaction may not have gone to completion on the larger scale within the same timeframe as the lab-scale experiment.
-
Product Loss During Work-up and Purification: The methods used for extraction and purification on a small scale may not be as efficient when scaled up.
-
Solution: Optimize your work-up procedure. For instance, if performing an aqueous quench, do so at a low temperature to minimize hydrolysis of the product.[3] Consider alternative purification methods such as crystallization over chromatography for larger quantities.
-
Issue 2: Formation of Significant Impurities, Primarily the Corresponding Sulfonic Acid
Question: Our final product is contaminated with a significant amount of 5-cyano-2-fluorobenzenesulfonic acid. How can we prevent its formation and remove it from our product?
Answer:
The presence of the corresponding sulfonic acid is a classic sign of sulfonyl chloride hydrolysis.[3][7]
Prevention:
-
Strict Moisture Exclusion: As mentioned previously, maintaining anhydrous conditions is critical. Ensure all solvents and reagents are dry and the reaction is protected from atmospheric moisture.[3]
-
Controlled Quenching: When quenching the reaction, add the reaction mixture to a cold solution (e.g., ice-water) rather than adding water directly to the reaction. This helps to dissipate heat and minimize hydrolysis of the desired product.[3]
-
Aqueous Workup Strategy: For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[7][12]
Removal:
-
Aqueous Extraction: During the work-up, you can often remove the more water-soluble sulfonic acid by washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution). Be cautious, as this can also promote hydrolysis of any remaining sulfonyl chloride.
-
Aqueous HCl Wash: For crude liquid organosulfonyl chlorides, washing with an aqueous solution of hydrochloric acid can extract the more water-soluble sulfonic acid into the aqueous phase.[3]
-
Recrystallization: Recrystallization is often an effective method for removing the sulfonic acid impurity from the final sulfonamide product.
Issue 3: Uncontrolled Exotherm and Gas Evolution During the Reaction
Question: During the addition of our amine to the solution of this compound, we observed a rapid temperature increase and vigorous gas evolution, which was not as pronounced on the lab scale. How can we control this?
Answer:
The reaction of a sulfonyl chloride with an amine is exothermic and produces one equivalent of hydrochloric acid (HCl) gas.[8] On a larger scale, the reduced surface area-to-volume ratio makes heat dissipation less efficient, leading to a more pronounced exotherm.[5][13]
Control Measures:
-
Slow, Controlled Addition: Add the amine solution dropwise to the sulfonyl chloride solution at a controlled rate. This allows the heat generated to be managed effectively.
-
Efficient Cooling: Use a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired reaction temperature. For larger scales, a jacketed reactor is highly recommended.
-
Use of a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) in the reaction mixture to neutralize the HCl as it is formed. This will prevent the accumulation of acidic gas and can also drive the reaction to completion.
-
Gas Scrubbing: On a larger scale, vent the reaction vessel through a gas scrubber containing a caustic solution (e.g., sodium hydroxide) to neutralize the HCl gas produced.[8]
Issue 4: Product is an Oil or Difficult to Crystallize
Question: Our final sulfonamide product is an oil and we are struggling to crystallize it for purification. What can we do?
Answer:
Difficulty in crystallization can be due to the presence of impurities or the intrinsic properties of the molecule.
Troubleshooting Crystallization:
-
Purity Check: Ensure the product is as pure as possible before attempting crystallization. Residual solvents or side products can act as "crystallization inhibitors." Consider a preliminary purification step like a quick filtration through a plug of silica gel.
-
Solvent Screening: Experiment with a variety of solvents and solvent systems (mixtures of a "good" solvent and a "poor" solvent) to find conditions that promote crystallization.
-
Seeding: If you have a small amount of crystalline material from a previous batch, use it to seed the supersaturated solution.
-
Alternative Purification: If crystallization proves to be too challenging, consider other purification methods such as column chromatography or preparative HPLC, although these may be less practical for very large scales.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound is sensitive to moisture and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[14] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and water.[14] Always handle this reagent in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14][15]
Q2: What are the primary safety concerns when working with this compound at scale?
A2: The primary safety concerns are:
-
Corrosivity: Like other sulfonyl chlorides, it is corrosive and can cause severe skin burns and eye damage.[15][16][17]
-
Moisture Reactivity: It reacts with water, potentially violently, to release corrosive HCl gas.[18]
-
Exothermic Reactions: Its reactions, particularly with nucleophiles like amines, are often highly exothermic.[19]
-
Toxicity: Inhalation or ingestion can be harmful.[17]
Always consult the Safety Data Sheet (SDS) before use and perform a thorough risk assessment before scaling up any reaction.[16][20]
Q3: What analytical techniques are recommended for monitoring the progress of a reaction involving this compound?
A3: Several techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product.[11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also detect the formation of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or by taking aliquots from the reaction mixture. 19F NMR can be particularly useful for tracking fluorine-containing molecules.[9]
-
Mass Spectrometry (MS): Techniques like LC-MS can be used to identify the components of the reaction mixture.[9]
Q4: Can you provide a general, scalable protocol for a typical sulfonylation reaction?
A4: Yes, a general protocol is provided below. However, it should be optimized for your specific substrate and scale.
Part 3: Experimental Protocols & Data
Protocol: General Procedure for Sulfonamide Synthesis
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add the sulfonyl chloride solution to the amine solution dropwise via an addition funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation: Solvent Selection for Sulfonylation
The choice of solvent can significantly impact the reaction rate and outcome. The following table provides a guide to common solvents used in sulfonylation reactions.
| Solvent | Dielectric Constant (ε) | Typical Reaction Temperature | Comments |
| Dichloromethane (DCM) | 9.1 | 0 °C to RT | Good solubility for many reactants, easy to remove. |
| Acetonitrile (MeCN) | 37.5 | 0 °C to Reflux | Higher polarity can accelerate some reactions.[21] |
| Tetrahydrofuran (THF) | 7.6 | 0 °C to Reflux | Can be a good choice, but check for peroxide formation. |
| Toluene | 2.4 | RT to Reflux | Useful for higher temperature reactions. |
| Pyridine | 12.4 | 0 °C to RT | Can act as both a solvent and a base. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low yield in the reaction.
General Sulfonylation Reaction Pathway
Caption: Generalized reaction scheme for sulfonamide synthesis.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. 1101120-80-2|this compound|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 5. Scale-Up: What Goes Wrong? [rsc.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. researchgate.net [researchgate.net]
- 13. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 14. nj.gov [nj.gov]
- 15. echemi.com [echemi.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ICSC 0198 - SULPHURYL CHLORIDE [inchem.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. fishersci.com [fishersci.com]
- 21. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to the Technical Support Center for 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities encountered during the synthesis and handling of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental work.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its successful application in downstream synthetic transformations. Impurities can arise from various sources, including the synthetic route, side reactions, and degradation. A proactive understanding of these potential impurities is the first step in effective quality control.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my batch of this compound?
A1: The impurity profile is heavily dependent on the synthetic method employed. However, based on common manufacturing routes, you should be vigilant for the following:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 3-fluoro-4-chlorobenzonitrile or other precursors.
-
Isomeric Impurities: Positional isomers such as 2-Cyano-4-fluorobenzene-1-sulfonyl chloride may form depending on the regioselectivity of the sulfonation step.
-
Side-Reaction Products: In syntheses involving diazotization (a Sandmeyer-type reaction), byproducts like 5-cyano-2-fluorochlorobenzene, disulfides, and sulfones can be generated.[1]
-
-
Degradation Products:
-
Hydrolysis Product: The most common degradation product is 5-Cyano-2-fluorobenzene-1-sulfonic acid, formed by the reaction of the sulfonyl chloride with moisture.[1]
-
Q2: My reaction yield is consistently low, and I suspect the purity of my this compound. What should I investigate first?
Q3: Can I use my aged bottle of this compound that has been opened multiple times?
A3: It is strongly advised to re-analyze any previously opened bottle of a sulfonyl chloride, especially if it has been stored for an extended period. Sulfonyl chlorides are notoriously sensitive to atmospheric moisture, leading to hydrolysis.[2] A simple purity check can save significant time and resources by preventing failed reactions.
II. Analytical Strategies for Impurity Identification and Quantification
A multi-pronged analytical approach is often necessary for the comprehensive characterization of this compound.[3] The choice of technique will depend on the specific information required, from routine purity checks to in-depth structural elucidation of unknown impurities.
Troubleshooting Common Analytical Challenges
| Observed Issue | Potential Cause | Recommended Action |
| Broad or tailing peaks in HPLC. | 1. Interaction of the analyte with active sites on the column. 2. Inappropriate mobile phase pH. | 1. Use a column with low silanol activity or end-capping. 2. Optimize the mobile phase; for acidic analytes like the sulfonic acid impurity, a lower pH can improve peak shape. |
| Inconsistent retention times in HPLC. | 1. Fluctuations in column temperature. 2. Mobile phase composition drift. | 1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase daily and ensure proper mixing. |
| Degradation of the analyte during GC-MS analysis. | Sulfonyl chlorides can be thermally labile and may degrade in a hot injector.[2] | Consider derivatization to a more stable sulfonamide before injection.[3] This also improves chromatographic performance. |
| Difficulty distinguishing between the sulfonyl chloride and its sulfonic acid by ¹H NMR. | The proton signals of the aromatic rings may be very similar, making quantification by integration challenging. | Utilize ¹⁹F NMR. The fluorine atom provides a sensitive and often well-resolved probe to distinguish between the parent compound and its impurities.[4] |
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and impurity profile of your sample.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for quantifying the main component and its primary hydrolysis product, 5-Cyano-2-fluorobenzene-1-sulfonic acid.
1. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient:
- 0-2 min: 20% B
- 2-15 min: 20% to 80% B
- 15-17 min: 80% B
- 17-18 min: 80% to 20% B
- 18-25 min: 20% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 230 nm.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with acetonitrile.
3. Data Analysis:
- The sulfonic acid impurity will typically elute earlier than the sulfonyl chloride.
- Calculate the percentage purity by area normalization, assuming a similar response factor for the sulfonyl chloride and sulfonic acid at the chosen wavelength. For more accurate quantification, a reference standard for the sulfonic acid is required to generate a calibration curve.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the reactivity of sulfonyl chlorides, derivatization to the more stable sulfonamide is recommended for GC-MS analysis.[3]
1. Derivatization:
- Dissolve approximately 5 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
- Add a 1.2 molar excess of a simple secondary amine (e.g., diethylamine) and stir at room temperature for 30 minutes.
- Wash the reaction mixture with dilute acid (e.g., 1M HCl) and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and dilute to a suitable concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
- GC System: A standard GC with a mass selective detector.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 2 minutes.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-550.
3. Data Analysis:
- Identify the peak for the derivatized 5-Cyano-2-fluorobenzene-1-sulfonamide.
- Analyze the mass spectra of other peaks to identify potential impurities such as the derivatized isomeric sulfonyl chlorides or other process-related impurities. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[3]
Protocol 3: Structural Elucidation and Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both identifying and quantifying impurities without the need for derivatization. ¹⁹F NMR is particularly advantageous for fluorinated compounds.[5]
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound sample into an NMR tube.
- Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).
- Dissolve the sample and internal standard in approximately 0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).
2. NMR Acquisition:
- Acquire ¹H and ¹⁹F NMR spectra on a spectrometer with a minimum field strength of 400 MHz.
- For quantitative ¹H NMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ value) is used.
3. Data Analysis:
- ¹H NMR: Integrate the well-resolved signals of the analyte and the internal standard to calculate the purity. Look for characteristic signals of impurities, such as those from residual solvents or starting materials.
- ¹⁹F NMR: The ¹⁹F spectrum will provide a distinct signal for this compound. The presence of other fluorine-containing impurities, such as isomeric sulfonyl chlorides or the sulfonic acid, will give rise to separate signals, allowing for their detection and quantification by integration.
IV. Visualizing Impurity Formation and Analysis
The following diagrams illustrate the potential pathways for impurity formation and a general workflow for their identification.
V. References
-
Benchchem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Benchchem.
-
Popov, I., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au.
-
Royal Society of Chemistry. (2015). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry.
-
Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis.
-
Benchchem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
-
ECHEMI. (n.d.). How to test the purity of p-toluenesulfonyl chloride (TsCl). ECHEMI.
-
Benchchem. (2025). avoiding impurities in the synthesis of sulfonyl chlorides. Benchchem.
-
Ministry of Food and Drug Safety. (n.d.). Analytical Methods.
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate.
-
BLD Pharm. (n.d.). 1101120-80-2|this compound. BLD Pharm.
-
Google Patents. (n.d.). Method for determining sulfonate genotoxic impurity by using HPLC. Google Patents.
-
National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information.
-
ResearchGate. (n.d.). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289.... ResearchGate.
-
Royal Society of Chemistry. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry.
-
Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities. Shimadzu.
-
Semantic Scholar. (n.d.). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar.
-
PubMed. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.
-
PubChem. (n.d.). 5-Cyano-2-fluoro-3-nitrobenzene-1-sulfonyl chloride. PubChem.
-
Shippensburg University. (n.d.). quantitative analysis of fluorinated synthetic cannabinoids us- ing 19f nuclear magnetic. Shippensburg University.
-
Shimadzu. (2017). Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS ASMS 2017 TP. Shimadzu.
-
Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
-
PubChem. (n.d.). 5-Cyano-2-methylbenzene-1-sulfonyl chloride. PubChem.
-
MOLBASE. (n.d.). This compound price & availability. MOLBASE.
References
- 1. In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide: 5-Cyano-2-fluorobenzene-1-sulfonyl chloride vs. Dansyl chloride for Amine Labeling
In the landscape of analytical biochemistry and drug development, the sensitive detection and quantification of amine-containing compounds are paramount. From amino acid analysis and protein sequencing to the monitoring of pharmaceutical metabolites, the ability to tag these molecules with a fluorescent label is a cornerstone of modern high-performance liquid chromatography (HPLC). For decades, Dansyl chloride has been a trusted workhorse. However, the continuous search for improved reagents has introduced alternatives like 5-Cyano-2-fluorobenzene-1-sulfonyl chloride.
This guide provides an in-depth, objective comparison of these two sulfonyl chloride reagents. We will move beyond a simple cataloging of features to explore the underlying chemistry, practical performance, and the strategic rationale for choosing one over the other, grounded in experimental data and established scientific principles.
Part 1: The Chemistry of Labeling - A Tale of Two Sulfonyl Chlorides
At their core, both Dansyl chloride and this compound function via the same fundamental mechanism: the nucleophilic attack of an unprotonated amine on the electrophilic sulfur atom of the sulfonyl chloride group.[1] This reaction, known as sulfonylation, results in the formation of a highly stable sulfonamide bond, covalently linking the fluorescent tag to the target analyte.[2][3][4]
The reaction is critically dependent on pH. An alkaline environment (typically pH 9-11) is required to deprotonate the primary or secondary amine (R-NH₂), transforming it into a more potent nucleophile (R-NH⁻) that can efficiently attack the sulfonyl chloride.[1][5][6] However, this creates a kinetic race: the sulfonyl chloride itself is susceptible to hydrolysis in the same alkaline, aqueous conditions, which can consume the reagent and reduce labeling efficiency.[7] Therefore, optimizing reaction time, temperature, and reagent concentration is key to a successful and reproducible labeling protocol.
Caption: General reaction mechanism for amine labeling with sulfonyl chlorides.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): The classic choice. Its naphthalene core gives rise to strong blue or blue-green fluorescence.[2] A key feature of dansylated amines is that their fluorescence quantum yield is highly dependent on the polarity of their local environment.[2] This solvatochromism can be a powerful tool for probing protein conformation and ligand binding but can also be a source of variability if not carefully controlled.
This compound: A more modern reagent. Its simpler benzene ring structure is modified with two key electron-withdrawing groups: a cyano (-CN) and a fluorine (-F) atom. These groups are expected to increase the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction kinetics compared to Dansyl chloride. The presence of the fluorine atom also opens the door to analysis by ¹⁹F Nuclear Magnetic Resonance (NMR), a powerful technique for studying molecular structure and dynamics.[8]
Part 2: Performance Metrics - A Head-to-Head Comparison
The choice of a labeling reagent should be driven by data. The following table summarizes the key performance characteristics of both reagents based on available literature and chemical principles.
| Feature | Dansyl Chloride | This compound | Scientific Rationale & Insights |
| Full Name | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | This compound | The naphthalene moiety in Dansyl-Cl is the source of its intrinsic fluorescence. |
| Reaction pH | 9.0 - 10.5[6][9] | 9.0 - 10.5 (Predicted) | Optimal pH balances amine deprotonation for nucleophilicity against reagent hydrolysis. |
| Reaction Time | 15-60 min for primary amines.[5][10] | Potentially faster due to electron-withdrawing groups. | The -CN and -F groups on the benzene ring increase the electrophilicity of the sulfur atom, likely accelerating the reaction. |
| Derivative Stability | Excellent; sulfonamide bond is resistant to acid hydrolysis.[3][4] | Excellent; sulfonamide bond is inherently stable. | The sulfonamide linkage is one of the most stable covalent bonds used in bioconjugation. |
| Fluorescence (λex/λem) | ~330-350 nm / ~510-540 nm (solvent dependent)[11] | To be determined experimentally. | Different spectral properties can be advantageous to avoid interference from biological matrices. |
| Selectivity | Primary & secondary amines; also phenolic -OH and imidazole groups.[6] | Primarily primary & secondary amines. | While both target amines, Dansyl-Cl's reactivity with other nucleophiles should be considered in complex samples. |
| Key Advantages | Extensive literature, well-validated protocols, environmentally sensitive fluorescence.[2][3] | Potential for faster kinetics, unique spectral properties, and compatibility with ¹⁹F NMR analysis.[8] | Dansyl-Cl is the low-risk, established standard. The alternative offers potential for specialized applications. |
| Potential Issues | Susceptible to hydrolysis, unstable in DMSO[2][7], fluorescence is environment-sensitive. | Limited application data, requires more initial method development, potential for photobleaching. | Every reagent has trade-offs; understanding these is crucial for robust method design. |
Part 3: Experimental Workflow & Protocols
A robust protocol is a self-validating system. The following sections provide detailed, step-by-step methodologies for amine labeling, designed to ensure reproducibility and accuracy.
Caption: General experimental workflow for pre-column amine derivatization.
Protocol 1: Amine Labeling with Dansyl Chloride
This protocol is a well-established method for the derivatization of amino acids and other primary/secondary amines.[10]
1. Reagent Preparation:
- Dansyl Chloride Stock Solution (5 mg/mL): Accurately weigh 50 mg of Dansyl chloride and dissolve in 10 mL of anhydrous acetone or acetonitrile. This solution is sensitive to moisture and should be prepared fresh or stored under dessicated conditions in the dark.[1] Causality: Anhydrous solvent is critical to prevent premature hydrolysis of the highly reactive sulfonyl chloride.
- Labeling Buffer (100 mM Sodium Carbonate, pH 9.8): Dissolve 1.06 g of sodium carbonate in 100 mL of ultrapure water. Adjust pH to 9.8 with sodium bicarbonate or HCl if necessary.[10] Causality: This pH ensures the target amine is sufficiently deprotonated to be nucleophilic without excessively accelerating reagent hydrolysis.
2. Derivatization Procedure:
- In a microcentrifuge tube, combine 50 µL of your amine-containing sample (dissolved in a compatible buffer or water) with 100 µL of the Labeling Buffer.
- Add 100 µL of the Dansyl Chloride Stock Solution. The ratio of reagent to analyte should be in significant molar excess to drive the reaction to completion.
- Vortex the mixture immediately and thoroughly.
- Incubate the reaction at 37-60°C for 30-60 minutes in the dark. Causality: Incubation provides the activation energy for the reaction, while darkness prevents photobleaching of the newly formed dansyl derivative.
- (Optional) To quench the reaction and consume excess Dansyl chloride, add 25 µL of a 2% (v/v) solution of formic or acetic acid.
- Centrifuge the sample to pellet any precipitate. The supernatant is now ready for direct injection into an HPLC system or for further cleanup if required.
Protocol 2: Proposed Method for this compound
As this is a newer reagent, established protocols are less common. This proposed method is based on the fundamental principles of sulfonyl chloride chemistry and serves as a strong starting point for method development.
1. Reagent Preparation:
- Labeling Reagent Stock Solution (e.g., 20 mM): Based on a molecular weight of 219.62 g/mol , dissolve 4.4 mg of this compound in 1 mL of anhydrous acetonitrile. Causality: Acetonitrile is an excellent solvent for this type of reagent and is fully compatible with reversed-phase HPLC.
- Labeling Buffer (100 mM Sodium Borate, pH 9.5): Prepare a 100 mM solution of sodium tetraborate and adjust the pH to 9.5 with boric acid or NaOH. Causality: Borate buffer is a common alternative to carbonate and provides strong buffering capacity in the optimal pH range for this reaction.
2. Derivatization Procedure:
- Combine 50 µL of your amine-containing sample with 100 µL of the Borate Labeling Buffer.
- Add 100 µL of the Labeling Reagent Stock Solution.
- Vortex the mixture immediately.
- Incubate at room temperature for 15-30 minutes, protected from light. Causality: Given the activating nature of the fluoro and cyano groups, the reaction is predicted to be faster, potentially allowing for milder conditions (room temperature) and shorter incubation times. This must be optimized experimentally.
- (Optional) Quench the reaction with a small volume of a weak acid.
- The sample is ready for HPLC analysis. It is critical during method development to analyze a time-course (e.g., 5, 15, 30, 60 min) to determine the optimal reaction time for your specific analyte.
Part 4: Authoritative Insights - Making the Right Choice
Choose Dansyl Chloride when:
-
Reliability is paramount: You are using a well-defined application like N-terminal protein sequencing or standard amino acid analysis where decades of literature support its use.[3]
-
You need to probe protein structure: The environmentally sensitive fluorescence of the dansyl group can provide valuable qualitative data on protein folding, unfolding, or ligand binding sites.[2]
-
Method development time is limited: A vast number of published protocols for a wide range of analytes can be adapted, minimizing the need for extensive optimization.
Consider this compound when:
-
You need alternative spectral properties: If your sample matrix has endogenous fluorescence that overlaps with the dansyl emission spectrum, this reagent may offer a "clearer" spectral window for detection.
-
Speed is critical: The potentially faster reaction kinetics could shorten sample preparation time, increasing throughput in screening applications.
-
You are conducting multi-technique analysis: The presence of the fluorine atom allows for analysis by ¹⁹F NMR, providing an orthogonal analytical method to confirm structure or study molecular interactions in a way that is impossible with Dansyl chloride.[8] This is a significant advantage for in-depth structural biology or medicinal chemistry studies.
Trustworthiness and Self-Validation: Regardless of the reagent chosen, the protocol's trustworthiness is established through rigorous validation. Always include a reagent blank (no analyte) to identify peaks corresponding to hydrolyzed reagent. Run a full set of calibration standards to confirm linearity and determine detection limits. Finally, spike a known quantity of your analyte into a sample matrix to assess recovery and ensure there are no matrix effects suppressing the labeling reaction or the fluorescent signal.
Conclusion
Dansyl chloride remains the authoritative, gold-standard reagent for general-purpose amine labeling due to its proven reliability and extensive documentation. It is the reagent of choice for established methods where consistency and comparability to historical data are crucial.
This compound emerges as a promising alternative for specialized applications. Its potential for faster reactions and, most notably, its utility in correlative fluorescence and ¹⁹F NMR studies, make it a compelling choice for researchers at the interface of analytical chemistry and structural biology. The investment in initial method development for this reagent may be rewarded with unique analytical capabilities not offered by its classic predecessor.
References
- 1. benchchem.com [benchchem.com]
- 2. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 3. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.biomol.com [resources.biomol.com]
- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Sulfonylating Agents: Profiling 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
In the landscape of modern organic synthesis and drug discovery, the sulfonamide functional group is a cornerstone moiety, integral to a vast array of therapeutic agents. The selection of the appropriate sulfonylating agent is a critical decision that dictates reaction efficiency, substrate scope, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride with other commonly employed sulfonylating agents, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.
The Significance of the Sulfonylating Agent in Amine Functionalization
The formation of a sulfonamide bond is typically achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[1] The reactivity of the sulfonyl chloride is paramount and is profoundly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfur center, thereby increasing the rate of reaction, while electron-donating groups (EDGs) have the opposite effect.[1][2]
Profiling this compound: A Highly Activated Reagent
This compound is a highly activated aromatic sulfonyl chloride. Its notable reactivity stems from the presence of two potent electron-withdrawing groups on the benzene ring: a cyano (-CN) group and a fluorine (-F) atom.
-
Electronic Effects: Both the cyano and fluoro groups are strongly electron-withdrawing. The cyano group exerts a powerful inductive and resonance effect, while the fluorine atom contributes a strong inductive effect.[3][4] This synergistic electron withdrawal significantly depletes electron density from the sulfonyl group, rendering the sulfur atom exceptionally electrophilic and highly susceptible to nucleophilic attack. This heightened reactivity is advantageous when dealing with weakly nucleophilic amines or when milder reaction conditions are desired.
-
Structural Features: The presence of the fluorine atom at the ortho position to the sulfonyl chloride group may also introduce some steric hindrance, potentially influencing the regioselectivity of reactions with certain substrates. The cyano group offers a versatile synthetic handle for further molecular elaboration, such as reduction to an aminomethyl group.[5]
Comparative Analysis of Sulfonylating Agents
The choice of a sulfonylating agent is a balance between reactivity, the stability of the resulting sulfonamide, and the conditions required for its potential cleavage.[6] The following table provides a comparative overview of this compound and other widely used alternatives.
| Sulfonylating Agent | Structure | Key Features & Reactivity | Resulting Sulfonamide Stability & Cleavage |
| This compound | Very High Reactivity: Strong activation by two EWGs (-CN, -F). Suitable for unreactive amines. | Moderate Stability: The electron-withdrawing nature of the aryl group can render the sulfonamide more susceptible to nucleophilic cleavage under certain conditions.[6] | |
| p-Toluenesulfonyl chloride (TsCl) | Moderate Reactivity: The methyl group is weakly electron-donating, slightly deactivating the sulfonyl chloride.[1] | High Stability: Tosylamides are very robust and stable to a wide range of conditions. Cleavage often requires harsh reductive or strongly acidic conditions.[6] | |
| Methanesulfonyl chloride (MsCl) | High Reactivity: Aliphatic sulfonyl chloride, sterically unhindered and highly electrophilic. | High Stability: Mesylamides are comparable in stability to tosylamides and require forcing conditions for removal. | |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | High Reactivity: The nitro group is a strong EWG, significantly activating the sulfonyl chloride. | Labile: Nosylamides can be cleaved under remarkably mild conditions using a thiol and a base (Fukuyama conditions), making it a valuable protecting group for sensitive substrates.[6] | |
| 2,4-Dinitrobenzenesulfonyl chloride | Very High Reactivity: Two strong EWGs provide exceptional activation. | Very Labile: Even more readily cleaved than nosylamides, often used for the protection of primary amines.[7] |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol describes a general procedure for the synthesis of a sulfonamide from an amine and a sulfonyl chloride, which can be adapted for use with this compound.
Materials:
-
Primary or secondary amine
-
This compound (or other sulfonyl chloride)
-
Anhydrous dichloromethane (DCM)
-
A suitable base (e.g., triethylamine or pyridine)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.2 equivalents) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure sulfonamide.
Synthesis of this compound (Analogous Route)
-
Nucleophilic Aromatic Substitution: Reaction of a suitable starting material, such as 2,5-difluorobenzonitrile, with a sulfur nucleophile (e.g., sodium sulfide) in a polar aprotic solvent like DMF would yield a thiophenoxide intermediate.
-
Oxidation: The resulting thiophenoxide is then oxidized to the corresponding sulfonic acid using a suitable oxidizing agent, such as sodium hypochlorite.
-
Chlorination: Finally, treatment of the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would furnish the desired this compound.[5]
Visualizing the Reaction and Workflow
Caption: Mechanism of Sulfonamide Formation.
Caption: Experimental Workflow for Sulfonamide Synthesis.
Conclusion
The selection of a sulfonylating agent is a nuanced decision that significantly impacts the outcome of a synthetic endeavor. This compound emerges as a highly reactive reagent, ideally suited for the sulfonylation of less nucleophilic amines or for reactions where mild conditions are paramount. This high reactivity is a direct consequence of the potent electron-withdrawing effects of the cyano and fluoro substituents. While this enhanced reactivity is a key advantage, researchers must also consider the potentially reduced stability of the resulting sulfonamide compared to those derived from less activated sulfonyl chlorides like TsCl. By understanding the interplay between electronic effects, reactivity, and stability, chemists can make informed decisions to optimize their synthetic strategies and accelerate the drug discovery process.
References
A Comparative Guide to the NMR Characterization of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride and Its Derivatives
In the landscape of modern drug discovery and development, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. Among these, derivatives of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride serve as critical building blocks for a variety of pharmacologically active agents. The precise and unambiguous structural characterization of these molecules is paramount to ensure the integrity of medicinal chemistry efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose, providing unparalleled insight into molecular structure, connectivity, and conformation.
This guide offers an in-depth, comparative analysis of the NMR spectroscopic features of this compound and its derivatives. Moving beyond a mere recitation of data, we will delve into the underlying principles that govern the observed chemical shifts and coupling constants, providing researchers with the predictive tools and interpretive expertise necessary to confidently characterize these important compounds.
The Foundational Role of NMR in Structural Elucidation
NMR spectroscopy, encompassing ¹H, ¹³C, and ¹⁹F nuclei, provides a comprehensive picture of molecular architecture. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, resulting in high sensitivity and a wide chemical shift range that is exquisitely sensitive to the electronic environment.[1][2] The interplay of these three NMR active nuclei, through scalar (J) couplings, allows for the definitive assignment of resonances and the establishment of through-bond connectivity.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the characterization of this compound derivatives.
Sample Preparation:
-
Solvent Selection: Accurately weigh approximately 5-10 mg of the sulfonyl chloride derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is typically used. For ¹⁹F NMR, an external reference like CFCl₃ is often employed, though internal standards can also be used with caution.[3]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent magnetic field distortions.
NMR Data Acquisition:
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.
-
Typical spectral width: 0 to 200 ppm.
-
Longer acquisition times are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The wide chemical shift range of fluorine necessitates a larger spectral width (e.g., -50 to -250 ppm relative to CFCl₃).[1]
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for assigning quaternary carbons and piecing together molecular fragments.[4]
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to probe through-space proximities between ¹H and ¹⁹F nuclei.
-
Experimental Workflow Diagram
Caption: Workflow for NMR characterization of sulfonyl chloride derivatives.
Comparative NMR Data of this compound and an Exemplary Derivative
To illustrate the principles of NMR-based characterization, let's compare the expected NMR data for the parent compound, this compound, with a hypothetical derivative, 5-Cyano-2-fluoro-4-methylbenzene-1-sulfonyl chloride.
| Compound | Structure | Expected ¹H NMR (CDCl₃, 400 MHz) | Expected ¹⁹F NMR (CDCl₃, 376 MHz) | Expected ¹³C NMR (CDCl₃, 100 MHz) |
| This compound | δ 8.2-8.4 (m, 2H), 7.5-7.7 (m, 1H) | δ ~ -105 to -115 (m) | δ ~160 (d, ¹JCF), ~140 (d), ~135 (d), ~132 (d), ~118 (s, CN), ~115 (d, ²JCF) | |
| 5-Cyano-2-fluoro-4-methylbenzene-1-sulfonyl chloride | δ 8.1 (s, 1H), 7.4 (s, 1H), 2.5 (s, 3H) | δ ~ -110 to -120 (s) | δ ~162 (d, ¹JCF), ~145 (s), ~138 (s), ~133 (d), ~117 (s, CN), ~116 (d, ²JCF), ~20 (s, CH₃) |
Note: The chemical shifts and coupling constants presented are estimations based on general principles and data for similar compounds. Actual experimental values may vary.
In-Depth Analysis of Spectroscopic Features
¹H NMR Spectroscopy:
-
Chemical Shifts: The aromatic protons in these compounds resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl), cyano (-CN), and fluorine (-F) groups. In the parent compound, the protons will exhibit complex splitting patterns due to both ¹H-¹H and ¹H-¹⁹F couplings. The introduction of a methyl group in the derivative simplifies the aromatic region to two singlets, as the protons are no longer coupled to each other.
-
Coupling Constants: The magnitude of the coupling constants is diagnostic of the relative positions of the coupled nuclei.
-
ortho ¹H-¹H coupling (³JHH): ~7-9 Hz
-
meta ¹H-¹H coupling (⁴JHH): ~2-3 Hz
-
para ¹H-¹H coupling (⁵JHH): ~0-1 Hz
-
¹H-¹⁹F couplings are also observed and are typically in the range of ³JHF (ortho) ~ 6-10 Hz, ⁴JHF (meta) ~ 4-8 Hz, and ⁵JHF (para) ~ 2-4 Hz.
-
¹⁹F NMR Spectroscopy:
-
Chemical Shifts: The chemical shift of the fluorine atom is highly sensitive to the electronic nature of the substituents on the aromatic ring.[5] Electron-donating groups generally cause an upfield shift (less negative ppm value), while electron-withdrawing groups cause a downfield shift. The sulfonyl chloride and cyano groups are strongly electron-withdrawing, which will shift the fluorine resonance downfield compared to fluorobenzene itself. The introduction of an electron-donating methyl group in the derivative would be expected to cause a slight upfield shift of the fluorine resonance.
-
Coupling: The ¹⁹F nucleus will couple to the aromatic protons, resulting in a complex multiplet in the proton-coupled ¹⁹F spectrum. In the proton-decoupled spectrum, the signal will be a singlet unless there are other fluorine atoms present.
Key Structural Correlations in NMR
Caption: Relationship between NMR observables and structural information.
¹³C NMR Spectroscopy:
-
Chemical Shifts: The carbon chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule. The carbon directly attached to the fluorine atom will exhibit a large downfield shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF).[6] The carbons ortho and meta to the fluorine will also show smaller couplings (²JCF and ³JCF). The cyano carbon has a characteristic chemical shift in the range of δ 115-120 ppm.
-
Coupling Constants:
-
¹JCF: Typically large, ~240-280 Hz.[7]
-
²JCF: ~15-25 Hz.
-
³JCF: ~5-10 Hz. The magnitudes of these C-F coupling constants are invaluable for the unambiguous assignment of the aromatic carbon signals.
-
Conclusion: A Synergistic Approach
The comprehensive characterization of this compound and its derivatives is readily achievable through a synergistic application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. By carefully analyzing the chemical shifts and coupling patterns, researchers can gain a detailed and unambiguous understanding of the molecular structure. The principles and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel fluorinated compounds, ensuring the structural integrity that is fundamental to advancing drug discovery programs.
References
- 1. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi [pdxscholar.library.pdx.edu]
- 7. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized with 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Introduction: The Role of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride in Modern Drug Discovery
In the landscape of medicinal chemistry, the sulfonamide functional group remains a privileged scaffold, integral to the design of a multitude of therapeutic agents. The synthesis of novel sulfonamide derivatives is a cornerstone of many drug discovery programs, and the choice of the sulfonating agent is a critical decision that influences not only the biological activity but also the analytical tractability of the resulting molecules. This compound is a versatile reagent that introduces a unique combination of a cyano and a fluoro group onto the aromatic ring of the resulting sulfonamide. These electron-withdrawing moieties can significantly modulate the physicochemical properties of the final compound, including its acidity, lipophilicity, and metabolic stability.
This guide provides an in-depth comparison of the mass spectrometry (MS) analysis of compounds synthesized using this compound with those prepared from two widely used alternatives: p-toluenesulfonyl chloride (tosyl chloride) and dansyl chloride. As researchers and drug development professionals, understanding the nuances of how these different sulfonyl chloride precursors influence the mass spectrometric behavior of the final products is paramount for efficient reaction monitoring, purification, and structural elucidation. This guide will delve into the expected fragmentation patterns, ionization efficiencies, and chromatographic behaviors, supported by established principles and experimental data for analogous compounds.
Comparison of Sulfonating Reagents
The selection of a sulfonating reagent has a profound impact on multiple aspects of the drug discovery workflow, from the synthetic strategy to the final analytical characterization. The table below provides a comparative overview of this compound, p-toluenesulfonyl chloride, and dansyl chloride.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Dansyl Chloride |
| Reactivity | High, readily reacts with primary and secondary amines. | High, a classic and widely used reagent for sulfonamide formation. | High, reactive with primary and secondary amines, as well as phenols. |
| Structural Moiety Introduced | 5-Cyano-2-fluorophenylsulfonyl | p-Tolylsulfonyl (Tosyl) | 5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) |
| Impact on Physicochemical Properties | Increases polarity and introduces strong electron-withdrawing character. | Moderately increases lipophilicity. | Significantly increases lipophilicity and introduces a fluorescent tag.[1] |
| Typical Application | Medicinal chemistry programs requiring modulation of pKa and metabolic stability. | Synthesis of traditional sulfonamides, and as a protecting group. | Derivatizing agent to enhance LC-MS sensitivity and chromatographic retention of polar analytes.[1][2] |
| LC-MS Detection | Good ionization in positive electrospray ionization (ESI). The presence of fluorine and nitrogen provides unique mass signatures. | Good ionization in ESI. | Excellent ionization and sensitivity in ESI, with strong UV and fluorescence signals.[1] |
Mass Spectrometry Analysis of Sulfonamides Derived from this compound
While specific experimental mass spectra for a wide range of derivatives from this compound are not extensively published, their fragmentation behavior under electrospray ionization (ESI) can be confidently predicted based on well-established principles for aromatic sulfonamides.[3] The presence of strong electron-withdrawing groups, namely the cyano and fluoro substituents, is expected to influence the fragmentation pathways.[3][4]
Predicted Fragmentation Pathways:
Upon positive mode ESI, sulfonamides readily form protonated molecules, [M+H]⁺. Collision-induced dissociation (CID) of these precursor ions is expected to induce several characteristic fragmentation pathways. A key fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), a mass loss of 64 Da.[3] This process is often promoted by electron-withdrawing groups on the aromatic ring.[3]
The primary fragmentation steps for a generic N-alkyl sulfonamide derived from this compound are proposed as follows:
-
Loss of SO₂: The protonated molecule undergoes a rearrangement to eliminate a neutral SO₂ molecule. This is a hallmark fragmentation for this class of compounds.
-
Cleavage of the S-N Bond: This cleavage can occur to generate the 5-cyano-2-fluorophenylsulfonyl cation or the corresponding amine fragment, depending on the proton affinity of the amine moiety.
-
Cleavage of the C-S Bond: This results in the formation of the 5-cyano-2-fluorophenyl cation.
Caption: Predicted fragmentation pathway for an N-alkyl-5-cyano-2-fluorobenzenesulfonamide.
Comparative Mass Spectrometry Analysis with Alternatives
Derivatives of p-Toluenesulfonyl Chloride (Tosylates)
Tosylates are classic sulfonamides, and their MS behavior is well-documented. They also exhibit the characteristic loss of SO₂ upon CID.[5] However, the electron-donating nature of the methyl group in the para position, in contrast to the electron-withdrawing groups of this compound, can influence the relative abundance of fragment ions. The cleavage of the S-N bond is also a prominent fragmentation pathway.
Derivatives of Dansyl Chloride
Dansyl chloride is primarily used as a derivatizing agent to improve the analytical properties of compounds containing primary and secondary amine or phenolic groups. The resulting dansylated compounds are known for their excellent ionization efficiency in ESI-MS, often leading to very low limits of detection. The fragmentation of dansylated compounds is dominated by the stable dimethylaminonaphthalene moiety, often yielding a characteristic fragment ion at m/z 171, corresponding to the dimethylaminonaphthyl radical cation.
Quantitative LC-MS Performance Comparison (Predicted)
| Parameter | 5-Cyano-2-fluorobenzenesulfonamides | p-Toluenesulfonamides | Dansylated Amines/Phenols |
| Typical m/z Range (M+H)⁺ | Dependent on the amine reactant; the sulfonyl moiety adds ~201 Da. | Dependent on the amine reactant; the tosyl moiety adds ~155 Da. | Dependent on the analyte; the dansyl moiety adds ~233 Da. |
| Retention Time (RT) on C18 | Moderate retention, influenced by the polarity of the cyano group. | Generally less retained than dansylated analogs. | Significantly increased retention, aiding in the separation of polar analytes.[1] |
| Limit of Detection (LOD) | Expected in the ng/mL to pg/mL range. | ng/mL to pg/mL range. | Can reach low pg/mL to fg/mL levels due to enhanced ionization efficiency. |
Experimental Protocols
Synthesis of a Representative N-Aryl-5-cyano-2-fluorobenzenesulfonamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the substituted aniline (1.0 mmol) in pyridine (2 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, partition the mixture between DCM (10 mL) and saturated sodium bicarbonate solution (10 mL).
-
Separate the organic phase and wash it with water (10 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or preparatory HPLC.
LC-MS/MS Analysis of Synthesized Sulfonamides
This protocol provides a general LC-MS/MS method for the analysis of the synthesized sulfonamides.
Instrumentation:
-
UPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition: Full scan (m/z 100-800) and product ion scan of the target [M+H]⁺ ions.
Caption: Experimental workflow for synthesis and LC-MS analysis.
Conclusion
This compound is a valuable reagent for the synthesis of novel sulfonamides with unique electronic properties. The resulting compounds are well-suited for analysis by modern LC-MS techniques. Their fragmentation patterns, while predictable based on established sulfonamide chemistry, are influenced by the electron-withdrawing cyano and fluoro groups, primarily promoting the characteristic loss of SO₂. In comparison to derivatives from more traditional reagents like tosyl chloride, these compounds may exhibit different chromatographic behavior and fragmentation propensities. When compared to derivatizing agents like dansyl chloride, the primary advantage of using this compound lies in the intrinsic modification of the parent molecule's properties for therapeutic purposes, rather than solely for analytical enhancement. This guide provides a foundational understanding to aid researchers in the efficient analysis and characterization of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Sulfonamides Derived from 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
This guide provides a comprehensive overview of the biological activities of sulfonamide derivatives synthesized from 5-cyano-2-fluorobenzene-1-sulfonyl chloride. We will delve into their established roles as thromboxane receptor antagonists and explore their potential in other therapeutic areas, such as oncology and infectious diseases, by drawing comparisons with structurally similar compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both field-proven insights and detailed experimental methodologies.
Introduction: The Versatile Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1][2][3] Its ability to act as a bioisostere for carboxylic acids, coupled with its capacity to form crucial hydrogen bond interactions with biological targets, has led to the development of drugs with diverse pharmacological activities, including antibacterial, anticancer, and diuretic properties.[1] The specific precursor, this compound, offers a unique combination of reactive and modulatory moieties. The sulfonyl chloride group provides a reactive handle for the synthesis of a diverse library of sulfonamide derivatives. The electron-withdrawing nature of the cyano and fluoro groups can significantly influence the physicochemical properties and biological activity of the resulting molecules.
Thromboxane Receptor Antagonism: A Primary Application
Patent literature reveals a key application for sulfonamides derived from this compound as thromboxane receptor (TP) antagonists.[4][5] Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptor, the TP receptor, is a critical target in the management of cardiovascular diseases.[6][7] Antagonists of this receptor can prevent the pathological effects of TXA2, offering a therapeutic strategy for conditions such as thrombosis and hypertension.[6][7]
Mechanism of Action of Thromboxane Receptor Antagonists
Thromboxane A2, produced from arachidonic acid, binds to TP receptors on platelets and smooth muscle cells, initiating a signaling cascade that leads to platelet activation and vasoconstriction.[8] TP receptor antagonists competitively block the binding of thromboxane A2 to its receptor, thereby inhibiting these downstream effects.[7] This mechanism is distinct from that of aspirin, which inhibits the synthesis of thromboxane A2 itself.[9]
View DOT script for Thromboxane A2 Signaling Pathway and Inhibition
Figure 1: Simplified diagram of the thromboxane A2 signaling pathway and points of inhibition.
Synthesis of a Key Intermediate: 5-Cyano-2-fluorobenzenesulfonamide
The foundational step in the development of these thromboxane receptor antagonists involves the synthesis of 5-cyano-2-fluorobenzenesulfonamide. This is achieved through the reaction of this compound with ammonia.[4][5]
View DOT script for Synthesis of 5-Cyano-2-fluorobenzenesulfonamide
Figure 2: Workflow for the synthesis of 5-Cyano-2-fluorobenzenesulfonamide.
Comparative Analysis with an Established Thromboxane Receptor Antagonist
While specific quantitative data for the 5-cyano-2-fluorobenzenesulfonamide derivatives as thromboxane receptor antagonists is primarily found within patent literature, we can compare their role with established antagonists like Terutroban .[7]
| Feature | Sulfonamides from this compound | Terutroban |
| Core Scaffold | Benzenesulfonamide | Carboxylic acid derivative |
| Mechanism of Action | Competitive TP receptor antagonist[6][7] | Competitive TP receptor antagonist[7] |
| Therapeutic Target | Cardiovascular diseases (e.g., thrombosis)[4][5] | Secondary prevention of thrombotic events[7] |
Exploring Further Biological Activities: A Comparative Perspective
Due to the limited publicly available data on the broad biological screening of sulfonamides derived specifically from this compound, we will now explore potential anticancer and antimicrobial activities by drawing comparisons with structurally related sulfonamides. The presence of the cyano and fluoro groups can be expected to modulate the biological activity profile.
Potential Anticancer Activity
Sulfonamide derivatives are a well-established class of anticancer agents.[1][2][3] The presence of electron-withdrawing groups, such as cyano and fluoro moieties, has been shown in some cases to enhance cytotoxic activity against various cancer cell lines.[10] For instance, novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides have demonstrated significant growth inhibition against a panel of 60 cancer cell lines.[10]
Comparative Data of Structurally Related Anticancer Sulfonamides
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa, MDA-MB231, MCF-7 | 7.2, 4.62, 7.13 | [1] |
| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative | HOP-92 (Non-small cell lung cancer) | 4.56 | [10] |
| Reference Drug: Doxorubicin | Various | Typically in the low micromolar to nanomolar range | [1] |
Potential Antimicrobial Activity
The sulfonamide scaffold is the basis of the first commercially available antibiotics.[11] While bacterial resistance is a significant issue, the development of novel sulfonamide derivatives continues to be an active area of research. Fluorinated benzenesulfonamides, in particular, have been investigated for their antibacterial properties.[12]
Comparative Data of Structurally Related Antimicrobial Sulfonamides
| Compound/Class | Target Organism(s) | MIC (µg/mL) | Reference |
| Benzenesulfonamide-fluoroquinolone hybrids | Gram-positive bacteria | Varies | [12] |
| New benzenesulfonamide derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, A. niger | 6.28 - 6.72 (for the most active compounds against specific strains) | [11] |
| Reference Drug: Ciprofloxacin | Broad spectrum | Varies | [11] |
Potential Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[13][14][15] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and even cancer.[16][17] The presence of electron-withdrawing groups on the aromatic ring of sulfonamides can influence their inhibitory potency and selectivity.[18]
Comparative Data of Structurally Related Carbonic Anhydrase Inhibitors
| Compound/Class | Target CA Isoform | Inhibition Constant (Kᵢ) | Reference |
| Fluorinated benzenesulfonamides | CA II, CA VII, CA IX, CA XII, CA XIII | Nanomolar range | [18] |
| Saccharin sulfonamides | CA I, II, VII, XII, XIII | Nanomolar to millimolar range | [16] |
| Reference Drug: Acetazolamide | Various CA isoforms | Nanomolar range | [17] |
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key biological assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[4][19][20][21]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test sulfonamide and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
View DOT script for MTT Assay Workflow
Figure 3: A step-by-step workflow of the MTT assay for cytotoxicity testing.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][22][23][24][25]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the compound at which no visible growth occurs.[5][22]
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the sulfonamide derivative in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Conclusion
Sulfonamides derived from this compound have a documented application as thromboxane receptor antagonists, highlighting their potential in cardiovascular medicine. While extensive research on their broader biological activities is not yet widely published, the structural features of these compounds—namely the sulfonamide core and the electron-withdrawing cyano and fluoro substituents—suggest a strong potential for other therapeutic applications, including as anticancer, antimicrobial, and carbonic anhydrase inhibitory agents. This guide provides a framework for the comparative evaluation of these compounds and detailed protocols to facilitate further investigation into their full therapeutic potential. It is our hope that this information will spur further research into this promising class of molecules.
References
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. What are TBXA2R antagonists and how do they work? [synapse.patsnap.com]
- 7. Thromboxane receptors antagonists and/or synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfonamides and their isosters as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Broth Microdilution | MI [microbiology.mlsascp.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. bio-protocol.org [bio-protocol.org]
- 25. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the integrity of building blocks is paramount. 5-Cyano-2-fluorobenzene-1-sulfonyl chloride is a critical intermediate, valued for its reactive sulfonyl chloride group and the synthetic handles provided by the cyano and fluoro substituents. Its purity directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust assessment of its purity, moving beyond mere procedural steps to elucidate the scientific rationale behind experimental choices.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically proceeds via a multi-step sequence, often culminating in the diazotization of a corresponding aniline precursor followed by a copper-catalyzed reaction with sulfur dioxide and a chlorinating agent (a modified Sandmeyer reaction). Understanding this synthetic route is fundamental to anticipating potential impurities.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route for this compound.
This process, while effective, can introduce several classes of impurities that must be diligently monitored:
-
Starting Material and Intermediates: Incomplete conversion can lead to the presence of residual 3-amino-4-fluorobenzonitrile or the sulfinic acid intermediate.
-
Side-Reaction Products: The highly reactive diazonium salt can undergo side reactions, such as hydroxylation (to form a phenol) or Sandmeyer-type side reactions, introducing a variety of structurally related impurities.
-
Hydrolysis Product: The primary degradation product of the target molecule is 5-Cyano-2-fluorobenzene-1-sulfonic acid, formed by the reaction of the sulfonyl chloride with adventitious moisture. Strict anhydrous conditions are crucial to minimize this impurity.[1]
-
Isomeric Impurities: Depending on the purity of the starting materials, isomeric impurities may be carried through the synthesis.
A self-validating analytical approach, therefore, must be capable of separating and quantifying the target compound from these potential contaminants.
A Comparative Analysis of Purity Assessment Techniques
The selection of an analytical technique is a critical decision driven by the specific information required, such as qualitative identification, quantitative assessment, or the detection of trace-level impurities. We will compare the most powerful and commonly employed techniques for this purpose.
Table 1: At-a-Glance Comparison of Analytical Techniques
| Technique | Principle | Information Provided | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High | Robust, versatile, excellent for quantitative analysis. | Requires a chromophore, may not resolve all impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of volatile impurities. | Medium | High sensitivity and specificity, excellent for identification. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear spin resonance in a magnetic field. | Absolute purity determination, structural confirmation. | Low | Provides absolute purity without a reference standard of the analyte.[2] | Lower sensitivity than chromatographic methods. |
| Elemental Analysis | Combustion of the sample to determine elemental composition. | Confirms elemental composition (C, H, N, S).[1][3] | Low | Provides fundamental confirmation of the molecular formula. | Does not identify or quantify individual impurities.[2] |
In-Depth Methodologies and Experimental Causality
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its versatility and quantitative power.[4][5] For this compound, a reversed-phase method is typically employed.
Why Reversed-Phase? The target molecule is a moderately polar organic compound, making it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This allows for the effective separation of the target compound from both more polar impurities (like the sulfonic acid hydrolysis product) and less polar byproducts.
Caption: HPLC-UV workflow for purity assessment.
Causality Behind Choices:
-
Acidified Mobile Phase: The addition of phosphoric acid to the aqueous mobile phase suppresses the ionization of the sulfonic acid impurity, leading to better peak shape and retention time reproducibility.[6]
-
Gradient Elution: A gradient is employed to ensure the elution of a wide range of potential impurities with varying polarities within a reasonable timeframe.
-
UV Detection at 254 nm: The aromatic nature of the molecule provides strong UV absorbance at this wavelength, allowing for sensitive detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[7][8] Due to the reactivity of the sulfonyl chloride group, derivatization is often necessary to improve thermal stability and chromatographic performance.
Why Derivatization? Direct injection of a sulfonyl chloride onto a hot GC column can lead to degradation. Conversion to a more stable derivative, such as a sulfonamide, ensures that the analysis is representative of the original sample composition.[9]
Caption: GC-MS workflow with derivatization.
Causality Behind Choices:
-
Diethylamine Derivatization: Diethylamine is a simple, reactive amine that readily converts the sulfonyl chloride to its corresponding stable sulfonamide.
-
DB-5ms Column: A non-polar column is chosen for the separation of the relatively non-polar sulfonamide derivative.
-
Electron Ionization (EI): EI provides reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[2][10] This is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.
Why qNMR? It provides a highly accurate and direct measure of the mass fraction of the analyte in the sample, accounting for non-protonated impurities and residual solvents that may be missed by other techniques.[6]
Caption: qNMR workflow for absolute purity determination.
Causality Behind Choices:
-
Internal Standard Selection: Maleic acid is a good choice as it is non-volatile, stable, has a simple ¹H NMR spectrum with a signal that does not overlap with the analyte signals, and is commercially available in high purity.
-
DMSO-d6 as Solvent: Aprotic deuterated solvents like DMSO-d6 are used to avoid reactions with the sulfonyl chloride.
-
Long Relaxation Delay: This is crucial to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.
Conclusion and Recommendations
A multi-faceted approach is often the most robust strategy for ensuring the purity of this compound.
-
For routine quality control and quantitative purity assessment, HPLC-UV is the method of choice due to its high throughput, robustness, and excellent quantitative capabilities.
-
For the identification of unknown volatile impurities and for orthogonal confirmation of purity, GC-MS (with derivatization) is highly recommended.
-
For the definitive determination of absolute purity and for the certification of reference standards, qNMR is unparalleled in its accuracy and directness.
-
Elemental analysis serves as a fundamental check of the bulk composition and can be used to corroborate the findings of other methods.
By understanding the synthetic origin of potential impurities and selecting the appropriate analytical tools, researchers can ensure the quality of this critical building block, thereby safeguarding the integrity of their downstream research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 6. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. This compound , Package: 100mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 10. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]
validation of a synthetic route to a 5-Cyano-2-fluorobenzene-1-sulfonyl chloride analog
An In-Depth Comparative Guide to the Synthetic Validation of a 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride Analog
This guide provides a comprehensive comparison of two distinct and viable synthetic routes for preparing a this compound analog, a critical building block for researchers, medicinal chemists, and professionals in drug development. The analysis delves into the mechanistic underpinnings, procedural details, and relative performance of each pathway, offering field-proven insights to inform strategic synthetic planning.
Introduction: The Significance of Substituted Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides, particularly those bearing cyano and fluoro moieties, are highly sought-after intermediates in medicinal chemistry. The sulfonyl chloride group serves as a versatile handle for introducing the sulfonamide functionality—a privileged scaffold in numerous therapeutic agents. The electron-withdrawing nature of the cyano and fluoro groups can significantly modulate the physicochemical properties of the final molecule, impacting factors such as binding affinity, metabolic stability, and bioavailability. Given their importance, the development of robust, safe, and scalable synthetic routes to these compounds is of paramount importance.
This guide validates and compares two strategic approaches to a representative analog, 3-cyano-4-fluorobenzene-1-sulfonyl chloride, starting from readily available precursors:
-
Route 1: A classic Sandmeyer reaction pathway starting from 3-amino-4-fluorobenzonitrile.
-
Route 2: A modern approach involving Nucleophilic Aromatic Substitution (SNAr) followed by oxidative chlorination, starting from 2,4-difluorobenzonitrile.
Route 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable method for converting anilines into a wide array of functional groups via a diazonium salt intermediate. Its application in the synthesis of aryl sulfonyl chlorides is well-established and offers exceptional regiochemical control.[1]
Mechanistic Rationale
This pathway leverages the diazotization of 3-amino-4-fluorobenzonitrile to form a highly reactive diazonium salt. This intermediate is then subjected to a copper-catalyzed reaction with sulfur dioxide, which acts as the source of the sulfonyl group, and a chloride source to furnish the final sulfonyl chloride. Modern variations of this reaction often employ stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) to enhance safety and operational simplicity, avoiding the handling of gaseous SO₂.[2][3][4]
Experimental Workflow: Route 1
Caption: Workflow for the Sandmeyer synthesis of the target analog.
Detailed Protocol: Route 1
Step 1: In Situ Diazotization and Chlorosulfonylation
-
To a stirred solution of 3-amino-4-fluorobenzonitrile (1.0 equiv) and CuCl₂ (0.05 equiv) in acetonitrile (0.2 M) is added 37% aqueous HCl (2.0 equiv) at room temperature.
-
Add DABSO (0.6 equiv), and stir the mixture for 10 minutes.[3]
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add tert-butyl nitrite (1.1 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5°C. A color change and gas evolution may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 16-18 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aniline is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride. Purification can be achieved via flash column chromatography.
Route 2: Nucleophilic Aromatic Substitution (SNAr) & Oxidation
This modern alternative bypasses the need for potentially hazardous diazonium intermediates.[5] The strategy relies on the high reactivity of electron-deficient aryl fluorides towards nucleophilic aromatic substitution. The presence of two strong electron-withdrawing groups (cyano and the second fluorine) on the ring activates the starting material, 2,4-difluorobenzonitrile, for SNAr.
Mechanistic Rationale
The synthesis begins with a regioselective SNAr reaction. A sulfur nucleophile, such as sodium sulfide or a thiol, displaces the fluorine atom at the 4-position, which is para to the strongly activating cyano group. The resulting thiophenoxide or thioether is a stable intermediate that is then subjected to oxidative chlorination. This two-step process transforms the sulfur moiety into the desired sulfonyl chloride functional group. This approach is often favored in industrial settings due to its improved safety profile and scalability.[5]
Experimental Workflow: Route 2
Caption: Workflow for the SNAr and oxidation synthesis route.
Detailed Protocol: Route 2
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve 2,4-difluorobenzonitrile (1.0 equiv) in dimethylformamide (DMF).
-
Add sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 equiv) portion-wise at room temperature.
-
Heat the reaction mixture to 50-55°C and stir for 4-6 hours. The regioselectivity is driven by the strong activation from the para-cyano group.[6]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous solution with an organic solvent like ethyl acetate. The resulting organic layer contains the thiophenoxide intermediate, which can be carried forward without extensive purification.
Step 2: Oxidative Chlorination
-
To a biphasic mixture of the crude intermediate in CH₂Cl₂ and aqueous hydrochloric acid (2.4 M), cooled to below 0°C, bubble chlorine gas for 1-2 hours.[1]
-
Alternatively, add sodium hypochlorite (bleach) to the acidic mixture to generate chlorine in situ.[7]
-
Maintain the temperature below 5°C throughout the addition.
-
After the reaction is complete (monitored by TLC or LC-MS), quench any excess chlorine with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the target sulfonyl chloride.
Performance Comparison
The choice between these two synthetic routes depends on several factors, including available starting materials, safety considerations, and desired scale. The following table provides a comparative summary based on typical outcomes for analogous transformations reported in the literature.
| Parameter | Route 1: Sandmeyer Reaction | Route 2: SNAr & Oxidation | Justification & Remarks |
| Starting Material | 3-Amino-4-fluorobenzonitrile | 2,4-Difluorobenzonitrile | Both are commercially available, but pricing and availability can vary. |
| Typical Yield | 65-80%[3][4] | 70-85% (over two steps)[5][8] | Yields are generally comparable and highly dependent on optimization. |
| Regioselectivity | Excellent | Excellent | Sandmeyer offers absolute control from the aniline. SNAr is highly directed by the para-cyano group. |
| Safety Concerns | Formation of potentially explosive diazonium salts. Requires careful temperature control. | Avoids diazotization. Uses odorous sulfur reagents and corrosive chlorine gas. | Route 2 is generally considered safer for large-scale operations.[5] |
| Scalability | Good, especially with SO₂ surrogates like DABSO which improve handling.[2] | Excellent. The process avoids unstable intermediates and is amenable to flow chemistry. | The SNAr/oxidation pathway is often preferred for industrial-scale synthesis. |
| Reaction Conditions | Mild temperatures (0°C to RT). | Moderate heating for SNAr; low temperatures for oxidation. | Both routes employ manageable conditions for standard laboratory equipment. |
Conclusion and Recommendation
Both synthetic routes present validated and effective strategies for accessing the this compound scaffold.
Route 1 (Sandmeyer Reaction) is an excellent choice for laboratory-scale synthesis, especially when the corresponding aniline is readily available. Its primary advantage is the unambiguous regiochemical outcome. The adoption of modern reagents like DABSO has significantly mitigated the risks associated with handling gaseous sulfur dioxide.[4][9]
Route 2 (SNAr & Oxidation) stands out as the superior strategy for process development and scale-up operations. By circumventing the formation of energetic diazonium salts, it offers an inherently safer process.[5] The high regioselectivity driven by the electronic nature of the substrate and the robustness of the two-step sequence make it a highly reliable and efficient industrial method.
For drug development professionals, the choice will ultimately be guided by a balance of speed, safety, and scalability. For initial exploratory work, the Sandmeyer route may provide quicker access to the desired material. For long-term development and manufacturing, investing in the optimization of the SNAr and oxidation pathway is highly recommended.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]
- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Cyano-4-fluorobenzene-1-sulfonyl chloride (1261674-26-3) for sale [vulcanchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Strategic Advantage of 5-Cyano-2-fluorobenzene-1-sulfonyl Chloride in Modern Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, prized for its ability to mimic amide bonds with enhanced metabolic stability and unique hydrogen bonding capabilities. The selection of the appropriate sulfonyl chloride precursor is a critical decision that profoundly influences synthetic efficiency and the pharmacological profile of the final compound. This guide provides an in-depth technical comparison of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride, a highly activated and versatile building block, with other commonly used sulfonyl chlorides. We will explore the mechanistic principles governing its reactivity, present comparative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.
The Significance of Activation: Why this compound Stands Out
The reactivity of a benzenesulfonyl chloride is intrinsically linked to the electronic nature of its substituents. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur atom, making it more susceptible to nucleophilic attack by amines. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1]
This compound is distinguished by the presence of two potent EWGs: a cyano (-CN) group and a fluorine (-F) atom. The cumulative inductive and resonance effects of these substituents significantly activate the sulfonyl chloride moiety, leading to faster reaction rates and often milder reaction conditions compared to less activated analogues.
Comparative Reactivity Analysis: A Data-Driven Perspective
While direct kinetic comparisons for this compound are not extensively published, the principles of physical organic chemistry allow for a robust predictive analysis. Kinetic studies on the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides have demonstrated a clear correlation between the electronic properties of the substituents and the reaction rate.[2]
The Hammett equation, which relates reaction rates to the electronic properties of substituents, shows a positive ρ-value for the nucleophilic substitution of sulfonyl chlorides, indicating that electron-withdrawing substituents accelerate the reaction.[2] For instance, a 3-trifluoromethylbenzenesulfonyl chloride is approximately 10 times more reactive than the unsubstituted benzenesulfonyl chloride.[2] Given that both the cyano and fluoro groups are strongly electron-withdrawing, it is reasonable to infer that this compound exhibits significantly enhanced reactivity compared to common alternatives like p-toluenesulfonyl chloride (possessing an electron-donating methyl group) and benzenesulfonyl chloride itself.
Table 1: Qualitative Reactivity Comparison of Common Benzenesulfonyl Chlorides
| Sulfonyl Chloride | Substituents | Electronic Effect | Predicted Reactivity |
| This compound | 5-Cyano, 2-Fluoro | Strongly Electron-Withdrawing | Very High |
| 4-Nitrobenzenesulfonyl chloride | 4-Nitro | Strongly Electron-Withdrawing | High |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | 4-Trifluoromethyl | Strongly Electron-Withdrawing | High |
| Benzenesulfonyl chloride | None | Neutral | Moderate |
| p-Toluenesulfonyl chloride | 4-Methyl | Electron-Donating | Low |
This enhanced reactivity translates to several practical advantages in a laboratory setting:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times: Increased efficiency leads to higher throughput, a critical factor in drug discovery campaigns.
-
Improved Yields: More complete conversions can lead to higher isolated yields of the desired sulfonamide.
Applications in the Synthesis of Bioactive Molecules
The unique structural features of this compound make it a valuable building block for the synthesis of a variety of pharmacologically active molecules, particularly in the realm of kinase inhibitors and diuretics.
Kinase Inhibitors: A Privileged Scaffold Element
Protein kinases are a major class of drug targets in oncology and immunology.[3] Many kinase inhibitors incorporate a sulfonamide moiety to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of the enzyme. The cyano and fluoro substituents on the phenyl ring of sulfonamides derived from this compound can serve as valuable pharmacophoric elements, potentially offering additional interactions with the target protein and influencing properties such as solubility and metabolic stability. For instance, the synthesis of sulfonamide derivatives as potent CDK9 inhibitors has been a subject of significant research.
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
General workflow for sulfonamide synthesis.
Methodology:
-
Reaction Setup: To a solution of the amine (1.0 equivalent) and a suitable base (e.g., pyridine or triethylamine, 1.2 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add this compound (1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Logical Relationships in Reactivity
The interplay between electronic effects and reaction mechanism dictates the utility of a given sulfonyl chloride. The following diagram illustrates the logical flow from substituent properties to synthetic outcome.
Influence of substituents on sulfonyl chloride reactivity.
Conclusion
This compound represents a highly valuable reagent for the synthesis of sulfonamides in the context of drug discovery. Its enhanced reactivity, stemming from the presence of potent electron-withdrawing groups, allows for efficient and versatile synthesis under mild conditions. While direct comparative kinetic data is an area for future research, the established principles of physical organic chemistry provide a strong rationale for its superiority over less activated sulfonyl chlorides. The strategic incorporation of the cyano and fluoro moieties can also impart desirable pharmacological properties to the resulting sulfonamide-containing molecules. Researchers and drug development professionals are encouraged to consider this powerful building block to accelerate their synthetic campaigns and explore novel chemical space.
References
- 1. nbinno.com [nbinno.com]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride
Welcome to a comprehensive guide on the safe and compliant disposal of 5-Cyano-2-fluorobenzene-1-sulfonyl chloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that govern the safe handling and disposal of this reactive compound. Our goal is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety in your laboratory.
Understanding the Hazard: The Chemical Nature of this compound
This compound is a highly reactive molecule due to the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, making the compound susceptible to rapid reaction with nucleophiles.
Key Chemical Hazards:
-
High Reactivity with Water: The primary disposal concern is its violent reaction with water, including moisture in the air.[1] This hydrolysis reaction is exothermic, releasing significant heat, and produces corrosive and toxic byproducts: hydrochloric acid (HCl) and 5-cyano-2-fluorobenzenesulfonic acid.[1][2]
-
Corrosivity: As a sulfonyl chloride, this compound is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5]
-
Halogenated Organic Compound: This classification is critical for waste segregation. Improper mixing with non-halogenated waste streams can lead to complex and costly disposal processes and environmental non-compliance.[6][7]
The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the benzene ring further enhances the electrophilic nature of the sulfur atom in the sulfonyl chloride group, potentially increasing its reactivity compared to simpler benzenesulfonyl chlorides.[5][8] Understanding this inherent reactivity is the foundation for its safe disposal.
The Core Principle of Disposal: Segregation and Assessment
The first and most critical step in the disposal process is to accurately assess the quantity of the waste. The appropriate disposal path diverges significantly based on whether you are dealing with bulk quantities of the chemical or small, residual amounts, such as rinsate from glassware.
Caption: Decision workflow for disposal of this compound.
Protocol for Bulk Quantity Disposal
Attempting to neutralize bulk quantities of sulfonyl chlorides in a laboratory setting is extremely dangerous and is strictly advised against.[6] The large-scale exothermic reaction can easily overwhelm a laboratory container, leading to boiling, splashing of corrosive material, and the rapid release of toxic HCl gas.
Step-by-Step Methodology:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste, as this complicates disposal and significantly increases costs.[6]
-
Container and Labeling: Use the original, tightly sealed container or transfer the material to a compatible, properly sealed hazardous waste container. The label must, at a minimum, include:
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA), away from incompatible materials, particularly water, bases, and alcohols.[10][9]
-
Professional Disposal: Arrange for the waste to be collected by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][12] These professionals are equipped to handle and dispose of reactive chemicals in accordance with EPA and local regulations.[9][12]
Protocol for Neutralization of Residual Quantities
For small, residual quantities, such as the residue in a reaction flask or rinsate from contaminated glassware, a carefully controlled neutralization is the appropriate procedure. This process intentionally hydrolyzes the sulfonyl chloride under basic conditions to yield the far more stable and less reactive sulfonate salt.
Safety First: This procedure must be performed in a certified chemical fume hood while wearing full Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[13][14]
Step-by-Step Methodology:
-
Preparation of Neutralizing Solution: In a large beaker capacious enough to handle potential foaming, prepare a cold solution of saturated sodium bicarbonate or a 5-10% sodium hydroxide solution. Place this beaker in an ice bath on a stir plate and begin vigorous stirring. A general rule is to use at least 5-10 molar equivalents of base relative to the estimated amount of residual sulfonyl chloride.[6]
-
Slow and Controlled Addition: Carefully and slowly, using a pipette or dropping funnel, add the residual sulfonyl chloride solution to the cold, stirred basic solution. Crucially, always add the acid chloride to the base, never the other way around. This maintains a basic environment, immediately neutralizing the HCl byproduct and controlling the reaction rate.
-
Managing the Reaction: The reaction is exothermic and will produce gas (CO₂ if using bicarbonate).[2][6] The addition rate must be slow enough to prevent excessive foaming, a rapid temperature increase, or overflow.
-
Ensuring Complete Reaction: After the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure all the sulfonyl chloride has reacted.[6]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Use a pH strip or meter to test the aqueous layer and confirm it is neutral or slightly basic (pH 7-9).[6] If the solution is still acidic, add more base, stir, and re-test.
-
Final Disposal: Once fully neutralized and the pH is confirmed, transfer the resulting aqueous solution to a designated "Aqueous Hazardous Waste" container for your institution.[6]
Caption: The chemistry of neutralizing sulfonyl chloride and the hazards mitigated.
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate and Alert: Clear all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional EHS office.
-
Ventilate: Ensure the fume hood is operational to manage vapors.
-
Contain and Absorb: Do NOT use water or combustible materials.[1][13] Cover and absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][13]
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container for solids.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (following EHS guidance) and then soap and water. All cleaning materials must also be disposed of as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃ClFNO₂S | [15] |
| Molecular Weight | 219.62 g/mol | [15] |
| Primary Hazards | Corrosive, Water-Reactive | [1][3] |
| UN Number (similar compounds) | UN3261 (Corrosive solid, acidic, organic, n.o.s.) | [16] |
| Disposal Classification | Halogenated Organic Waste | [6][7] |
References
- 1. nj.gov [nj.gov]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Buy 2-Chloro-5-fluorobenzenesulfonyl chloride | 82875-86-3 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride [cymitquimica.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. 2-Cyano-5-fluorobenzene-1-sulfonyl chloride | CymitQuimica [cymitquimica.com]
- 16. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
